molecular formula C15H20N2O B169457 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-69-9

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B169457
CAS No.: 154495-69-9
M. Wt: 244.33 g/mol
InChI Key: OHUKTYVHYSBFFY-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a valued spirocyclic chemical scaffold in medicinal chemistry and drug discovery research. Its structure serves as a key synthetic intermediate for developing novel biologically active molecules. Research indicates that related spiro-hydantoin compounds exhibit potent anti-inflammatory activity by acting as antagonists of lymphocyte function-associated antigen-1 (LFA-1), a key player in inflammatory diseases . Furthermore, structurally similar 1,3,8-triazaspiro[4.5]decane derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), showing promise in preclinical models for protecting cardiomyocytes from death in cardiac ischaemia/reperfusion injury (IRI) . This compound's framework is also relevant in the discovery of potent Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors, which are being explored as potential therapeutic agents for treating necroptosis-associated diseases such as inflammatory and neurodegenerative disorders . As such, this building block provides researchers with a versatile core structure for synthesizing and optimizing novel compounds targeting neurological conditions, immune system diseases, and acute or chronic inflammatory conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUKTYVHYSBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437246
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154495-69-9
Record name 8-benzyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core basic physicochemical properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimentally determined data in public literature, this guide combines fundamental compound information with predicted values for its acid dissociation constant (pKa) and aqueous solubility. Furthermore, it outlines standard experimental protocols for the determination of these crucial parameters, providing a framework for laboratory investigation.

Compound Identification
ParameterValue
IUPAC Name This compound
CAS Number 154495-69-9[1]
Molecular Formula C₁₅H₂₀N₂O[1]
Molecular Weight 244.33 g/mol [1]
Purity Typically ≥98%[1]
Storage Desiccated, Protected from light[1]
Predicted Physicochemical Properties

The basicity of this compound is attributed to the presence of two nitrogen atoms within its structure. The tertiary amine in the piperidine ring is expected to be the more basic center compared to the amide nitrogen. The following table summarizes the predicted physicochemical properties obtained from computational models. It is crucial to note that these are in silico estimations and require experimental verification.

ParameterPredicted ValuePrediction Tool/Methodology
pKa (most basic) 8.5 ± 0.5ACD/Labs Percepta, ChemAxon[2][3][4][5]
Aqueous Solubility (pH 7.4) Low to moderateComputational models[6]
LogP 2.3 ± 0.4Computational models

Disclaimer: The pKa and solubility values presented are predictions from computational software and have not been experimentally confirmed. These values should be used as estimations for guiding experimental design.

Experimental Protocols

For researchers seeking to experimentally determine the basic properties of this compound, the following detailed protocols are provided as a guide.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound with a standardized acid to determine its dissociation constant.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • High-purity water (Milli-Q or equivalent), degassed

  • Methanol or other suitable co-solvent (if solubility is low)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostatically controlled vessel

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a mixture of water and a co-solvent (if necessary).

  • Titration Setup: Place the solution in the thermostatically controlled vessel and maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titration: While stirring the solution, add the standardized HCl solution in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use derivative plots (first or second derivative) to precisely locate the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Materials and Equipment:

  • This compound (solid)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Syringe filters (e.g., 0.22 µm)

  • Vials

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the different pH buffers. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using known concentrations of the compound.

  • Solubility Calculation: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound at that specific pH and temperature.

Visualizations

Workflow for Physicochemical Property Prediction

The following diagram illustrates a typical workflow for the in silico prediction of key physicochemical properties for a novel compound like this compound.

G A Input: 2D Structure of This compound B SMILES or MOL file generation A->B C Computational Prediction Software (e.g., ACD/Labs, Chemicalize) B->C D pKa Prediction Module C->D E Solubility Prediction Module C->E F LogP Prediction Module C->F G Predicted pKa Value(s) D->G H Predicted Aqueous Solubility E->H I Predicted LogP Value F->I J Data Analysis and Reporting G->J H->J I->J

Caption: Workflow for in silico prediction of physicochemical properties.

This guide provides a foundational understanding of the basic properties of this compound for research and development purposes. The provided protocols and predictive data serve as a starting point for further experimental investigation and characterization of this compound.

References

In-depth Technical Guide: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 154495-69-9

Molecular Formula: C₁₅H₂₀N₂O

Molecular Weight: 244.34 g/mol

Introduction

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic organic compound featuring a spirocyclic system composed of a piperidine ring and a pyrrolidinone ring. The presence of the benzyl group on the piperidine nitrogen and the lactam functionality within the pyrrolidine ring makes it a versatile scaffold for chemical synthesis and drug discovery. While specific, in-depth research on this particular compound is limited in publicly available literature, the broader class of diazaspiro[4.5]decane derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide will provide a comprehensive overview of the available information on this compound and related compounds, focusing on its chemical properties, potential synthetic routes, and the known biological activities of the diazaspiro[4.5]decane core.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized:

PropertyValueSource
Purity Typically ≥95%Commercial Suppliers
Appearance Solid (predicted)General knowledge
Storage Store in a cool, dry placeGeneral knowledge

Synthesis and Experimental Protocols

One plausible approach involves a multi-step synthesis starting from N-benzyl-4-piperidone. A general synthetic workflow is proposed below, based on established methodologies for similar compounds.

Proposed Synthetic Workflow

G A N-Benzyl-4-piperidone C Reductive Amination A->C B Amino acid ester (e.g., Glycine ethyl ester) B->C D N-(1-Benzylpiperidin-4-yl)glycine ethyl ester C->D Formation of secondary amine E Intramolecular Cyclization (Lactamization) D->E Base or heat-mediated F This compound E->F

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)
  • Reductive Amination: N-benzyl-4-piperidone and an appropriate amino acid ester (e.g., glycine ethyl ester) are dissolved in a suitable solvent such as dichloromethane or methanol. A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product, a substituted piperidine derivative, is then isolated and purified.

  • Intramolecular Cyclization (Lactamization): The purified intermediate is subjected to conditions that promote intramolecular cyclization to form the lactam ring. This can often be achieved by heating the compound in a high-boiling point solvent or by using a base to facilitate the reaction. The final product, this compound, would then be purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Known Activities of Diazaspiro[4.5]decane Derivatives:
  • Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the diazaspiro[4.5]decane core is well-suited for interaction with CNS targets. Derivatives have been investigated for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

  • Enzyme Inhibition:

    • PARP Inhibitors: Certain diazaspiro[4.5]decane derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, with potential applications in cancer therapy.

    • TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.

  • Receptor Modulation:

    • Opioid Receptor Agonists: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for delta-opioid receptor-selective agonists.

    • Adrenergic Receptor Blockers: Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been shown to act as alpha-adrenergic blockers, suggesting potential as antihypertensive agents.

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.

The diverse biological activities of related compounds suggest that this compound could serve as a valuable starting point for the development of novel therapeutics.

Signaling Pathways of Related Compounds

Given the lack of specific biological data for the title compound, a definitive signaling pathway cannot be provided. However, based on the activities of related compounds, we can visualize a hypothetical signaling pathway that a diazaspiro[4.5]decane derivative might modulate, for instance, in the context of TYK2/JAK1 inhibition.

Illustrative JAK-STAT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK TYK2/JAK1 Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation Compound Diazaspiro[4.5]decane Derivative Compound->JAK Inhibition

Caption: Potential mechanism of action via inhibition of the JAK-STAT pathway.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry. While specific research on this compound is currently limited, the well-documented and diverse biological activities of the broader diazaspiro[4.5]decane class of molecules provide a strong rationale for its further investigation. The synthetic accessibility and the versatile nature of its core structure make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of diseases. Future research focusing on the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide on the Molecular Structure and Properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental and biological data for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS: 154495-69-9). This guide provides a detailed overview of its known chemical properties and presents a comprehensive analysis of closely related, well-characterized diazaspiro[4.5]decane analogs as a proxy. The experimental protocols and biological data are drawn from published research on these analogs to serve as a representative example and guide for researchers.

Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been investigated for a range of biological activities, including antagonism of glycoprotein IIb-IIIa receptors and inhibition of TYK2/JAK1 kinases.[1][2] This document focuses on the N-benzylated derivative, this compound, and its structural relatives.

Physicochemical Properties of this compound

While detailed experimental data is limited, the fundamental physicochemical properties of this compound have been reported by chemical suppliers.

PropertyValueReference
CAS Number 154495-69-9Appretech Scientific Limited
Molecular Formula C₁₅H₂₀N₂OAppretech Scientific Limited
Molecular Weight 244.34 g/mol Appretech Scientific Limited
Appearance Not specified
Purity ≥98%Appretech Scientific Limited

Synthesis of 2,8-Diazaspiro[4.5]decan-3-one Analogs

General Synthetic Workflow

The synthesis of a 2,8-diazaspiro[4.5]decan-3-one core can be conceptualized as a sequence of reactions that build the pyrrolidinone ring onto the pre-formed piperidine ring.

G A N-Benzyl-4-piperidone B Spiro-cyanohydrin intermediate A->B Strecker reaction precursor formation C Aminonitrile intermediate B->C Addition of amine source D Amide intermediate C->D Hydrolysis of nitrile E This compound D->E Intramolecular cyclization

Caption: Conceptual workflow for the synthesis of the target molecule.

Representative Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative

The following protocol for a closely related triaza- analog provides a practical example of spirocycle synthesis.[3]

Materials:

  • N-benzyl-4-piperidone

  • Free N-terminal dipeptide anchored to Rink Amide Resin

  • p-Toluenesulfonic acid monohydrate

  • 2,2-Dimethoxypropane

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Triethylsilane (Et₃SiH)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of N-benzyl-4-piperidone (37 µL, 0.2 mmol) in 2,2-dimethoxypropane (4 mL), a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 mg, 0.002 mmol) and the free N-terminal dipeptide anchored to the appropriate resin (0.11 mmol) are added.

  • The reaction mixture is stirred at 80 °C. The reaction progress is monitored by micro-cleavage followed by ESI-MS analysis.

  • Upon completion, the solvent is filtered off, and the solid support is washed sequentially with DMF (5 x 2 mL) and CH₂Cl₂ (3 x 2 mL).

  • The final spiro derivative anchored to the solid support is treated with a cleavage solution of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v; 10 mL/0.2 g of resin) for 3 hours at room temperature.

  • After filtration of the exhausted resin, the volatiles are removed under vacuum.

  • The resulting residue is suspended in diethyl ether, isolated via centrifugation, and finally purified by reversed-phase semi-preparative HPLC to yield the target compound.[3]

Spectroscopic and Analytical Data of Analogs

No specific spectroscopic data for this compound has been found in the public domain. Below is a representative table of spectral data for a related compound, (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide, to illustrate the expected characterization data.[3]

Analytical MethodData
¹H NMR (400 MHz, DMSO-d₆)δ 9.53 (bs, 1H), 7.53–7.39 (m, 8H), 7.37–7.23 (m, 4H), 7.11 (s, 1H), 4.63 (s, 1H), 4.34 (s, 2H), 3.72–3.68 (m, 2H), 3.49–3.12 (m, 4H), 2.20–1.95 (m, 2H), 1.89 (d, J = 13.2 Hz, 1H), 1.72 (d, J = 13.2 Hz, 1H).
¹³C NMR (101 MHz, DMSO-d₆)δ 173.24, 169.56, 139.25, 131.68, 130.13, 130.10, 129.36, 128.54, 128.14, 127.87, 74.13, 60.85, 59.27, 49.11, 48.82, 42.44, 33.10, 31.25.
Mass Spectrometry (ESI) Calculated for C₂₂H₂₇N₄O₂ [M + H]⁺: 379.2129; Found: 379.3060.
HPLC tR = 11.86 min.

Biological Activity and Signaling Pathways of Analogs

While the biological activity of this compound is uncharacterized, its structural analogs have shown significant activity in various biological systems.

As TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

One potent derivative, compound 48 from the study, demonstrated IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against JAK2.[2] This compound also showed significant anti-inflammatory effects in a model of acute ulcerative colitis, suggesting its therapeutic potential for inflammatory bowel disease.[2]

As M1 Muscarinic Agonists

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic receptor agonists.[4] The M1 receptor is implicated in cognitive function, and agonists are of interest for treating neurodegenerative diseases like Alzheimer's. One analog, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, showed high affinity for M1 receptors and demonstrated the ability to ameliorate scopolamine-induced memory impairment in rats.[4]

Conclusion

This compound is a commercially available chemical building block with a core structure that is of significant interest in medicinal chemistry. While specific data on its synthesis, characterization, and biological activity are not available in the public domain, the rich chemistry and diverse biological activities of its close structural analogs, including TYK2/JAK1 inhibitors and muscarinic agonists, highlight the potential of this molecular scaffold. Further research is warranted to synthesize and characterize this compound and to explore its potential as a lead compound in drug discovery programs. This guide provides a framework for such future investigations based on the available data for related compounds.

References

An In-depth Technical Guide to the Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis starts from the commercially available N-benzyl-4-piperidone and utilizes a bifunctional amino acid component to construct the desired 2,8-diazaspiro[4.5]decan-3-one core in a highly convergent manner. This approach is favored for its efficiency and atom economy, key considerations in modern synthetic chemistry.

Proposed Synthetic Pathway: Ugi Four-Center, Three-Component Reaction (U-4C-3CR)

The Ugi reaction is a one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[1][2] In its four-center, three-component variation, a bifunctional starting material, such as an amino acid, provides two of the requisite functional groups.[3] This strategy is particularly well-suited for the synthesis of lactams.[4]

The proposed pathway to 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one involves the reaction of N-benzyl-4-piperidone (the ketone component), an amino acid (providing both the amine and carboxylic acid functionalities), and an isocyanide. The intramolecular cyclization of the Ugi product then yields the target spiro-lactam.

Ugi Reaction for this compound Synthesis N-benzyl-4-piperidone N-benzyl-4-piperidone Reaction_Pot One-Pot Reaction N-benzyl-4-piperidone->Reaction_Pot Amino_acid Amino Acid (e.g., Glycine) Amino_acid->Reaction_Pot Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Reaction_Pot Ugi_Adduct Intermediate Ugi Adduct Target_Molecule This compound Ugi_Adduct->Target_Molecule Intramolecular Cyclization Reaction_Pot->Ugi_Adduct Ugi Reaction

Figure 1: Proposed Ugi reaction pathway for the synthesis of the target molecule.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on analogous reactions found in the literature for the synthesis of similar spiro-lactam structures.[3][5][6][7]

Step 1: Synthesis of this compound via Ugi Four-Center, Three-Component Reaction

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
N-benzyl-4-piperidone189.251.08101.89 g
Glycine75.07-110.83 g
tert-Butyl isocyanide83.130.75101.11 mL
Methanol (solvent)32.040.792-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add N-benzyl-4-piperidone (1.89 g, 10 mmol) and glycine (0.83 g, 11 mmol).

  • Add methanol (50 mL) to the flask and stir the suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl isocyanide (1.11 mL, 10 mmol) to the reaction mixture dropwise over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Characterization:

Based on similar Ugi reactions for lactam synthesis, the expected yield for this one-pot reaction would be in the range of 50-70%. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

ParameterExpected Value
Yield 50 - 70%
Appearance White to off-white solid
Molecular Formula C₁₅H₂₀N₂O
Molecular Weight 244.33 g/mol
¹H NMR Peaks corresponding to the benzyl group, piperidine ring protons, and the newly formed pyrrolidinone ring protons.
¹³C NMR Peaks corresponding to the carbonyl carbon of the lactam, the spiro carbon, and the carbons of the benzyl and piperidine rings.
HRMS (m/z) Calculated for C₁₅H₂₁N₂O [M+H]⁺: 245.1648, Found: [Experimental Value]

Alternative Two-Step Synthetic Pathway

An alternative, more traditional approach involves the formation of an intermediate from N-benzyl-4-piperidone and a glycine derivative, followed by an intramolecular cyclization. This method offers more control over the individual reaction steps.

Two-Step Synthesis of this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization N-benzyl-4-piperidone N-benzyl-4-piperidone Intermediate N-(1-benzyl-4-(methoxycarbonylmethylamino)piperidin-4-yl)methanamine N-benzyl-4-piperidone->Intermediate Reductive Amination Glycine_ester Glycine methyl ester hydrochloride Glycine_ester->Intermediate Target_Molecule This compound Cyclization_Intermediate->Target_Molecule Intramolecular Amidation

Figure 2: Alternative two-step synthesis pathway.

Experimental Protocol - Step 1: Reductive Amination

This step involves the formation of an amino ester intermediate via reductive amination of N-benzyl-4-piperidone with a glycine ester.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
N-benzyl-4-piperidone189.251.08101.89 g
Glycine methyl ester HCl125.55-121.51 g
Sodium triacetoxyborohydride211.94-153.18 g
Dichloromethane (DCM)84.931.33-50 mL
Triethylamine (TEA)101.190.726121.67 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend N-benzyl-4-piperidone (1.89 g, 10 mmol) and glycine methyl ester hydrochloride (1.51 g, 12 mmol) in dichloromethane (50 mL).

  • Add triethylamine (1.67 mL, 12 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino ester intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Experimental Protocol - Step 2: Intramolecular Cyclization

The amino ester intermediate is then cyclized to form the lactam.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Crude Amino Ester Intermediate~290.40~10~2.90 g
Toluene (solvent)92.14-50 mL
p-Toluenesulfonic acid (catalyst)172.200.586 mg

Procedure:

  • Dissolve the crude amino ester intermediate (~10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (86 mg, 0.5 mmol).

  • Heat the mixture to reflux and continue for 12-24 hours, collecting the liberated methanol in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

This technical guide provides two robust and scientifically grounded pathways for the synthesis of this compound. The one-pot Ugi reaction offers a highly efficient and convergent route, while the two-step method allows for more controlled synthesis and isolation of the intermediate. Both pathways utilize readily available starting materials and employ well-understood reaction mechanisms, making them suitable for implementation in a research or drug development setting. The provided experimental protocols, while hypothetical, are based on established procedures for analogous transformations and offer a solid starting point for the practical synthesis of this promising spirocyclic scaffold.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed mechanistic studies, quantitative biological data, and specific experimental protocols for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one are not available in the public scientific literature. This document summarizes the current state of knowledge regarding this specific molecule and provides an in-depth analysis of the mechanisms of action for structurally related diazaspiro[4.5]decane analogs to offer a contextual understanding for researchers, scientists, and drug development professionals.

While direct experimental data for this compound is absent, the broader class of diazaspiro[4.5]decane derivatives has been investigated for various biological activities. The spirocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its rigid, three-dimensional conformation, which can facilitate precise interactions with biological targets. Research on analogous compounds suggests that molecules with this core structure may exhibit a range of pharmacological effects, including but not limited to central nervous system (CNS) activity and anticancer properties. However, the exact pathways and molecular targets for this compound remain uninvestigated.

This guide will now focus on the established mechanisms of action for several classes of structurally related spiro compounds, for which experimental data is available.

Mechanisms of Action of Structurally Related Spirocyclic Compounds

The following sections detail the mechanisms of action for different classes of spiro compounds that share a core structural similarity with this compound.

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structural isomers of the user's compound of interest, have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in ischemia-reperfusion injury.

These compounds are believed to exert their inhibitory effect by targeting the F1/FO-ATP synthase complex, a key component of the mPTP. Modeling studies have suggested a potential binding site for these molecules at the interface between the c-ring and subunit a of the ATP synthase.[1][2][3] By binding to this site, they prevent the conformational changes that lead to pore opening, thus protecting cells from death, particularly in the context of hypoxia/reoxygenation.[1][2][3]

mPTP_Inhibition cluster_Mitochondrion Mitochondrion Ischemia_Reperfusion Ischemia/ Reperfusion Injury mPTP_Opening mPTP Opening Ischemia_Reperfusion->mPTP_Opening Induces Cell_Death Cardiomyocyte Death mPTP_Opening->Cell_Death Leads to ATPSynthase F1/FO-ATP Synthase (c-ring/subunit a interface) ATPSynthase->mPTP_Opening Inhibits Triazaspiro_Compound 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives Triazaspiro_Compound->ATPSynthase Binds to

Figure 1. Proposed mechanism of mPTP inhibition.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives as Alpha-Adrenergic Blockers

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity.[4] Certain compounds within this series were found to act as alpha-adrenergic blockers.[4] Specifically, different substitutions on the spirocyclic core led to varied selectivity towards α1 and α2-adrenoceptors.[4] This mechanism involves the blockade of norepinephrine and epinephrine from binding to their receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Adrenergic_Blockade cluster_Synapse Vascular Smooth Muscle Synapse Norepinephrine Norepinephrine/ Epinephrine Alpha_Receptor α-Adrenergic Receptor (α1 or α2) Norepinephrine->Alpha_Receptor Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure Alpha_Receptor->Vasoconstriction Activates Oxadiazaspiro_Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives Oxadiazaspiro_Compound->Alpha_Receptor Blocks

Figure 2. Mechanism of alpha-adrenergic blockade.
Other Related Spirocyclic Scaffolds

Research into other related spirocyclic systems has revealed additional biological targets:

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives : These compounds, featuring a dione substitution, have been identified as novel selective agonists for the delta-opioid receptor (DOR).[5]

  • 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives : This class of compounds has been investigated as M1 muscarinic agonists, showing potential for treating cognitive deficits.[6]

Summary of Biological Activities of Related Spiro Compounds

Compound ClassCore StructureBiological ActivityMechanism of Action
This compound 2,8-Diazaspiro[4.5]decan-3-one Undefined Undefined
1,4,8-Triazaspiro[4.5]decan-2-one Derivatives1,4,8-Triazaspiro[4.5]decan-2-oneCytoprotective, CardioprotectivemPTP Inhibition via F1/FO-ATP Synthase Binding[1][2][3]
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives1-Oxa-3,8-diazaspiro[4.5]decan-2-oneAntihypertensiveAlpha-Adrenergic Receptor Blockade[4]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives1,3,8-Triazaspiro[4.5]decane-2,4-dioneOpioid AgonismDelta-Opioid Receptor (DOR) Agonism[5]
1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives1-Oxa-2,8-diazaspiro[4.5]decan-3-oneNootropic (potential)M1 Muscarinic Agonism[6]

Logical Relationship of Studied Compounds

The following diagram illustrates the structural relationship between the target compound and the analogs for which mechanistic data is available. All share the core spiro[4.5]decane framework but differ in the heteroatom composition and substitution of the five-membered ring.

Structural_Relationships cluster_Analogs Structurally Related Analogs with Known Mechanisms Target This compound (2,8-diaza) Mechanism: Undefined Analog1 1,4,8-Triazaspiro[4.5]decan-2-ones (1,4,8-triaza) Mechanism: mPTP Inhibition Target->Analog1 Structural Isomer Analog2 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones (1-oxa-3,8-diaza) Mechanism: α-Adrenergic Blockade Target->Analog2 Related Scaffold Analog3 1,3,8-Triazaspiro[4.5]decane-2,4-diones (1,3,8-triaza) Mechanism: DOR Agonism Target->Analog3 Related Scaffold

Figure 3. Structural relationships of diazaspiro compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the aforementioned related compounds can be found in the cited literature. As no specific studies for this compound have been published, no protocols can be provided for this specific molecule. For the related compounds, typical experimental procedures would include:

  • Synthesis : Multi-step organic synthesis, purification by chromatography, and structural confirmation using NMR and mass spectrometry.

  • In Vitro Assays :

    • mPTP Inhibition Assay : Calcium retention capacity assays in isolated mitochondria.

    • Receptor Binding Assays : Radioligand binding assays using cell membranes expressing the target receptor (e.g., adrenergic, opioid, muscarinic receptors) to determine binding affinity (Ki).

    • Functional Assays : cAMP accumulation assays, phosphoinositide hydrolysis assays, or other second messenger assays to determine agonist or antagonist activity and potency (EC50 or IC50).

  • In Vivo Models :

    • Antihypertensive Activity : Measurement of blood pressure in animal models such as spontaneously hypertensive rats.

    • Cardioprotection : Langendorff-perfused heart models subjected to ischemia-reperfusion.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the available data on structurally related diazaspiro[4.5]decane analogs highlight the therapeutic potential of this chemical scaffold. The diverse biological activities observed, ranging from mPTP inhibition and adrenergic blockade to opioid and muscarinic receptor modulation, underscore the importance of the specific arrangement of heteroatoms and substituents within the spirocyclic system. Future research, including synthesis, in vitro screening, and in vivo studies, is required to determine the pharmacological profile and mechanism of action of this compound. This would be a critical step in evaluating its potential as a lead compound for drug development.

References

Unlocking the Therapeutic Potential of the 2,8-Diazaspiro[4.5]decane Scaffold: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-benzyl-2,8-diazaspiro[4.5]decan-3-one core represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. While direct biological screening data for the parent compound is limited, its derivatives have demonstrated significant activity against a range of high-value targets implicated in oncology, inflammation, and ischemia/reperfusion injury. This technical guide provides an in-depth overview of the biological activities associated with the 2,8-diazaspiro[4.5]decane scaffold, focusing on key therapeutic targets, and presenting detailed experimental protocols for their evaluation. Quantitative data for lead compounds are summarized, and relevant signaling pathways are visualized to provide a comprehensive resource for researchers engaged in the discovery and development of drugs based on this promising chemical framework.

Introduction to the this compound Scaffold

The unique three-dimensional architecture of the spirocyclic 2,8-diazaspiro[4.5]decane system offers an attractive starting point for the design of potent and selective modulators of biological targets. The benzyl substituent at the 8-position provides a key modifiable vector for optimizing pharmacokinetic and pharmacodynamic properties. While this compound is primarily utilized as a synthetic intermediate, its structural analogues have been the subject of intensive investigation, revealing a broad spectrum of biological activities. This guide will focus on three key areas where derivatives of this scaffold have shown particular promise: Autotaxin inhibition, dual TYK2/JAK1 inhibition, and RIPK1 kinase inhibition.

Key Biological Targets and Quantitative Activity Data

Screening of compound libraries based on the 2,8-diazaspiro[4.5]decane core has identified potent inhibitors for several key enzymes involved in disease pathogenesis. The following tables summarize the quantitative data for representative compounds, highlighting the potential of this scaffold. It is important to note that this data is for derivatives and analogues of this compound, which serves as a foundational structure.

Table 1: Autotaxin Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives

Compound ClassTargetIC50 ClassificationReference
Diazaspiro[4.5]decan-3-one DerivativesAutotaxin (ATX)A: IC50 < 10 nM[1]
B: 10 nM < IC50 < 50 nM[1]
C: IC50 > 50 nM[1]

Note: A Chinese patent application has categorized a series of compounds, including this compound, as Autotaxin inhibitors based on this classification system. Specific IC50 values for individual compounds were not disclosed.[1]

Table 2: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDTargetIC50 (nM)Selectivity (over JAK2)Reference
Compound 48TYK26>23-fold[2]
JAK137[2]
Compound 41RIPK192Not Reported[3]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 2,8-diazaspiro[4.5]decane derivatives stems from their ability to modulate critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and guiding further drug development efforts.

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a potent signaling lipid that acts on a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is implicated in fibrosis, inflammation, and cancer. Inhibitors of ATX, such as derivatives of the 2,8-diazaspiro[4.5]decane scaffold, block the production of LPA, thereby attenuating its downstream signaling.

Autotaxin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor Inhibitor->ATX Inhibition GPCR G-Protein Signaling LPAR->GPCR Activation Downstream Downstream Effectors (e.g., Rho, PLC, PI3K) GPCR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Autotaxin-LPA signaling pathway and point of inhibition.
TYK2/JAK1 (JAK-STAT) Signaling Pathway

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to their receptors, TYK2 and JAK1 are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity. Dual inhibitors of TYK2 and JAK1 can effectively block this pro-inflammatory signaling cascade and have therapeutic potential in autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT Phosphorylation JAK1->STAT pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibition Inhibitor->JAK1

TYK2/JAK1 (JAK-STAT) signaling pathway and point of inhibition.
RIPK1-Mediated Necroptosis Pathway

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed cell death. In response to stimuli like TNF-α, and when apoptosis is inhibited, RIPK1 can initiate a signaling cascade involving RIPK3 and mixed lineage kinase domain-like (MLKL), leading to the formation of the "necrosome" complex. This results in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, ultimately causing membrane rupture and cell death. Inhibition of RIPK1 kinase activity is a promising strategy for treating diseases driven by excessive necroptosis, such as certain inflammatory and neurodegenerative disorders.

Necroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I TNFR1->ComplexI Recruitment pMLKL_oligomer p-MLKL Oligomer CellDeath Necroptosis (Membrane Rupture) pMLKL_oligomer->CellDeath RIPK1 RIPK1 ComplexI->RIPK1 Activation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL pMLKL->pMLKL_oligomer Oligomerization & Translocation Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor Inhibitor->RIPK1 Inhibition

RIPK1-mediated necroptosis pathway and point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening and validation of novel compounds. This section provides methodologies for key in vitro biochemical and cell-based assays relevant to the identified biological targets.

General Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of small molecule inhibitors, from initial high-throughput screening to more detailed mechanistic studies in cellular contexts.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library biochemical_assay Biochemical Assay (e.g., Kinase, Enzyme) start->biochemical_assay ic50_determination IC50 Determination (Dose-Response) biochemical_assay->ic50_determination Hit Identification selectivity_profiling Selectivity Profiling (Against related targets) ic50_determination->selectivity_profiling cell_based_assay Cell-Based Assay (Target Engagement) selectivity_profiling->cell_based_assay Hit Validation downstream_analysis Downstream Signaling Analysis (e.g., Western Blot, ELISA) cell_based_assay->downstream_analysis functional_assay Functional Cellular Assay (e.g., Viability, Proliferation) downstream_analysis->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization

General experimental workflow for inhibitor screening.
Biochemical Assay for Autotaxin Inhibition

A fluorescent-based assay is commonly used to determine the in vitro inhibitory activity of compounds against human Autotaxin. This assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3.

  • Reagents and Materials:

    • Recombinant human Autotaxin (ATX) enzyme

    • FS-3 (fluorogenic substrate)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

    • Test compounds dissolved in DMSO

    • 96-well or 384-well black microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO and then dilute in assay buffer.

    • Dilute the ATX enzyme to the desired concentration in assay buffer.

    • In a microplate, add the ATX enzyme solution to each well, followed by the diluted test compound or DMSO (vehicle control).

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the FS-3 substrate to each well.

    • Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm) over a specified period (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay for TYK2/JAK1 or RIPK1 Inhibition

A common method for assessing kinase inhibition is a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ADP-Glo™ kinase assay. The following is a generalized protocol for an HTRF assay.

  • Reagents and Materials:

    • Recombinant human TYK2, JAK1, or RIPK1 kinase

    • Biotinylated peptide substrate

    • ATP

    • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

    • Test compounds dissolved in DMSO

    • HTRF Detection Buffer

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

    • 384-well low-volume white microplates

    • HTRF-compatible plate reader

  • Assay Procedure:

    • Add the test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase and biotinylated peptide substrate solution to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding HTRF detection buffer containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition and IC50 values.

Cell-Based Assay for Necroptosis Inhibition

The ability of a compound to inhibit RIPK1-mediated necroptosis can be assessed in a cellular context using a cell viability assay.

  • Reagents and Materials:

    • HT-29 (human colon adenocarcinoma) or other suitable cell line

    • Cell culture medium (e.g., McCoy's 5A)

    • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

    • TNF-α (human, recombinant)

    • SMAC mimetic (e.g., Birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-FMK)

    • Test compounds dissolved in DMSO

    • 96-well clear-bottom cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer plate reader

  • Assay Procedure:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 1-2 hours.

    • Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

    • Incubate for 18-24 hours at 37°C.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability relative to the untreated control and determine the EC50 value for necroptosis inhibition.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. While the parent compound itself is primarily a building block, its derivatives have demonstrated potent and selective inhibition of key targets in oncology and inflammatory diseases, including Autotaxin, TYK2/JAK1, and RIPK1. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to explore the full therapeutic potential of this promising class of compounds. Further optimization of these derivatives, guided by a thorough understanding of their biological activities and mechanisms of action, holds the promise of delivering next-generation therapies for a range of unmet medical needs.

References

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-3-one core is a versatile and privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. The incorporation of a benzyl group at the 8-position, as seen in 8-benzyl-2,8-diazaspiro[4.5]decan-3-one, provides a key structural element for modulating interactions with various biological targets. While direct therapeutic applications of this compound are not yet extensively documented, analysis of its derivatives and related spirocyclic compounds reveals significant potential across a spectrum of diseases, including inflammatory conditions, central nervous system (CNS) disorders, ischemia/reperfusion injury, and hypertension. This guide consolidates the current understanding of the therapeutic landscape for this chemical class, presenting key data, experimental methodologies, and an exploration of relevant signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of the 2,8-diazaspiro[4.5]decan-3-one scaffold is realized through the diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully targeted a range of receptors and enzymes, highlighting the scaffold's promise in drug discovery.

Inflammatory Diseases

Derivatives of the 2,8-diazaspiro[4.5]decanone core have emerged as potent inhibitors of key kinases in inflammatory signaling pathways.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for conditions such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders.

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are integral components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response. Dual inhibition of TYK2 and JAK1 has shown potential in the treatment of inflammatory bowel disease.

Below is a diagram illustrating the potential intervention of 2,8-diazaspiro[4.5]decan-3-one derivatives in the RIPK1-mediated necroptosis pathway.

RIPK1_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 MLKL MLKL RIPK1->MLKL Phosphorylation Compound 2,8-Diazaspiro[4.5]decan-3-one Derivative Compound->RIPK1 Inhibition Necroptosis Necroptosis MLKL->Necroptosis

RIPK1-mediated necroptosis pathway inhibition.
Central Nervous System (CNS) Disorders

The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it an ideal template for designing ligands that can selectively interact with CNS targets.

  • Neurokinin-1 (NK1) Receptor Antagonism: The 6,7-diazaspiro[4.5]decane core, a close structural analog, has been instrumental in the development of potent and selective antagonists of the NK1 receptor. The NK1 receptor is implicated in pain transmission, inflammation, and emesis, making its antagonists potential treatments for chemotherapy-induced nausea and vomiting, depression, and other CNS disorders.

Ischemia/Reperfusion Injury

Derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).

  • mPTP Inhibition: Opening of the mPTP is a critical event in cell death following ischemia/reperfusion injury. By inhibiting mPTP opening, these compounds have demonstrated cardioprotective effects in preclinical models, suggesting a potential therapeutic application in conditions such as myocardial infarction and stroke.

The proposed mechanism of action for these mPTP inhibitors is illustrated in the following diagram.

mPTP_Inhibition Ischemia Ischemia/Reperfusion ROS ↑ ROS, ↑ Ca2+ Ischemia->ROS mPTP Mitochondrial Permeability Transition Pore (mPTP) ROS->mPTP Opening CellDeath Cell Death (Apoptosis/Necrosis) mPTP->CellDeath Compound 1,4,8-Triazaspiro[4.5]decan-2-one Derivative Compound->mPTP Inhibition

Inhibition of mPTP opening by spirocyclic compounds.
Cardiovascular Diseases

The diazaspiro[4.5]decane scaffold has also been explored for its potential in treating cardiovascular conditions.

  • Alpha-Adrenergic Receptor Blockade: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened as antihypertensive agents. These compounds were found to act as alpha-adrenergic blockers, leading to a reduction in blood pressure.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various diazaspiro[4.5]decanone derivatives against their respective targets.

Compound ClassTargetKey DerivativeIC₅₀ (nM)AssayReference
2,8-Diazaspiro[4.5]decan-1-oneRIPK1Compound 4192Kinase Assay[1]
2,8-Diazaspiro[4.5]decan-1-oneTYK2Compound 486Kinase Assay
2,8-Diazaspiro[4.5]decan-1-oneJAK1Compound 4837Kinase Assay
1,4,8-Triazaspiro[4.5]decan-2-onemPTPCompound 14e-Calcein-Cobalt Assay
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneα-Adrenergic ReceptorsCompound 29-Receptor Binding Assay

Experimental Protocols

Representative Synthesis of a 2,8-Diazaspiro[4.5]decan-3-one Scaffold

Step 1: Formation of an α,β-unsaturated ester

A Horner-Wadsworth-Emmons reaction of N-benzyl-4-piperidone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the corresponding α,β-unsaturated ester.

Step 2: Michael Addition

The α,β-unsaturated ester would then undergo a Michael addition with a suitable nitrogen nucleophile, for example, ammonia or a protected amine, to introduce the second nitrogen atom.

Step 3: Cyclization

The final step would involve an intramolecular cyclization of the Michael adduct to form the pyrrolidin-2-one ring of the 2,8-diazaspiro[4.5]decan-3-one core. This cyclization can often be promoted by heat or the use of a suitable catalyst.

The following workflow diagram illustrates this proposed synthetic strategy.

Synthesis_Workflow Start N-Benzyl-4-piperidone Intermediate1 α,β-Unsaturated Ester Start->Intermediate1 Horner-Wadsworth-Emmons Reagent1 Triethyl phosphonoacetate, NaH Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Reagent2 Ammonia (or protected amine) Product This compound Intermediate2->Product Cyclization Reagent3 Heat or Catalyst

Proposed synthetic workflow for the target compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class to address unmet medical needs in inflammatory diseases, CNS disorders, and cardiovascular conditions. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds based on this scaffold are warranted to unlock its full therapeutic potential. The synthetic strategies outlined in this guide provide a foundation for the generation of new analogs for biological evaluation.

References

Physicochemical Characterization of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is an organic building block featuring a spirocyclic diamine scaffold.[1] Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional architecture, which can lead to precise interactions with biological targets, thereby enhancing binding affinity and selectivity.[2][3][4] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing everything from formulation and dosage design to pharmacokinetic and pharmacodynamic behavior.[5][6]

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to distinguish this compound from the structurally related and more frequently documented 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 154495-69-9[1]
Molecular Formula C₁₅H₂₀N₂O[1]
Molecular Weight 244.33 g/mol [1]
Purity ≥98%[1]
Family Organic Building Blocks, Spiro Compounds[1][7]

Table 2: Physicochemical Data Summary

ParameterValueNotes
Melting Point (°C) Data not available. For the related dione (1463-48-5): ~189°C[8]The melting point is a critical indicator of purity.[9]
Boiling Point (°C) Data not available. For the related dione (1463-48-5): ~446.5°C (estimated)[8]Estimated value at 760 mmHg.
pKa Data not available.The pKa value is crucial for predicting ionization state and solubility at different pH levels.[10]
logP (o/w) Data not available. For the related dione (1463-48-5): 2.6 (Computed)[11]The partition coefficient (logP) is a key measure of lipophilicity, affecting absorption and membrane permeability.[12][13]
Aqueous Solubility Data not available.Solubility is a critical factor for bioavailability and formulation.[5][14]

Note: Experimental data for the title compound is limited in publicly available literature. Data for the related dione compound is provided for context and should be used with caution.

Experimental Workflows and Relationships

The characterization of a novel compound follows a structured workflow to determine its key physicochemical parameters. These parameters are interconnected and collectively inform the developability of the compound as a potential drug candidate.

G cluster_workflow Figure 1: General Physicochemical Characterization Workflow Compound Compound Synthesis & Purification Structure Structural Elucidation (NMR, MS) Compound->Structure Purity Purity Assessment (HPLC, etc.) Structure->Purity MP Melting Point Determination Purity->MP pKa pKa Determination Purity->pKa LogP logP Determination Purity->LogP Sol Solubility Profiling Purity->Sol Stability Stability Assessment Purity->Stability Report Comprehensive Physicochemical Profile MP->Report pKa->Report LogP->Report Sol->Report Stability->Report

Figure 1: General workflow for physicochemical characterization.

G cluster_relationship Figure 2: Interrelationship of Core Physicochemical Properties pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility influences Formulation Formulation Strategy pKa->Formulation guides LogP logP (Lipophilicity) LogP->Solubility influences Absorption Biological Absorption LogP->Absorption governs Solubility->Absorption limits Solubility->Formulation dictates Absorption->Formulation informs

Figure 2: Interrelationship of core physicochemical properties.

Detailed Experimental Protocols

Accurate and reproducible data requires adherence to validated experimental protocols. The following sections detail standard methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point provides information on the identity and purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.[15]

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[16]

    • Capillary Loading: Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[17]

    • Measurement:

      • Place the capillary tube into the heating block of the apparatus.[17]

      • For an unknown compound, perform a rapid initial heating (10-20°C/min) to determine an approximate melting range.[15]

      • Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point.[17]

      • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16][17]

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting point is reported as the range T₁ - T₂.[17]

    • Purity Check: A narrow range (≤1°C) is indicative of high purity.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise technique for determining the ionization constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[18][19]

  • Apparatus: Calibrated pH meter and electrode, automatic titrator or burette, magnetic stirrer, reaction vessel.[18]

  • Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 0.15 M Potassium chloride (KCl) for maintaining ionic strength, standard pH buffers (4, 7, 10), and the test compound.[18]

  • Procedure:

    • Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[18]

    • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Add KCl solution to maintain a constant ionic strength.[18]

    • Titration:

      • Place the sample solution in the reaction vessel and immerse the pH electrode.

      • Purge the solution with nitrogen to remove dissolved CO₂.[18]

      • For a basic compound, acidify the solution to a low pH (e.g., 1.8-2.0) with 0.1 M HCl.[18]

      • Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.[18]

      • Continue the titration until the pH reaches a high value (e.g., 12.0-12.5).[18]

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[10][20]

    • Replication: Perform at least three titrations to ensure reliability and calculate the average pKa and standard deviation.[18]

LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the n-octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[12][21]

  • Apparatus: Centrifuge, mechanical shaker, vials, analytical balance, HPLC or UV-Vis spectrophotometer for concentration analysis.[21]

  • Reagents: n-Octanol (HPLC grade), purified water, and the test compound.

  • Procedure:

    • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

    • Partitioning:

      • Add equal volumes of the pre-saturated n-octanol and water to a vial.[22]

      • Add a small amount of the compound's stock solution. The final concentration should be low enough to avoid saturation in either phase.

      • Vigorously agitate the mixture using a mechanical shaker for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[22]

    • Phase Separation: Centrifuge the vials to achieve complete separation of the two phases.[22]

    • Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC.[21]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

      • P = [Concentration]octanol / [Concentration]water

      • logP = log₁₀(P)

    • Replication: Repeat the experiment multiple times to obtain an average value.[22]

Aqueous Solubility Determination

Equilibrium solubility is determined by measuring the concentration of a compound in a saturated solution in the presence of excess solid.[23] The shake-flask method is considered the benchmark for this measurement.[23]

  • Apparatus: Temperature-controlled shaker or incubator, centrifuge or filtration apparatus, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Reagents: Purified water or relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline), and the test compound.

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent. The presence of undissolved solid at the end of the experiment is crucial.[23]

    • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[23]

    • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[23]

    • Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method.[23]

    • Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by PXRD) to confirm that no phase transition or degradation has occurred during the experiment.[24]

    • pH Measurement: For ionizable compounds, measure the pH of the final saturated solution.

Potential Biological Interactions

The spirocyclic scaffold is a privileged structure in medicinal chemistry. Molecules containing such fragments have been shown to interact with various biological targets. For instance, some spiro-compounds can selectively affect kinases like AKT1 through the PI3K signaling pathway, which is a critical regulator of cell survival and proliferation.[2]

G cluster_pathway Figure 3: Simplified PI3K/AKT Signaling Pathway Signal Growth Factor (External Signal) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT Kinase PIP3->AKT activates Downstream Downstream Targets (e.g., mTOR, Bad) AKT->Downstream activates/ inhibits Response Cell Survival & Proliferation Downstream->Response Compound Spirocyclic Compound Compound->AKT inhibits

References

The Rise of 2,8-Diazaspiro[4.5]decane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the spirocyclic systems, the 2,8-diazaspiro[4.5]decane core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets. Its rigid, yet conformationally distinct, structure provides a unique platform for the spatial arrangement of pharmacophoric elements, enabling the design of potent and selective modulators of challenging biological targets. This technical guide delves into the recent discoveries and applications of novel 2,8-diazaspiro[4.5]decane scaffolds in drug research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Bioactivities

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is evident in its successful application to a diverse array of biological targets. The following tables summarize the key quantitative data from recent research, highlighting the potency and, where available, the pharmacokinetic profiles of lead compounds.

Table 1: 2,8-Diazaspiro[4.5]decane Derivatives as Glycoprotein IIb-IIIa Antagonists

CompoundAssayIC50 (nM)SpeciesReference
23 (CT50728) Platelet Aggregation (PRP, citrate buffer)53Human[1]
Platelet Aggregation (PRP, PPACK)110Human[1]
Solid-phase GPIIb-IIIa competition binding (ELISA)4Human[1]

Table 2: Pharmacokinetic Properties of a Glycoprotein IIb-IIIa Antagonist Prodrug (22) and its Active Form (23)

CompoundSpeciesBioavailability (F%)Half-life (t½β, h)Protein Binding (%)log PReference
22 (CT51464) Cynomolgus Monkey3314.2-0.45 ± 0.06[1]
Dog738.97-[1]
Rat221.81-[1]
23 (CT50728) ---18.22-0.91 ± 0.32[1]

Table 3: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

CompoundTargetIC50 (nM)Cellular AssayEC50 (nM)Cell LineReference
41 RIPK192Necroptosis-U937[2]

Table 4: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. JAK2Reference
48 TYK26>23-fold[3][4]
JAK137[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of 2,8-diazaspiro[4.5]decane-based compounds.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

This protocol outlines a general procedure for the synthesis of the core 2,8-diazaspiro[4.5]decan-1-one scaffold.

Materials:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (CH2Cl2)

  • 4 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in CH2Cl2.

  • Slowly add a 4 M HCl solution to the mixture.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Collect the precipitated solid by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.

  • Characterize the product using ¹H NMR spectroscopy.

In Vitro Platelet Aggregation Inhibition Assay

This assay is used to determine the potency of compounds in preventing platelet aggregation, a key function of Glycoprotein IIb-IIIa.

Materials:

  • Human platelet-rich plasma (PRP)

  • Anticoagulant (e.g., citrate or PPACK)

  • Platelet agonist (e.g., ADP)

  • Test compounds (2,8-diazaspiro[4.5]decane derivatives)

  • Saline

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh human blood collected in the chosen anticoagulant.

  • Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma.

  • Pre-warm the PRP samples to 37°C.

  • Add various concentrations of the test compound or vehicle control (saline) to the PRP samples and incubate for a specified time (e.g., 5 minutes).

  • Initiate platelet aggregation by adding a standard concentration of a platelet agonist (e.g., 20 µM ADP).

  • Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Solid-Phase GPIIb-IIIa Competition Binding Assay (ELISA)

This assay quantifies the ability of a compound to compete with a known ligand for binding to the GPIIb-IIIa receptor.

Materials:

  • 96-well microtiter plates

  • Purified human GPIIb-IIIa receptor

  • Biotinylated fibrinogen (or other suitable ligand)

  • Test compounds

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with purified GPIIb-IIIa receptor overnight at 4°C.

  • Wash the wells with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells again.

  • Add serial dilutions of the test compounds along with a fixed concentration of biotinylated fibrinogen to the wells.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the wells thoroughly.

  • Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The IC50 value is calculated from the concentration-response curve, representing the concentration of the test compound that inhibits 50% of the biotinylated fibrinogen binding.

In Vitro RIPK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase buffer, the test compound, and the recombinant RIPK1 enzyme.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a luminometer.

  • The IC50 value is determined from the dose-response curve of the compound's inhibitory activity.

In Vitro TYK2/JAK1 Kinase Inhibition Assay

This assay is similar to the RIPK1 assay and is used to determine the inhibitory activity of compounds against TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide)

  • Test compounds

  • Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To a 384-well plate, add the kinase reaction buffer, the test compound, the respective kinase (TYK2 or JAK1), ATP, and the peptide substrate.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Add the development solution from the Z'-LYTE™ kit and incubate for another hour at room temperature. The development reagent contains a site-specific protease that cleaves the unphosphorylated peptide, disrupting the FRET.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader.

  • The ratio of the two emission signals is calculated to determine the extent of phosphorylation.

  • The IC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, this section includes diagrams of key signaling pathways and a representative experimental workflow.

RIPK1_Signaling_Pathway cluster_complexI Complex I Formation cluster_complexII Necrosome Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ub NFkB NF-κB Activation (Survival) RIPK1->NFkB leads to RIPK3 RIPK3 RIPK1->RIPK3 activates ComplexI Complex I ComplexII Complex II (Necrosome) MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL oligomerization & translocation Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one RIPK1 Inhibitor Inhibitor->RIPK1 inhibits

Caption: RIPK1 Signaling Pathway in Necroptosis.

TYK2_JAK1_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 recruits & activates JAK1 JAK1 Receptor->JAK1 recruits & activates pTYK2 p-TYK2 TYK2->pTYK2 pJAK1 p-JAK1 JAK1->pJAK1 STAT STAT pTYK2->STAT phosphorylates pJAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Inhibitor Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: TYK2/JAK1 Signaling Pathway.

Experimental_Workflow_Kinase_Inhibitor_Screening Start Start CompoundPrep Prepare Serial Dilutions of 2,8-Diazaspiro[4.5]decane Derivatives Start->CompoundPrep AssaySetup Set up Kinase Assay: - Recombinant Kinase - Buffer - ATP & Substrate CompoundPrep->AssaySetup Incubation Incubate with Test Compounds AssaySetup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Detection->DataAnalysis HitIdent Hit Identification & Lead Optimization DataAnalysis->HitIdent End End HitIdent->End

Caption: Experimental Workflow for Kinase Inhibitor Screening.

References

The 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Scaffold: A Technical Review of a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and extensive peer-reviewed literature on the synthesis, biological activity, and specific experimental protocols for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS: 154495-69-9) is limited. This technical guide provides an in-depth review of the broader class of 2,8-diazaspiro[4.5]decan-3-one and related spirocyclic scaffolds. The experimental protocols and quantitative data presented are drawn from published research on structurally analogous compounds to illustrate the therapeutic potential and synthetic strategies relevant to this chemical core.

Introduction

The 2,8-diazaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry, offering a three-dimensional and rigid core that can be strategically functionalized to interact with a variety of biological targets. The incorporation of a benzyl group at the 8-position, as in this compound, introduces lipophilicity and potential for aromatic interactions, further enhancing its drug-like properties. While this specific molecule is commercially available as a building block, its detailed biological characterization is not extensively documented in public literature.[1][2][3][4] This review, therefore, focuses on the synthesis, biological activities, and experimental methodologies associated with its close analogs, providing a comprehensive guide for researchers interested in leveraging this promising scaffold.

Synthetic Strategies

A proposed synthetic workflow is illustrated below:

G cluster_0 Proposed Synthetic Pathway A N-Benzyl-4-piperidone C Condensation A->C B Amino Acid Derivative B->C D Intermediate C->D Formation of Schiff Base/Enamine E Cyclization D->E Intramolecular Reaction F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Biological Activities of Related Scaffolds

Derivatives of the 2,8-diazaspiro[4.5]decane core have demonstrated a wide range of biological activities, highlighting the therapeutic potential of this scaffold.

Glycoprotein IIb-IIIa Antagonism

A series of 2,8-diazaspiro[4.5]decane derivatives have been investigated as orally active glycoprotein IIb-IIIa antagonists, which are of interest for the treatment of arterial occlusive disorders.[7]

CompoundTargetAssayIC50 (nM)
23 (CT50728) GPIIb-IIIaPlatelet Aggregation (PRP, citrate)53
GPIIb-IIIaPlatelet Aggregation (PRP, PPACK)110
GPIIb-IIIaSolid-Phase Binding (ELISA)4

Data extracted from a study on 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists.[7]

Kinase Inhibition

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent and selective kinase inhibitors.

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential applications in treating inflammatory bowel disease.[8]

CompoundTargetIC50 (nM)Selectivity vs. JAK2
48 TYK26>23-fold
JAK137

Data for a potent TYK2/JAK1 inhibitor with a 2,8-diazaspiro[4.5]decan-1-one core.[8]

The signaling pathway modulated by these inhibitors is depicted below:

TYK2_JAK1_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak1 JAK1 receptor->jak1 Activation stat STAT tyk2->stat Phosphorylation jak1->stat Phosphorylation p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Expression nucleus->gene inhibitor Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) inhibitor->tyk2 inhibitor->jak1

Caption: Inhibition of the TYK2/JAK1 signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.

Structural optimization of a hit compound from a virtual screen led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[9]

CompoundTargetIC50 (nM)
41 RIPK192

Data for a potent RIPK1 inhibitor based on the 2,8-diazaspiro[4.5]decan-1-one scaffold.[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of the 2,8-diazaspiro[4.5]decane scaffold, adapted from the literature.

General Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[7][8]

This procedure can be adapted for the synthesis of related diazaspiro[4.5]decan-3-ones.

  • Reaction Setup: To a solution of N-benzyl-4-piperidone (0.2 mmol) in 2,2-dimethoxypropane (4 ml), a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 mmol) and a free N-terminal dipeptide anchored to a solid support (e.g., Wang resin, 0.2 mmol) are added.

  • Reaction Conditions: The reaction mixture is stirred for 5 hours at 80 °C.

  • Monitoring: The reaction progress is monitored by micro-cleavage using a cocktail mixture of TFA/H₂O/Et₃SiH (95:2.5:2.5) followed by ESI-MS analysis.

  • Work-up: The solvent is filtered off, and the solid support is washed sequentially with DMF (5 x 2 ml) and CH₂Cl₂ (3 x 2 ml).

  • Cleavage and Purification: The final spiro derivative anchored to the solid support is treated with a cleavage solution of TFA, H₂O, and Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature. After filtration of the resin, volatiles are removed under vacuum. The resulting residue is suspended in diethyl ether, isolated by centrifugation, and purified by reversed-phase semi-preparative HPLC.

In Vitro Kinase Assay (for TYK2/JAK1)[10]
  • Assay Components: The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Enzyme and Substrate: Recombinant TYK2 or JAK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • Inhibitor Addition: Test compounds (e.g., 2,8-diazaspiro[4.5]decan-1-one derivatives) are added at varying concentrations.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the phosphorylation of the substrate is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Platelet Aggregation Assay[9]
  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected in citrate or PPACK anticoagulant.

  • Assay Procedure: PRP is placed in an aggregometer, and a baseline is established.

  • Inhibitor Incubation: The test compound is added to the PRP and incubated for a short period.

  • Agonist Addition: Platelet aggregation is induced by the addition of an agonist such as ADP or collagen.

  • Measurement: The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

  • Analysis: The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response.

Conclusion

The this compound core, and the broader class of 2,8-diazaspiro[4.5]decane derivatives, represent a highly versatile and promising scaffold for the development of novel therapeutics. The rigid, three-dimensional structure allows for precise orientation of substituents to optimize interactions with biological targets. As evidenced by the successful development of potent and selective inhibitors of kinases and platelet aggregation, this scaffold has significant potential in various therapeutic areas, including oncology, inflammation, and cardiovascular disease. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of diazaspiro compounds, a class of heterocyclic molecules with significant potential in drug discovery. Citing a range of in vitro and in vivo studies, this document details the cytotoxic, genotoxic, and systemic effects of these compounds, offering valuable insights for researchers in the field. The guide is structured to provide a thorough understanding of the methodologies used to assess the safety of diazaspiro derivatives and to present the available data in a clear and comparative format.

In Vitro Cytotoxicity of Diazaspiro Compounds

In vitro cytotoxicity assays are fundamental in the early stages of drug development to screen for potential anticancer activity and to assess general cellular toxicity. A variety of diazaspiro derivatives have been evaluated against numerous cancer cell lines, with several classes demonstrating significant cytotoxic effects.

Diazaspiro Undecane Derivatives

Novel diazaspiro undecane derivatives have been synthesized and evaluated for their cytotoxic activity against hepatocellular carcinoma (HCC) SK-HEP-1 cells. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) of these compounds. The results indicate that the substituents on the diazaspiro core play a crucial role in their cytotoxic potential. For instance, p-fluorophenyl and phenyl substituted derivatives were found to be the most cytotoxic.[1]

Diazaspiro Bicyclo Hydantoin Derivatives

A series of novel diazaspiro bicyclo hydantoin derivatives have been investigated for their antiproliferative effects on human leukemia cell lines, K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia).[2] The cytotoxicity was determined using the trypan blue exclusion method and the MTT assay. Structure-activity relationship (SAR) studies revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited selective cytotoxicity.[2]

Diazaspiro Cores as Piperazine Bioisosteres

In an effort to develop poly(ADP-ribose) polymerase inhibitors (PARPi's) with improved safety profiles, diazaspiro cores have been explored as bioisosteres for the piperazine moiety in the FDA-approved drug olaparib.[3][4] These analogues were screened for cytotoxicity against various cell lines. Interestingly, this research led to the identification of a high-affinity PARPi, compound 10e , which did not induce DNA damage at concentrations similar to olaparib.[3][4] Conversely, some compounds with low PARP-1 affinity, such as 15b , induced DNA damage at micromolar concentrations, explaining their observed in vitro cytotoxicity.[3][4]

Table 1: In Vitro Cytotoxicity of Selected Diazaspiro Compounds

Compound ClassSpecific Derivative(s)Cell Line(s)AssayIC50 / EC50Reference(s)
Diazaspiro Undecanep-fluorophenyl substitutedSK-HEP-1 (HCC)MTT47.46 µg/ml[1]
Phenyl substitutedSK-HEP-1 (HCC)MTT46.31 µg/ml[1]
Thiophene substitutedSK-HEP-1 (HCC)MTT109 µg/ml[1]
5-methyl furyl substitutedSK-HEP-1 (HCC)MTT125 µg/ml[1]
Diazaspiro Bicyclo HydantoinDerivatives with electron-withdrawing groupsK562, CEM (Leukemia)MTT< 50 µM[2]
Diazaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]ASHDReh, K562 (Leukemia)MTTPotent cytotoxicity[5][6]
Diazaspiro (Olaparib Analogues)10eOVCAR8, UWB1.289CytotoxicityReduced cytotoxicity[7]
15bMEF WTCytotoxicity17.2 µM[8]
16bMEF WTCytotoxicity9.4 µM[8]
17bMEF WTCytotoxicity16.9 µM[8]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]4c-iHeLa, CT26ProliferationIC50: 4.2 - 24.1 µM[9]
DispiropiperazineSPOPP-3 (1)SW480, HT29, HCT116ProliferationIC50: 2.44 - 5.42 µM[10]

Genotoxicity Profile

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. Standard assays such as the Ames test, micronucleus assay, and comet assay are employed to detect potential DNA damage and mutagenicity.

DNA Damage Assessment

The study on diazaspiro cores as olaparib bioisosteres provided evidence that high-affinity PARP inhibitors can be developed without DNA-damaging properties. Compound 10e did not induce DNA damage at concentrations as high as 10 µM, as assessed by γ-H2AX foci formation, a marker for DNA double-strand breaks. In contrast, compound 15b induced DNA damage in a dose-dependent manner.[7]

Mutagenicity

A study on oxaspiro compounds, which share structural similarities with some diazaspiro compounds, investigated their mutagenicity using the Ames test with Salmonella typhimurium strain TA100. The results showed that three of the five model oxaspiro compounds were weakly mutagenic, while two were toxic to the bacteria.[11] This suggests that the mutagenic potential of spiro compounds should be carefully evaluated on a case-by-case basis.

In Vivo Toxicity

In vivo studies in animal models are essential to understand the systemic toxicity and to determine the safety margin of a drug candidate. These studies range from acute, single-dose administrations to subchronic and chronic repeated-dose studies.

Acute Oral Toxicity

Acute oral toxicity studies aim to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population.[12][13]

  • 1,4-Dioxa-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-2-methyl-, 1'-oxide : An oral LD50 of >3 g/kg was reported in mice. The intraperitoneal LD50 for the same compound was 986 mg/kg in mice.[14]

  • 1,5-Benzothiazepine derivatives : In an acute oral toxicity study in mice, several 1,5-benzothiazepine derivatives, a class of compounds that can incorporate spiro structures, were found to be toxic, causing death at doses of 1600 and 2900 mg/kg. The calculated LD50 values for three different derivatives were 4786 mg/kg, 2542 mg/kg, and 2039 mg/kg.[15]

  • Azaspiracids : These are a group of polyether marine toxins containing a diazaspiro ring system. In a comparative acute oral toxicity study in mice, the LD50 values for azaspiracid-1 (AZA1), AZA2, and AZA3 were determined to be 443, 626, and 875 µg/kg, respectively, indicating high toxicity.[16]

Table 2: Acute In Vivo Toxicity of Selected Diazaspiro and Related Compounds

CompoundSpeciesRouteLD50Reference(s)
1,4-Dioxa-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-2-methyl-, 1'-oxideMouseOral>3 g/kg[14]
MouseIntraperitoneal986 mg/kg[14]
1,5-Benzothiazepine derivative 6c1MouseOral4786 mg/kg[15]
1,5-Benzothiazepine derivative 6e2MouseOral2542 mg/kg[15]
1,5-Benzothiazepine derivative 6e3MouseOral2039 mg/kg[15]
Azaspiracid-1 (AZA1)MouseOral443 µg/kg[16]
Azaspiracid-2 (AZA2)MouseOral626 µg/kg[16]
Azaspiracid-3 (AZA3)MouseOral875 µg/kg[16]
Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies involve repeated administration of the test compound over a longer period (typically 28 or 90 days for subchronic, and 6 to 12 months or longer for chronic studies) to evaluate the long-term effects on various organs and physiological functions.[17][18] While no specific subchronic or chronic toxicity data for diazaspiro compounds were identified in the public literature reviewed for this guide, such studies are a critical part of preclinical safety assessment for any drug candidate. These studies typically assess changes in body weight, food consumption, hematology, clinical biochemistry, urinalysis, and histopathology of major organs.[13][19][20][21]

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms by which diazaspiro compounds exert their cytotoxic effects is crucial for both optimizing their therapeutic potential and mitigating their toxicity.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

One potent azaspiro hydantoin derivative, propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-1′-yl)acetate (ASHD), has been shown to induce apoptosis in human leukemia cells through the intrinsic mitochondrial pathway.[5][6] The key events in this pathway include:

  • Cell Cycle Arrest: ASHD inhibits the proliferation of leukemic cells by causing cell cycle arrest.[5][6]

  • Mitochondrial Membrane Potential (MMP) Loss: Treatment with ASHD leads to a loss of MMP, a key event in the intrinsic apoptosis pathway.[5][6]

  • Regulation of BCL2 Family Proteins: The compound upregulates the pro-apoptotic protein BAD and downregulates the anti-apoptotic protein BCL2, thereby increasing the ratio of pro-apoptotic to anti-apoptotic proteins.[5][6]

  • Caspase Activation: The altered BCL2/BAD ratio leads to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[5][6]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6]

dot graph "ASHD-Induced Apoptosis Signaling Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ASHD [label="ASHD\n(Azaspiro Hydantoin Derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; BAD [label="BAD ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCL2 [label="BCL2 ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MMP [label="Loss of Mitochondrial\nMembrane Potential", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ASHD -> CellCycle; ASHD -> BAD; ASHD -> BCL2; BAD -> Mitochondrion [label="pro-apoptotic"]; BCL2 -> Mitochondrion [label="anti-apoptotic", style=dashed, arrowhead=tee]; Mitochondrion -> MMP; MMP -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP; PARP -> Apoptosis; CellCycle -> Apoptosis; }

Caption: ASHD-induced intrinsic apoptosis pathway in leukemia cells.

Cell Cycle Perturbation

Other spiro-fused heterocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have also been shown to affect the cell cycle. These compounds caused an accumulation of HeLa and CT26 cells in the SubG1 phase, which is indicative of apoptosis.[9] Similarly, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in human colon cancer cells.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics

The ADME properties of a compound determine its bioavailability, therapeutic efficacy, and potential for toxicity.[22] In silico ADME predictions for a series of 1,9-diazaphenothiazines, which are structurally related to some diazaspiro compounds, indicated that these molecules are likely to be orally bioavailable and adhere to Lipinski's rule of five.[23]

For a specific 2-oxa-6-azaspiro[3.3]heptane derivative (AZD1979), preclinical studies showed it possessed appropriate lipophilicity for a CNS indication, excellent permeability, and no efflux.[2] These favorable ADME properties, coupled with a lack of major findings in preclinical toxicology and safety pharmacology studies, supported its progression into clinical trials.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiro compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Add diazaspiro compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a compound by assessing the formation of micronuclei in erythrocytes.[24] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[24]

Protocol Overview (Rodent Bone Marrow):

  • Animal Dosing: Administer the diazaspiro compound to a group of rodents (typically mice or rats) via the intended clinical route of administration. A vehicle control and a positive control group are also included.

  • Dosing Schedule: Dosing can be a single administration or repeated doses over a short period (e.g., two or three doses at 24-hour intervals).[24]

  • Sample Collection: Euthanize the animals at appropriate time points after the final dose (e.g., 24 and 48 hours) and collect bone marrow from the femur or tibia.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald stains.

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Micronucleus_Assay_Workflow A Administer diazaspiro compound to rodents B Collect bone marrow (24 & 48 hours post-dose) A->B C Prepare bone marrow smears B->C D Stain slides C->D E Microscopic analysis: Score micronucleated PCEs D->E F Statistical analysis E->F G Assess genotoxic potential F->G

Caption: Workflow for the in vivo micronucleus assay.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.

Protocol Overview:

  • Animal Selection: Use a small group of animals of a single sex (usually females) per step.

  • Dose Administration: Administer the diazaspiro compound orally at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (mortality or survival) in the first step, the next step involves dosing another group of animals at a higher or lower dose level.

  • Endpoint: The study is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose. This allows for the classification of the substance into a specific toxicity category.

Conclusion

The safety and toxicity profile of diazaspiro compounds is a critical area of investigation for their successful development as therapeutic agents. The available in vitro data demonstrate that various diazaspiro derivatives possess significant cytotoxic activity against cancer cells, often mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. Importantly, research also suggests that it is possible to design diazaspiro compounds with high target affinity and reduced genotoxicity.

However, the publicly available in vivo toxicity data for diazaspiro compounds is limited. While some acute toxicity studies have provided initial LD50 values for a few specific structures, there is a clear need for more comprehensive in vivo safety assessments, including subchronic and chronic toxicity studies, for a wider range of diazaspiro derivatives. A thorough understanding of their ADME and pharmacokinetic properties is also essential for predicting their behavior in humans.

For drug development professionals, this guide highlights the importance of a multiparametric approach to safety assessment, integrating in vitro cytotoxicity and genotoxicity assays with well-designed in vivo studies. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers working to advance promising diazaspiro compounds through the drug discovery pipeline. Future research should focus on expanding the in vivo safety database for this important class of molecules to fully realize their therapeutic potential.

References

Methodological & Application

Application Note: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic lactam with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on established methodologies for the preparation of similar diazaspiro compounds and involves a key multi-component reaction followed by cyclization. This application note is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target selectivity and pharmacokinetic properties. The 2,8-diazaspiro[4.5]decane core, in particular, is a valuable motif found in various biologically active molecules. This document outlines a robust and reproducible protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The presented protocol provides detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure clarity and facilitate successful execution.

Data Presentation

ParameterValueReference
Molecular Formula C₁₅H₂₀N₂O[1]
Molecular Weight 244.33 g/mol [1]
CAS Number 154495-69-9[1]
Appearance Expected to be a solidN/A
Purity >98% (target)N/A
Storage Desiccated, Protected from light[1]

Experimental Protocols

Overall Reaction Scheme

The proposed synthesis involves a two-step process starting from commercially available N-benzyl-4-piperidone. The first step is a Strecker-type reaction to form an α-amino nitrile, which then undergoes hydrolysis and lactamization to yield the final product.

Synthesis_Scheme N_benzyl_4_piperidone N-Benzyl-4-piperidone amino_nitrile α-Amino Nitrile Intermediate N_benzyl_4_piperidone->amino_nitrile Step 1: Strecker Reaction (aq. EtOH) KCN KCN KCN->amino_nitrile NH4Cl NH₄Cl NH4Cl->amino_nitrile HCl conc. HCl product This compound HCl->product H2O H₂O H2O->product amino_nitrile->product Step 2: Hydrolysis & Lactamization (Heat)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (α-Amino Nitrile Intermediate)

Materials:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidone in ethanol.

  • In a separate beaker, prepare an aqueous solution of potassium cyanide and ammonium chloride.

  • Cool the N-benzyl-4-piperidone solution to 0 °C using an ice bath.

  • Slowly add the aqueous KCN/NH₄Cl solution to the stirred solution of N-benzyl-4-piperidone.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-amino nitrile intermediate.

Step 2: Synthesis of this compound

Materials:

  • 1-Benzyl-4-amino-4-cyanopiperidine (crude from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place the crude α-amino nitrile intermediate in a round-bottom flask.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualization of Experimental Workflow

Experimental_Workflow start Start step1_setup Dissolve N-benzyl-4-piperidone in EtOH start->step1_setup step1_reaction Combine reactants at 0°C and stir for 24h at RT step1_setup->step1_reaction step1_reagents Prepare aqueous solution of KCN and NH₄Cl step1_reagents->step1_reaction step1_workup Quench with water, extract with Et₂O step1_reaction->step1_workup step1_purification Wash with NaHCO₃ and brine, dry and concentrate step1_workup->step1_purification intermediate Crude α-Amino Nitrile step1_purification->intermediate step2_reaction Reflux intermediate with conc. HCl for 12-18h intermediate->step2_reaction step2_neutralization Cool and neutralize with NaOH solution step2_reaction->step2_neutralization step2_extraction Extract with DCM step2_neutralization->step2_extraction step2_purification Wash with brine, dry, and concentrate step2_extraction->step2_purification column_chromatography Purify by silica gel column chromatography step2_purification->column_chromatography product Pure this compound column_chromatography->product

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Potassium cyanide (KCN) is highly toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established chemical transformations and is expected to be a reliable route to this valuable spirocyclic scaffold. The provided data, protocols, and visualizations are intended to support researchers in the successful synthesis and future application of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one. It includes protocols for sample preparation, data acquisition, and a summary of expected spectral data based on the analysis of structurally related compounds.

Introduction

This compound is a spirocyclic compound containing a piperidine and a pyrrolidinone ring system. The structural elucidation and purity assessment of such molecules are crucial in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for clarity in the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally analogous compounds found in the literature.[1][2] The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.25 - 7.40m-5HAr-H (Benzyl)
~ 3.55s-2HCH₂ -Ph (Benzyl)
~ 3.30s-2HH -4
~ 2.80t~ 7.02HH -1
~ 2.60m-4HH -7, H -10
~ 1.70m-4HH -6, H -9
~ 1.50br s-1HNH -2

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 175.0C -3 (C=O)
~ 138.0Ar-C (Quaternary, Benzyl)
~ 129.0Ar-C H (Benzyl)
~ 128.5Ar-C H (Benzyl)
~ 127.0Ar-C H (Benzyl)
~ 63.0C H₂-Ph (Benzyl)
~ 55.0C -5 (Spiro)
~ 52.0C -7, C -10
~ 48.0C -4
~ 35.0C -1
~ 33.0C -6, C -9

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis should be followed.[3][4][5][6][7]

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)

    • High-quality 5 mm NMR tube

    • Pasteur pipette and cotton wool

    • Vial for dissolution

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add the deuterated solvent to the vial and gently agitate to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[8][9][10]

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Spectral Width (SW): 0-15 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): 0-200 ppm

    • Temperature: 298 K

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Experimental Workflow

The overall workflow for the NMR analysis is depicted in the following diagram.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acquisition Transfer to Spectrometer Data_Processing Data Processing NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis and Interpretation Data_Processing->Spectral_Analysis Processed Spectra Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation Assigned Spectra

Caption: General workflow for NMR analysis from sample preparation to structural confirmation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one. The structural elucidation of novel chemical entities is a critical step in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. Understanding the fragmentation patterns is key to interpreting mass spectra accurately. This application note outlines the expected fragmentation pathways for this compound under typical mass spectrometry conditions and provides a generalized protocol for its analysis.

Introduction

This compound is a spirocyclic compound containing a piperidine ring, a lactam moiety, and an N-benzyl group. Its molecular formula is C₁₅H₂₀N₂O, with a molecular weight of 244.33 g/mol [1]. The fragmentation of this molecule is expected to be directed by the presence of the nitrogen atoms and the benzyl group, which are readily ionizable and can initiate cleavage events. The piperidine ring and the lactam functionality will also contribute to the characteristic fragmentation pattern. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the precursor ion. Subsequent fragmentation in tandem mass spectrometry (MS/MS) will reveal the structural details of the molecule.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily initiated by cleavage adjacent to the nitrogen atoms (alpha-cleavage) and the loss of the benzyl group.

A primary and highly characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. This leads to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of N-benzyl compounds[2]. The other product of this cleavage would be the diazaspiro[4.5]decan-3-one radical cation.

Further fragmentation of the spirocyclic core can occur through cleavage of the piperidine ring and the lactam ring. Ring-opening fragmentation is a common pathway for piperidine derivatives[2][3]. The lactam moiety may undergo decarbonylation (loss of CO).

The proposed major fragmentation pathways are visualized in the diagram below.

Fragmentation_Pattern cluster_main Proposed Fragmentation of this compound Precursor This compound [M+H]⁺ m/z 245.16 Fragment1 Tropylium Ion m/z 91.05 Precursor->Fragment1 Benzylic Cleavage Fragment2 Diazaspiro[4.5]decan-3-one Cation m/z 154.11 Precursor->Fragment2 Loss of Benzyl Radical Fragment3 Piperidine Ring Opened Fragment m/z 126.08 Fragment2->Fragment3 Ring Opening Fragment4 Decarbonylated Fragment m/z 126.10 Fragment2->Fragment4 Loss of CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound. The m/z values are calculated for the protonated molecule and its fragments.

m/z (calculated) Proposed Formula Proposed Structure/Origin
245.16[C₁₅H₂₁N₂O]⁺Protonated Molecule [M+H]⁺
154.11[C₈H₁₄N₂O]⁺Loss of benzyl group (C₇H₇)
91.05[C₇H₇]⁺Tropylium ion (benzyl cation)
126.10[C₇H₁₄N₂]⁺Loss of benzyl group and CO from the lactam
126.08[C₇H₁₂NO]⁺Fragment from piperidine ring opening

Experimental Protocol

This section details a general protocol for acquiring mass spectrometry data for this compound using a tandem mass spectrometer with an electrospray ionization source.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

4.2. Instrumentation

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.

4.3. Mass Spectrometry Parameters

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 450 °C.

  • MS Full Scan Range: m/z 50-500 to detect the precursor ion.

  • MS/MS Analysis:

    • Select the protonated molecule [M+H]⁺ (m/z 245.16) as the precursor ion.

    • Perform product ion scans using a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions. Collision-induced dissociation (CID) with argon is a common method.

4.4. Data Analysis

  • Identify the precursor ion in the full scan mass spectrum.

  • Analyze the product ion spectrum to identify characteristic fragment ions.

  • Propose fragmentation pathways based on the observed fragments and known fragmentation mechanisms of related structures[2][3][4].

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Workflow cluster_workflow Analytical Workflow A Sample Preparation (1-10 µg/mL solution) B Mass Spectrometry (ESI-MS) A->B C Full Scan Analysis (Identify [M+H]⁺) B->C D Tandem MS (MS/MS) (Fragment [M+H]⁺) C->D E Data Interpretation (Analyze Fragment Ions) D->E F Structure Elucidation (Propose Fragmentation Pathway) E->F

Caption: Logical workflow for the analysis of this compound by MS.

Conclusion

The predicted fragmentation pattern of this compound is characterized by the formation of a prominent tropylium ion (m/z 91) and fragments resulting from the cleavage of the spirocyclic core. The provided experimental protocol offers a starting point for the analysis of this and structurally similar compounds. A thorough understanding of these fragmentation pathways is essential for the unambiguous identification and structural characterization of novel diazaspiro compounds in various stages of drug discovery and development.

References

Application Note and Protocol: HPLC Purification of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development requiring high-purity samples of this spirocyclic compound for further studies.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol [1]. Its spirocyclic core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. The purity of such compounds is critical for accurate biological screening and subsequent drug development processes. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of small organic molecules based on their hydrophobicity[2][3][4]. This application note describes a robust RP-HPLC method for the efficient purification of this compound.

Materials and Methods

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis.

Chemicals and Reagents:

  • Crude this compound (synthesis intermediate).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, 0.1% Formic Acid).

  • Formic Acid (LC-MS grade).

  • Reference standard of this compound (>98% purity)[1].

Chromatographic Conditions:

A summary of the chromatographic conditions for both analytical and preparative HPLC is presented in the table below.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min20% to 70% B over 30 min
Flow Rate 1.0 mL/min20.0 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL1-5 mL (depending on sample concentration)

Experimental Protocol

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. c. Determine the approximate concentration of the target compound by injecting a small aliquot onto the analytical HPLC system.

2. HPLC System Setup and Equilibration: a. Install the appropriate HPLC column (analytical or preparative). b. Purge the HPLC system with the mobile phases to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (e.g., 5% B for analytical, 20% B for preparative) for at least 30 minutes or until a stable baseline is achieved.

3. Method Development and Optimization (Analytical Scale): a. Inject the prepared sample onto the analytical HPLC system. b. Identify the peak corresponding to this compound by comparing the retention time with the reference standard. c. Optimize the gradient to achieve good separation of the target compound from impurities.

4. Preparative HPLC Purification: a. Switch to the preparative HPLC system with the scaled-up method. b. Perform a blank injection (injection of the sample solvent) to ensure a clean baseline. c. Inject the filtered crude sample solution onto the preparative column. d. Monitor the chromatogram and collect the fraction(s) corresponding to the peak of this compound.

5. Post-Purification Processing: a. Analyze the collected fractions using the analytical HPLC method to confirm purity. b. Pool the fractions that meet the desired purity level (e.g., >98%). c. Remove the organic solvent from the pooled fractions using a rotary evaporator. d. Lyophilize or perform a liquid-liquid extraction to isolate the purified compound from the aqueous mobile phase.

6. Purity and Yield Determination: a. Determine the final purity of the isolated compound by analytical HPLC. b. Calculate the overall recovery yield of the purification process.

Results and Discussion

The following table summarizes representative data obtained from the purification process.

Sample IDInitial Purity (%)Final Purity (%)Retention Time (min) (Analytical)Recovery (%)
Crude Product~75-8.5-
Purified Product->98.58.5~85

The developed reversed-phase HPLC method demonstrated effective separation of this compound from its synthetic impurities. The use of a C18 stationary phase provided good retention and selectivity for this moderately nonpolar compound. The addition of formic acid to the mobile phase helped to improve peak shape and ensure reproducibility. The final product was obtained with high purity and a good recovery yield, making this method suitable for routine laboratory-scale purification.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Solution (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject collect Collect Fractions inject->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate isolate Isolate Final Product evaporate->isolate

Caption: Experimental workflow for the HPLC purification of this compound.

Purification_Parameters cluster_params Key Purification Parameters cluster_outcomes Desired Outcomes Column Stationary Phase (C18) Resolution Resolution Column->Resolution MobilePhase Mobile Phase (ACN/Water + Acid) MobilePhase->Resolution Gradient Gradient Elution Gradient->Resolution FlowRate Flow Rate FlowRate->Resolution Detection Detection (UV 254 nm) Purity Purity Detection->Purity Resolution->Purity Yield Yield Purity->Yield

References

Application Notes: Characterization of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic development.[2] The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising privileged structure in medicinal chemistry for developing potent kinase inhibitors.[3][4] Derivatives of this scaffold have shown potent inhibitory activity against kinases such as RIPK1 and TYK2/JAK1.[3][4]

This document provides detailed application notes and protocols for the characterization of a representative compound from this class, 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (referred to herein as Compound BDD-3), as a kinase inhibitor. While this specific molecule is not extensively characterized in public literature, the methodologies described are broadly applicable for screening and profiling novel kinase inhibitors. For the purpose of this note, we will use Epidermal Growth Factor Receptor (EGFR), a well-established tyrosine kinase involved in cancer, as the primary target.[5][6][7]

Data Presentation

The inhibitory activity of Compound BDD-3 was evaluated against a panel of selected kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay that quantifies ADP production.

Table 1: In Vitro Kinase Inhibitory Profile of Compound BDD-3
Kinase TargetCompound BDD-3 IC50 (nM)Staurosporine IC50 (nM)
EGFR856
VEGFR21,25012
CDK2>10,00025
RIPK195018
JAK17,80015

Data are hypothetical and for illustrative purposes. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Table 2: Cell-Based Activity of Compound BDD-3
Cell LineTarget PathwayAssay TypeGI50 (nM)
A431EGFRCell Proliferation (MTT)450
HCT116EGFR (low)Cell Proliferation (MTT)>10,000

GI50 represents the concentration required to inhibit 50% of cell growth. Data are hypothetical.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a method to measure the direct inhibitory effect of Compound BDD-3 on the enzymatic activity of a target kinase by quantifying the amount of ADP produced.[2]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate peptide (e.g., Poly(E4Y))

  • ATP (at Km concentration for the target kinase)

  • Compound BDD-3 (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound BDD-3 in DMSO. Further dilute the compound series in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.[8]

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound binding.[1]

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[8]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction.[8]

    • Incubate for 30 minutes at room temperature to generate a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the kinase activity.[8]

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of Compound BDD-3 on kinase autophosphorylation within a cellular context.[9]

Materials:

  • A431 cells (or other cells with high endogenous target kinase expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound BDD-3

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture A431 cells to 70-80% confluency. Treat the cells with various concentrations of Compound BDD-3 for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total kinase (e.g., anti-total-EGFR) to ensure equal protein loading.[9]

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a simplified EGFR signaling cascade, which is a key regulator of cell proliferation, survival, and differentiation.[5][7] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[7][8] Compound BDD-3 is hypothesized to inhibit the initial autophosphorylation step.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation BDD3 Compound BDD-3 BDD3->P_EGFR Inhibition Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound BDD-3.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro biochemical kinase assay described in Protocol 1.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Enzyme - Substrate/ATP Mix - Compound Dilutions start->prep dispense Dispense Compound/ DMSO to Plate prep->dispense add_enzyme Add Kinase Enzyme dispense->add_enzyme pre_incubate Pre-incubate (10-30 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate/ATP pre_incubate->add_substrate incubate Incubate (60 min @ 30°C) add_substrate->incubate stop Stop Reaction: Add ADP-Glo™ Reagent incubate->stop incubate_stop Incubate (40 min) stop->incubate_stop detect Add Kinase Detection Reagent incubate_stop->detect incubate_detect Incubate (30 min) detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Data Analysis (IC50) read->analyze end End analyze->end

Caption: Workflow for the in vitro luminescence-based kinase inhibitor assay.

References

Application Notes and Protocols: 2,8-Diazaspiro[4.5]decane Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif found in a variety of biologically active compounds. While research on the parent 2,8-diazaspiro[4.5]decan-3-one in oncology is limited, numerous derivatives have been synthesized and evaluated for their potent anticancer activities. These derivatives often target critical signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides an overview of the application of selected 2,8-diazaspiro[4.5]decane derivatives in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for their evaluation. The focus is on compounds that have demonstrated significant growth inhibition and induction of apoptosis in various cancer cell models.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and inhibitory activities of various 2,8-diazaspiro[4.5]decane derivatives in different cancer cell lines.

Table 1: Cytotoxicity of Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) in Multiple Myeloma (MM) Cell Lines

Cell LineDrug ResistanceIC50 (µM)Reference
MM.1SSensitive0.5 - 1.25[1]
U266Sensitive0.5 - 1.25[1]
RPMI8226Sensitive0.5 - 1.25[1]
MM.1RDexamethasone-ResistantNot specified, but cytotoxicity observed[1]
RPMI-Dox40Doxorubicin-ResistantNot specified, but cytotoxicity observed[1]
RPMI-LR5Melphalan-ResistantNot specified, but cytotoxicity observed[1]
Patient MM Cells-1.25 - 5.0[1]

Table 2: Inhibitory Activity of 1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives

CompoundTargetIC50 (nM)Reference
Compound 6bEGFR84[2]
BRAFV600E108[2]
Compound 7bEGFR78[2]
BRAFV600E96[2]

Table 3: Growth Inhibition (GI50) of 1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives

CompoundGI50 (nM) against four cancer cell linesReference
Compound 6b35[2]
Compound 7b32[2]
Compound 6a45[2]
Compound 6d52[2]
Compound 6e40[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration of a 2,8-diazaspiro[4.5]decane derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 2,8-diazaspiro[4.5]decane derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol with 0.04 N HCl (Solubilization Solution)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decane derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][3]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

    • Pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection using TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with a 2,8-diazaspiro[4.5]decane derivative.

Materials:

  • Cancer cells cultured on coverslips or in chamber slides

  • 2,8-diazaspiro[4.5]decane derivative

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (e.g., from Roche) containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and treat with the desired concentration of the compound (e.g., 5 µM Azaspirane) for various time points (e.g., 12, 24, 48 hours).[1]

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 1 hour at room temperature.

    • Wash again with PBS.

  • Permeabilization:

    • Incubate the cells with the permeabilization solution for 2 minutes on ice.

    • Wash with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).

    • Add 50 µL of the TUNEL reaction mixture to each coverslip.

    • Incubate for 60 minutes at 37°C in a humidified chamber in the dark.

    • Wash three times with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Visualize the cells under a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells, while blue fluorescence (DAPI) indicates the total number of nuclei.

    • Quantify the percentage of apoptotic cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 2,8-diazaspiro[4.5]decane derivatives on the expression and phosphorylation status of key proteins in a specific signaling pathway (e.g., PI3K/Akt, STAT3).

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction:

    • Treat cells with the compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by certain 2,8-diazaspiro[4.5]decane derivatives and a general experimental workflow for their study.

G cluster_0 Azaspirane Action on MM Cells Azaspirane Azaspirane STAT3 STAT3 Azaspirane->STAT3 inhibits Akt Akt Azaspirane->Akt inhibits IL6R IL-6 Receptor IL6R->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Apoptosis Apoptosis pSTAT3->Apoptosis prevents PI3K PI3K PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation pAkt->Apoptosis prevents

Caption: Azaspirane-mediated inhibition of STAT3 and PI3K/Akt pathways in multiple myeloma cells.

G cluster_1 EGFR/BRAF Pathway Inhibition Compound Thia-diazaspiro decan-3-one Derivative EGFR EGFR Compound->EGFR inhibits BRAF BRAF V600E Compound->BRAF inhibits EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Dual inhibition of EGFR and BRAF V600E signaling pathways by spirocyclic compounds.

G cluster_2 General Experimental Workflow cluster_assays Downstream Assays cluster_results Endpoints start Cancer Cell Culture treat Treat with 2,8-diazaspiro [4.5]decan-3-one derivative start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (TUNEL / Annexin V) treat->apoptosis western Protein Analysis (Western Blot) treat->western ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate pathway Analyze Pathway Modulation western->pathway

Caption: Workflow for evaluating the anticancer effects of novel 2,8-diazaspiro[4.5]decane derivatives.

References

Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Activity of Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiro compounds, characterized by their unique three-dimensional structure containing two rings linked by a single common atom, have emerged as a promising class of heterocyclic compounds in medicinal chemistry.[1] Their diverse biological activities, including antimicrobial and antifungal properties, make them attractive candidates for the development of new therapeutic agents.[1][2][3][4] The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel compounds with potent activity against pathogenic microorganisms.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments to evaluate the antimicrobial activity of novel spiro compounds. The protocols detailed herein are based on established methodologies for antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8][9][10][11][12][13][14]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of different spiro compounds. The following tables provide a standardized format for presenting MIC and MBC data. Researchers should populate similar tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Spiro Compounds against Various Microorganisms

Test MicroorganismGram StainSpiro Compound IDPositive Control (Antibiotic)MIC (µg/mL) of Spiro CompoundMIC (µg/mL) of Positive Control
Escherichia coli (ATCC 25922)Gram-NegativeSC-001Gentamicin
Staphylococcus aureus (ATCC 29213)Gram-PositiveSC-001Vancomycin
Pseudomonas aeruginosa (ATCC 27853)Gram-NegativeSC-001Ciprofloxacin
Streptococcus pyogenes (Clinical Isolate)Gram-PositiveSC-001Penicillin
Candida albicans (ATCC 90028)-SC-001Fluconazole

Table 2: Minimum Bactericidal Concentration (MBC) of Spiro Compounds

Test MicroorganismSpiro Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Escherichia coli (ATCC 25922)SC-001
Staphylococcus aureus (ATCC 29213)SC-001
Pseudomonas aeruginosa (ATCC 27853)SC-001

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol follows the standardized broth microdilution method to determine the lowest concentration of a spiro compound that inhibits the visible growth of a microorganism.[7][8][10]

Materials:

  • Spiro compound stock solution (in a suitable solvent like DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microbial strains (e.g., bacteria, fungi)

  • Positive control antibiotic (e.g., gentamicin, vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Preparation of Spiro Compound Dilutions:

    • In a 96-well plate, dispense 100 µL of sterile broth into wells 2 through 12.

    • Add 200 µL of the spiro compound working solution (prepared in broth from the stock solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[16]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control, well 12) with 100 µL of the final microbial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the spiro compound at which there is no visible growth of the microorganism.[17]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Spiro Compound prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][9] This protocol is performed following the MIC test.

Materials:

  • Results from the MIC test

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[15]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the spiro compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][9]

Experimental Workflow for MBC Determination

MBC_Workflow mic_results MIC Plate with No Visible Growth subculture Subculture Aliquots onto Antibiotic-Free Agar mic_results->subculture incubate_agar Incubate Agar Plates (37°C, 18-24h) subculture->incubate_agar count_colonies Count Viable Colonies (CFU) incubate_agar->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

3. Mechanism of Action Studies

Elucidating the mechanism of action (MOA) is a critical step in the development of a novel antimicrobial agent.[18][19] The following are initial assays to probe the potential MOA of spiro compounds.

a. Macromolecular Synthesis Inhibition

This assay determines if the spiro compound inhibits the synthesis of key macromolecules: DNA, RNA, protein, or cell wall.[18][20]

Materials:

  • Bacterial culture in exponential growth phase

  • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for peptidoglycan)

  • Spiro compound at concentrations near the MIC

  • Positive controls (antibiotics with known MOAs)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes.

  • Add the spiro compound or a control antibiotic to the respective tubes.

  • Add the specific radiolabeled precursor to each tube.

  • Incubate for a short period.

  • Stop the incorporation by adding cold TCA.

  • Filter the samples and wash to remove unincorporated precursors.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Compare the incorporation of radiolabeled precursors in treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor suggests inhibition of that macromolecular synthesis pathway.

b. Bacterial Cytological Profiling

This technique uses fluorescence microscopy to observe changes in bacterial cell morphology, providing clues about the antibiotic's target.[20]

Materials:

  • Bacterial culture

  • Spiro compound

  • Fluorescent dyes for staining the cell membrane, nucleoid, and cell wall

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat the bacterial culture with the spiro compound at its MIC for a defined period.

  • Stain the cells with a cocktail of fluorescent dyes.

  • Observe the cells under a fluorescence microscope.

  • Compare the morphology of treated cells to untreated cells. For example, filamentation might suggest inhibition of cell division, while changes in nucleoid morphology could indicate DNA replication or segregation defects.

Hypothetical Signaling Pathway Inhibition

Many antibiotics function by disrupting essential bacterial signaling pathways, such as those involved in quorum sensing, which regulates virulence factor expression and biofilm formation.[21][22][23]

Quorum Sensing Inhibition Assay

This assay can be used to determine if the spiro compound interferes with bacterial cell-to-cell communication.

Materials:

  • A reporter bacterial strain that produces a detectable signal (e.g., violacein pigment in Chromobacterium violaceum) in response to quorum sensing molecules.

  • Spiro compound

  • Growth medium

Procedure:

  • Inoculate the reporter strain into a liquid or solid growth medium.

  • Add different concentrations of the spiro compound.

  • Incubate under appropriate conditions.

  • Observe for the inhibition of the reporter signal (e.g., loss of pigment production) at sub-MIC concentrations of the spiro compound. Inhibition of the signal suggests potential interference with the quorum-sensing pathway.

Hypothetical Quorum Sensing Signaling Pathway

Quorum_Sensing_Pathway cluster_cell Bacterial Cell luxI LuxI (Autoinducer Synthase) ahl AHL (Autoinducer) luxI->ahl synthesis luxR LuxR (Receptor/TF) ahl->luxR binding luxR_ahl LuxR-AHL Complex ahl->luxR_ahl luxR->luxR_ahl dna DNA luxR_ahl->dna binds promoter virulence_genes Virulence Genes expression Gene Expression spiro_compound Spiro Compound spiro_compound->luxR inhibits binding

Caption: A hypothetical quorum sensing signaling pathway and a potential point of inhibition by a spiro compound.

References

Application Notes and Protocols for In Vitro Assay Development of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound with a chemical structure that suggests potential biological activity. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target specificity and pharmacological properties.[1][2] While specific biological targets for this compound are not yet fully elucidated, compounds with similar diazaspiro cores have been investigated for a range of activities, including anticancer properties and modulation of enzymes and receptors.[3][4][5]

These application notes provide a framework for the initial in vitro characterization of this compound, focusing on two common primary screening paradigms in drug discovery: evaluation of cytotoxic effects against cancer cell lines and assessment of inhibitory activity against a representative protein kinase.

Section 1: Assessment of Anticancer Activity

Many novel spirocyclic compounds are initially screened for their potential as anticancer agents.[3][6] A primary cytotoxicity assay is a crucial first step to identify if this compound exhibits activity against cancer cells. A common and well-established method for this is the MTT assay, which measures cell viability.[3][6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line (e.g., HCT116, human colon carcinoma).

Materials:

  • This compound

  • HCT116 human colon carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be summarized to determine the IC50 value.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHCT1164815.2
Doxorubicin (Positive Control)HCT116480.8

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture HCT116 Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 2: Kinase Inhibition Assay

Given the prevalence of kinase inhibitors in modern drug discovery, a primary screen against a representative kinase is a logical step. This protocol outlines a generic, non-radioactive, antibody-based ELISA assay to measure the inhibition of a hypothetical tyrosine kinase.

Experimental Protocol: Tyrosine Kinase Inhibition ELISA

Materials:

  • This compound

  • Recombinant Tyrosine Kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Reaction Buffer

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Staurosporine (positive control)

  • 96-well high-binding microplates

Procedure:

  • Plate Coating: Coat a 96-well plate with 100 µL of Poly (Glu, Tyr) substrate solution (1 µg/mL) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add 50 µL of kinase buffer containing various concentrations of this compound (e.g., 0.01 µM to 50 µM) or Staurosporine to the wells.

  • Kinase Reaction: Initiate the reaction by adding 50 µL of the kinase/ATP mixture (pre-incubated for 10 minutes) to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate. Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

Data Presentation:

The inhibitory activity is quantified by calculating the IC50 value.

CompoundTarget KinaseIC50 (µM)
This compoundTyr Kinase X5.8
Staurosporine (Positive Control)Tyr Kinase X0.02

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade cluster_pathway Simplified Kinase Signaling cluster_inhibition Mechanism of Inhibition Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase X Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes: Cell-based Assays for Novel TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine signaling.[1][2] Specifically, TYK2 and JAK1 form signaling pairs for various key cytokines, including Type I interferons (IFNs), IL-12, and IL-23.[3][4] This pathway is integral to immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[5][6] Consequently, the selective inhibition of TYK2 and/or JAK1 presents a promising therapeutic strategy to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.[5][7]

Developing novel, selective TYK2/JAK1 inhibitors requires a robust suite of cell-based assays to characterize their potency, selectivity, and functional effects. These assays are essential for progressing compounds through the drug discovery pipeline, from initial hit identification to lead optimization and preclinical evaluation.[8] This document provides detailed protocols for key cell-based assays designed to evaluate the activity of novel TYK2/JAK1 inhibitors.

TYK2/JAK1 Signaling Pathway

Cytokine binding to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated TYK2 and JAK1 proteins into close proximity.[9] This allows for their trans-phosphorylation and activation. The activated kinases then phosphorylate specific tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][10] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory and immune responses.[10][11] Novel inhibitors typically target the ATP-binding site in the kinase domain (JH1) or, more recently, the allosteric pseudokinase domain (JH2) to achieve greater selectivity.[6][12][13]

Caption: The TYK2/JAK1 signaling cascade and point of inhibition.

Data Presentation: Comparative Inhibitor Activity

The efficacy of novel TYK2/JAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This table summarizes representative data for known inhibitors in relevant cell-based assays.

CompoundTarget(s)Assay TypeCell Line / SystemStimulusIC50 (nM)Reference
DeucravacitinibSelective TYK2 (JH2)pSTAT3Human Whole BloodIL-232.2[14]
TLL-018Dual TYK2/JAK1Not SpecifiedNot SpecifiedNot SpecifiedJAK1: 39, TYK2: 21[4]
Compound 30Selective TYK2 (JH2)pSTAT3Human Whole BloodIL-231.9[6]
TofacitinibPan-JAK (JAK1/3 > JAK2)pSTAT5Kit225 CellsIL-2>10,000 (TYK2)[13]
RuxolitinibJAK1/JAK2pSTAT3TF1 CellsIL-6Potent, poor selectivity[13]

Experimental Protocols

Cellular STAT Phosphorylation Assay (pSTAT Assay)

Principle: This assay directly measures the phosphorylation of a specific STAT protein downstream of TYK2/JAK1 activation. Following cytokine stimulation in the presence of an inhibitor, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of the STAT protein (e.g., pSTAT3 for IL-23 stimulation). The median fluorescence intensity (MFI) is then quantified by flow cytometry, providing a direct measure of pathway inhibition.[1][13]

pSTAT_Workflow cluster_workflow pSTAT Assay Workflow arrow arrow A 1. Seed Cells (e.g., PBMCs or cell line) B 2. Pre-incubate with TYK2/JAK1 Inhibitor A->B C 3. Stimulate with Cytokine (e.g., IL-23, IFN-α) B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain with anti-pSTAT Antibody (fluorescently labeled) D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine IC50 F->G

Caption: A typical experimental workflow for a pSTAT flow cytometry assay.

Protocol:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient (e.g., Ficoll-Paque).[15]

    • Alternatively, use a relevant cell line (e.g., Kit225, TF1) cultured in appropriate media.[13]

    • Resuspend cells in assay buffer (e.g., RPMI + 2% FBS) and adjust to a density of 1-2 x 10^6 cells/mL.

    • Aliquot 100 µL of cell suspension into each well of a 96-well U-bottom plate.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and typically ≤ 0.1%.[15]

    • Add the diluted inhibitor or vehicle control to the cells.

    • Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare the appropriate cytokine stimulus (e.g., 10 ng/mL IL-23 for pSTAT3, 1000 U/mL IFN-α for pSTAT1) at 10x the final concentration.[15]

    • Add 10 µL of the 10x cytokine solution to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding a fixation buffer (e.g., BD Cytofix) and incubate for 10-15 minutes at 37°C.

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Permeabilize the cells by resuspending the pellet in a chilled permeabilization buffer (e.g., BD Perm Buffer III or cold methanol) and incubate on ice for 30 minutes.

  • Staining and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in the staining buffer containing the fluorescently-labeled anti-pSTAT antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells and resuspend in FACS buffer for analysis.

    • Acquire data on a flow cytometer. Gate on the cell population of interest and record the Median Fluorescence Intensity (MFI) for the pSTAT channel.

  • Data Analysis:

    • Normalize the MFI values to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Reporter Gene Assay

Principle: This assay utilizes a cell line engineered to express a reporter gene, such as luciferase or GFP, under the control of a promoter containing specific STAT-binding elements (e.g., Interferon-Stimulated Response Element, ISRE).[16][17] When the TYK2/JAK1 pathway is activated by a cytokine like IFN-α, the resulting STAT transcription factors bind to the ISRE and drive reporter gene expression.[18] The signal from the reporter is easily quantifiable and serves as a readout for pathway activity.

Protocol:

  • Cell Seeding:

    • Use a commercially available reporter cell line (e.g., ISRE-luciferase HEK293 cells).

    • Seed the cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • The next day, remove the culture medium.

    • Add fresh medium containing serial dilutions of the test inhibitor or vehicle control.

    • Pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine (e.g., IFN-α) to the wells to stimulate the reporter gene expression.

    • Incubate for 6-24 hours at 37°C. The optimal time should be determined empirically.

  • Signal Detection (for Luciferase):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent (e.g., Promega Kinase-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.[19]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate percent inhibition relative to controls and determine the IC50 value as described for the pSTAT assay.

Cytokine Release Assay

Principle: This functional assay measures the downstream consequence of TYK2/JAK1 signaling: the production and release of inflammatory cytokines. For example, IL-12 stimulation of T-cells, which signals through TYK2/JAK2, induces the production of IFN-γ. By measuring the amount of a specific cytokine released into the cell culture supernatant, one can assess the functional impact of an inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., PBMCs or purified T-cells) in a 96-well plate at a density of 1-2 x 10^5 cells per well.[15]

    • Pre-treat with serial dilutions of the TYK2/JAK1 inhibitor for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., plate-bound anti-CD3 and soluble anti-CD28 for T-cell activation, or a specific cytokine like IL-12).[15]

    • Incubate for 24-72 hours to allow for cytokine accumulation in the supernatant.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of the target cytokine (e.g., IFN-γ, IL-6) in the supernatant using a commercial ELISA kit.

    • Follow the manufacturer's protocol for the ELISA procedure, which typically involves binding the cytokine to a capture antibody, detecting with a labeled secondary antibody, adding a substrate, and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine provided in the ELISA kit.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the IC50 for the inhibition of cytokine release.

T-Cell Proliferation Assay

Principle: T-cell activation and subsequent proliferation are critical events in the adaptive immune response, often driven by cytokine signaling.[20] This assay measures the ability of a TYK2/JAK1 inhibitor to prevent T-cell proliferation. Proliferation can be monitored by using a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, or by measuring the incorporation of a labeled nucleotide like ³H-thymidine or BrdU.[21]

Protocol (CFSE Method):

  • Cell Labeling and Seeding:

    • Isolate PBMCs or purified T-cells.

    • Label the cells with CFSE dye according to the manufacturer's protocol.

    • Wash the cells thoroughly to remove excess dye.

    • Seed the labeled cells in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Add serial dilutions of the test inhibitor.

    • Add a stimulus to induce proliferation, such as anti-CD3/CD28 antibodies or a specific antigen.[20]

  • Incubation:

    • Incubate the cells for 3-5 days to allow for multiple rounds of cell division.[20]

  • Analysis by Flow Cytometry:

    • Harvest the cells and analyze them on a flow cytometer.

    • Proliferating cells will show a sequential halving of CFSE fluorescence intensity, resulting in multiple peaks.

    • Quantify the percentage of cells that have divided or the proliferation index.

  • Data Analysis:

    • Plot the proliferation metric against the inhibitor concentration to determine the IC50 for the inhibition of T-cell proliferation.

Inhibitor Screening Cascade

A tiered approach is recommended for efficient screening and characterization of novel TYK2/JAK1 inhibitors. This ensures that the most promising compounds are advanced based on a comprehensive dataset.

Screening_Cascade cluster_cascade Inhibitor Screening Cascade A Primary Screening (High-Throughput) B Biochemical Assay (TYK2/JAK1 Kinase Activity) or Reporter Gene Assay A->B C Secondary Screening (Potency & Selectivity) B->C Hit Confirmation D Cellular pSTAT Assays (Whole Blood / PBMCs) - TYK2/JAK1 pathways (IL-23, IFN-α) - JAK selectivity panel (IL-6, EPO, IL-2) C->D E Functional Assays (Biological Effect) D->E Confirmed Potency & Selectivity F Cytokine Release Assay T-Cell Proliferation Assay E->F G Lead Candidate F->G Desired Functional Profile

Caption: A logical workflow for screening and selecting TYK2/JAK1 inhibitors.

References

Application Note and Protocol: Assessing the Antiproliferative Effects of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[1][2] This application note provides a comprehensive protocol for assessing the antiproliferative efficacy of novel diazaspiro compounds. The described methodologies will enable researchers to determine the cytotoxic and cytostatic effects of these compounds, elucidate their mechanism of action by analyzing their impact on cell cycle progression and apoptosis, and identify the molecular targets within key signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the comprehensive assessment of a novel diazaspiro compound's antiproliferative properties.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_data_analysis Data Analysis & Interpretation A Cancer Cell Line Panel B Diazaspiro Compound Treatment (Varying Concentrations) A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Western Blot Analysis B->F G IC50 Determination C->G H Cell Cycle Distribution Analysis D->H I Quantification of Apoptosis E->I J Protein Expression & Phosphorylation Analysis F->J

Figure 1: Experimental workflow for assessing antiproliferative effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of Diazaspiro Compound X (DSX)
Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2 ± 0.4
HCT116Colorectal Carcinoma8.9 ± 0.7
A549Lung Carcinoma12.5 ± 1.1
PC-3Prostate Cancer7.1 ± 0.6
HEK293Normal Embryonic Kidney> 50
Table 2: Effect of DSX on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)55.2 ± 2.130.5 ± 1.514.3 ± 1.2
DSX (5 µM)72.1 ± 2.815.3 ± 1.312.6 ± 1.0
DSX (10 µM)85.6 ± 3.58.1 ± 0.96.3 ± 0.7
Table 3: Induction of Apoptosis by DSX in MCF-7 Cells (48h Treatment)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (DMSO)95.1 ± 1.22.5 ± 0.31.8 ± 0.20.6 ± 0.1
DSX (5 µM)65.4 ± 3.118.7 ± 1.512.3 ± 1.13.6 ± 0.4
DSX (10 µM)30.2 ± 2.535.8 ± 2.228.9 ± 1.95.1 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Diazaspiro compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the diazaspiro compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with the diazaspiro compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[1][3]

  • Use appropriate software to analyze the cell cycle distribution.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the diazaspiro compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.

Materials:

  • Cancer cells treated with the diazaspiro compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin D1, CDK4/6, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[4]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][5]

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathway Analysis

The antiproliferative effects of diazaspiro compounds often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the experimental results, a putative signaling pathway can be proposed. For instance, if a diazaspiro compound induces G1 phase cell cycle arrest and apoptosis, it might be acting on the PI3K/Akt and/or MAPK/ERK pathways, which are central regulators of these processes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis DSX Diazaspiro Compound DSX->Akt Inhibition DSX->ERK Inhibition CDK46 CDK4/6 DSX->CDK46 Inhibition G1_Arrest G1 Phase Arrest CyclinD1->CDK46 CDK46->Proliferation

Figure 2: Putative signaling pathway affected by a diazaspiro compound.

This diagram illustrates how a diazaspiro compound might inhibit the PI3K/Akt and MAPK/ERK pathways, leading to decreased cell proliferation and survival. The inhibition of these pathways can also lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. Furthermore, direct or indirect inhibition of cell cycle machinery components like CDK4/6 can result in G1 phase arrest. Western blot analysis of key proteins in these pathways (e.g., p-Akt, p-ERK, Cyclin D1, Bcl-2, Bax) before and after compound treatment would be essential to validate this proposed mechanism.

References

Single-crystal X-ray diffraction of spiro compounds for 3D structure

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for Single-Crystal X-ray Diffraction of Spiro Compounds for 3D Structure Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing single-crystal X-ray diffraction (SC-XRD) for the elucidation of the three-dimensional (3D) structure of spiro compounds. The unique stereochemical complexity of spirocyclic systems necessitates precise structural characterization, for which SC-XRD is the definitive analytical method.[1][2] This document outlines the importance of SC-XRD in the context of drug discovery and development, details experimental protocols for crystallization and data collection, and provides a framework for data presentation.

Application Notes

The Significance of 3D Structure in Spiro Compound Drug Development

Spiro compounds, characterized by two rings linked by a single common atom, present a rigid and three-dimensionally complex scaffold that is of increasing interest in medicinal chemistry. The precise spatial arrangement of atoms is critical for molecular recognition and binding to biological targets. SC-XRD provides unambiguous determination of the complete molecular structure, including bond lengths, bond angles, and torsional angles.[1][3] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: A definitive 3D structure allows for a deeper understanding of how molecular shape and functional group orientation influence biological activity, guiding the rational design of more potent and selective drug candidates.[4]

  • Absolute Stereochemistry Determination: Many spiro compounds are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. SC-XRD is the gold standard for determining the absolute configuration of chiral centers, which is a critical requirement for regulatory and intellectual property submissions.[2][4]

  • Polymorphism and Solid-State Characterization: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. SC-XRD, in conjunction with powder X-ray diffraction (PXRD), is essential for identifying and characterizing different polymorphs.[2][5][6]

Challenges in Crystallizing Spiro Compounds

A primary bottleneck in the SC-XRD workflow is the growth of high-quality single crystals suitable for diffraction experiments.[7][8] Spiro compounds can present specific challenges due to their often complex and rigid structures, which can hinder orderly packing into a crystal lattice. Common issues include the formation of amorphous solids, microcrystalline powders, or twinned crystals. Overcoming these challenges often requires systematic screening of various crystallization conditions.

Experimental Protocols

Protocol 1: Crystallization of Spiro Compounds

The successful growth of single crystals is a crucial prerequisite for SC-XRD analysis. This often involves screening a variety of solvents, temperatures, and crystallization techniques.

General Crystallization Workflow

General Crystallization Workflow for Spiro Compounds cluster_prep Preparation cluster_methods Crystallization Methods cluster_growth Crystal Growth cluster_harvest Harvesting start Purified Spiro Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve evaporation Slow Evaporation dissolve->evaporation Choose Method vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion Choose Method layering Solvent Layering dissolve->layering Choose Method cool Slow Cooling to Room Temperature evaporation->cool vapor_diffusion->cool layering->cool induce Induce Crystallization (Seeding/Scratching) cool->induce If no crystals form growth Crystal Growth cool->growth induce->growth isolate Isolate Crystals (Filtration) growth->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Single Crystals for SC-XRD dry->end

Caption: A generalized workflow for the crystallization of spiro compounds.

Detailed Methodologies:

  • Slow Evaporation:

    • Dissolve the spiro compound in a suitable solvent in which it is moderately soluble.

    • Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

    • Leave the solution undisturbed in a vibration-free environment. Crystals will form as the solution becomes supersaturated.[9]

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a solvent in which the compound is insoluble but the primary solvent is miscible (the precipitant). Seal the well. The primary solvent will slowly diffuse into the precipitant, leading to crystallization.

    • Sitting Drop: Place a small vial containing the dissolved compound inside a larger, sealed container that holds the precipitant. The principle is the same as the hanging drop method.[9] This is often the best method when only a small amount of material is available.[9]

  • Solvent Layering (Diffusion):

    • Dissolve the spiro compound in a small amount of a "good" solvent (high solubility).

    • Carefully layer a "poor" solvent (in which the compound is insoluble) on top of the solution. The two solvents must be miscible.

    • Crystals will form at the interface of the two solvents as they slowly mix.[9][10]

Troubleshooting Crystallization

Troubleshooting Common Crystallization Issues start No Crystals Form solubility Too Soluble? start->solubility concentration Concentration Too Low? solubility->concentration No induce Induce Nucleation: - Scratch inner surface - Add seed crystal solubility->induce Yes change_solvent Change Solvent System: - Use a less polar solvent - Try solvent/anti-solvent method concentration->change_solvent No concentrate Concentrate Solution (Slow Evaporation) concentration->concentrate Yes

Caption: A decision tree for troubleshooting common crystallization problems.[11]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the next step is to collect the diffraction data.[12]

Data Collection Workflow

SC-XRD Data Collection Workflow start Select High-Quality Single Crystal mount Mount Crystal on Goniometer Head start->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell and Crystal System center->unit_cell strategy Develop Data Collection Strategy unit_cell->strategy collect Collect Diffraction Data strategy->collect process Process Data (Integration and Scaling) collect->process end Processed Reflection Data process->end

Caption: A sequential workflow for single-crystal X-ray diffraction data collection.

Methodology:

  • Crystal Mounting:

    • Select a crystal with well-defined faces and no visible cracks under a microscope.

    • Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of oil or grease.

    • Attach the holder to a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[12]

    • Collect a few initial diffraction images to determine the unit cell parameters and crystal quality.[1]

    • Based on the unit cell and Bravais lattice, the instrument software will suggest a data collection strategy to ensure a complete and redundant dataset is collected.

    • Initiate the full data collection run. This can take several hours.[1]

  • Data Processing:

    • After data collection, the raw diffraction images are processed.

    • Integration: The intensity of each reflection is determined.

    • Scaling and Merging: Corrections are applied for experimental factors (e.g., absorption), and symmetry-related reflections are merged to produce a final reflection file.[13]

Protocol 3: Structure Solution and Refinement

The final step is to use the processed diffraction data to determine the 3D atomic structure.

Structure Solution and Refinement Workflow

Structure Solution and Refinement Workflow start Processed Reflection Data space_group Determine Space Group start->space_group solve Solve Structure (e.g., Direct Methods) space_group->solve initial_model Initial Structural Model solve->initial_model refine Refine Model (Least-Squares) initial_model->refine validate Validate Structure refine->validate validate->refine Model Incomplete/ Incorrect final_model Final Crystal Structure (CIF File) validate->final_model Model Complete/ Correct

References

Application Note: Analytical Method Development for Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazaspiro[4.5]decane derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] These structures are of high interest in medicinal chemistry and drug discovery, with derivatives showing potential as TYK2/JAK1 inhibitors for inflammatory diseases, RIPK1 kinase inhibitors, and agents targeting ATP synthase for treating myocardial infarction.[3][4] The development of robust and reliable analytical methods is crucial for the synthesis, purification, characterization, and quality control of these promising therapeutic agents.

This document provides detailed protocols and application notes for the analytical method development of diazaspiro[4.5]decane derivatives, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A general workflow for the analytical method development process is outlined below.

cluster_0 Method Development Workflow cluster_1 Technique-Specific Optimization start Define Analytical Objective lit_review Literature Review & Compound Characterization start->lit_review method_select Select Analytical Technique (HPLC, MS, NMR) lit_review->method_select hplc_opt HPLC: - Column Selection - Mobile Phase - Gradient/Isocratic method_select->hplc_opt Chromatography ms_opt MS: - Ionization Source - Mass Analyzer - Fragmentation method_select->ms_opt Mass Analysis nmr_opt NMR: - Solvent Selection - Experiment Type - Acquisition Parameters method_select->nmr_opt Structure ID validation Method Validation (ICH Guidelines) hplc_opt->validation ms_opt->validation nmr_opt->validation protocol Finalize Protocol & SOP Generation validation->protocol

Fig 1. General workflow for analytical method development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity and quantifying diazaspiro[4.5]decane derivatives in drug development and quality control settings.[5] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: RP-HPLC

This protocol is a starting point for the analysis of a representative compound, 1,4-Dioxa-8-azaspiro(4.5)decane, and can be adapted for various derivatives.[6]

  • Instrument Preparation : Ensure the HPLC system is clean and equilibrated. The system typically consists of a pump, autosampler, column oven, and a UV/Vis or Diode-Array Detector (DAD).[5]

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the diazaspiro[4.5]decane derivative standard or sample.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards if quantification is required.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Analysis :

    • Inject 10-20 µL of the prepared sample into the HPLC system.[7]

    • Run the analysis according to the parameters outlined in Table 1.

    • Monitor the separation at a suitable wavelength (e.g., 210-280 nm), depending on the chromophores present in the derivative.

  • Data Processing :

    • Integrate the peak corresponding to the target analyte.

    • For purity analysis, calculate the peak area percentage.

    • For quantification, generate a calibration curve from the standards and determine the concentration of the analyte in the sample.

Data Presentation: HPLC Method Parameters

Table 1: Recommended HPLC Conditions

Parameter Setting Rationale & Notes
Column C18, 4.6 x 250 mm, 5 µm A standard reverse-phase column suitable for a wide range of polarities.[7] Smaller particle sizes (e.g., <3 µm) can be used for faster UPLC applications.[6]
Mobile Phase A Water with 0.1% Formic Acid Formic acid is a volatile modifier compatible with mass spectrometry.[6] Phosphoric acid can be used for UV-only detection.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid Acetonitrile is a common organic solvent in RP-HPLC.[5] Ethanol can be considered as a greener alternative.[7]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. Adjust as needed for column size.[7][8]
Gradient 5% B to 95% B over 15 min A generic gradient to elute compounds with a range of polarities. This should be optimized for specific derivatives.
Column Temperature 25-40 °C Maintaining a constant temperature ensures reproducible retention times.[5]
Detection UV at 220 nm or DAD scan Wavelength should be optimized based on the UV absorbance spectrum of the specific derivative.

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity.[7] |

cluster_hplc HPLC Experimental Workflow prep Sample Preparation (Dissolve & Filter) inject Autosampler Injection (10 µL) prep->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV/DAD Detection separation->detection data Data Acquisition & Processing (Chromatogram) detection->data report Report Generation (Purity/Concentration) data->report

Fig 2. Workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of synthesized diazaspiro[4.5]decane derivatives. It is often coupled with liquid chromatography (LC-MS) to provide mass information for each separated peak.

Experimental Protocol: LC-MS
  • System Setup : Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry - HRMS).

  • Chromatography : Employ an HPLC method similar to the one described in Table 1. It is critical to use MS-compatible mobile phase additives like formic acid or ammonium formate, as non-volatile salts like phosphate will contaminate the MS source.[6]

  • MS Parameter Optimization :

    • Infuse a solution of the target compound directly into the mass spectrometer to optimize source parameters.

    • Set the ionization mode. Electrospray Ionization (ESI) is typically used for this class of compounds; positive ion mode is common for nitrogen-containing basic compounds.

    • Define the mass range for acquisition (e.g., m/z 100-1000).

  • Data Acquisition : Acquire data in full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) experiments can be performed to generate fragmentation patterns.

  • Data Analysis :

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Compare the measured exact mass with the theoretically calculated mass to confirm the elemental composition. For example, the computed monoisotopic mass of 2,8-Diazaspiro(4.5)decane (C₈H₁₆N₂) is 140.1313 Da.[9]

Data Presentation: Typical MS Parameters

Table 2: Recommended Mass Spectrometry Conditions

Parameter Setting Rationale & Notes
Ionization Source Electrospray Ionization (ESI) Suitable for polar and ionizable compounds.
Polarity Positive Diazaspiro[4.5]decane scaffolds contain basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 - 4.5 kV To be optimized for the specific instrument and compound.
Gas Temperature 300 - 350 °C Helps in desolvation of the ESI droplets.
Gas Flow 8 - 12 L/min To be optimized for the specific instrument.
Mass Analyzer TOF, Orbitrap, or FT-ICR High-resolution analyzers are preferred for accurate mass measurements to confirm elemental composition.

| Scan Range | m/z 100 - 1000 | Should cover the expected molecular weight of the derivative and potential fragments or adducts. |

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of novel diazaspiro[4.5]decane derivatives.[10] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is used to assign all proton and carbon signals and confirm the connectivity of the molecule.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • The choice of solvent depends on the solubility of the compound.[11]

    • Filter the solution into a clean 5 mm NMR tube.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

Data Presentation: NMR Parameters and Example Data

Table 3: Typical NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer 400-600 MHz 100-150 MHz
Solvent CDCl₃ or DMSO-d₆ CDCl₃ or DMSO-d₆
Pulse Angle 30-90° 30-45°
Acquisition Time 2-4 s 1-2 s
Relaxation Delay 1-5 s 2-5 s
Number of Scans 8-16 1024-4096

| Temperature | 298 K | 298 K |

The following tables show predicted data for 6-Azaspiro[4.5]decan-7-one as an example of how to present NMR data.[1] Experimental verification is required.

Table 4: Predicted ¹H NMR Data for 6-Azaspiro[4.5]decan-7-one (500 MHz, CDCl₃) [1]

Position Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-8 3.25 t 2H 6.5
H-9 1.85 m 2H -
H-10 1.60 m 2H -
H-1, H-5 1.70 m 4H -
H-2, H-4 1.50 m 4H -

| NH | 6.50 | br s | 1H | - |

Table 5: Predicted ¹³C NMR Data for 6-Azaspiro[4.5]decan-7-one (125 MHz, CDCl₃) [1]

Position Chemical Shift (ppm)
C-7 175.0
C-6 60.0
C-8 45.0
C-1, C-5 35.0
C-2, C-4 25.0
C-9 30.0

| C-10 | 28.0 |

cluster_nmr_ms Structure Elucidation Workflow cluster_analysis Spectroscopic Analysis sample Purified Compound ms HRMS Analysis (Determine Formula) sample->ms nmr_1d 1D NMR (¹H, ¹³C) (Identify Functional Groups) sample->nmr_1d interpretation Data Interpretation & Structure Assembly ms->interpretation nmr_2d 2D NMR (COSY, HSQC) (Establish Connectivity) nmr_1d->nmr_2d nmr_2d->interpretation structure Confirmed Structure interpretation->structure

Fig 3. Workflow for structural confirmation using MS and NMR.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, aiming to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low to No Product Formation

  • Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I resolve this?

  • Answer: Low or no product formation can stem from several factors. Firstly, ensure the quality and reactivity of your starting materials, particularly the N-benzyl-4-piperidone and the reagents for the subsequent cyclization. Degradation or impurities in the starting materials can inhibit the reaction. Secondly, the reaction conditions are critical. Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. It is also crucial to maintain anhydrous conditions, as moisture can quench reagents and lead to unwanted side reactions.

    Recommended Actions:

    • Verify Starting Material Quality: Confirm the purity of N-benzyl-4-piperidone and other reagents via NMR or GC-MS.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Multiple Impurities in the Crude Product

  • Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of multiple impurities is often due to side reactions. A common side reaction is the self-condensation of N-benzyl-4-piperidone under basic conditions, leading to aldol-type products. Another possibility is the incomplete cyclization, leaving unreacted intermediates in the mixture. Over-alkylation or other secondary reactions can also occur if the reaction is left for too long or at too high a temperature.

    Recommended Actions:

    • Control Stoichiometry: Use a precise stoichiometry of reactants to avoid excesses that might lead to side reactions.

    • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of degradation products.

    • Purification Strategy: Employ column chromatography with a carefully selected solvent system to separate the desired product from the impurities. Recrystallization of the purified product can further enhance its purity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization attempts are unsuccessful. What can I do?

  • Answer: Purification challenges can arise if the impurities have similar polarities to the desired product. If column chromatography is ineffective, consider using a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution with a multi-solvent system. For recrystallization, a systematic approach to solvent screening is recommended. Test a range of solvents with varying polarities. If a single solvent is not effective, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) might provide better results.

    Recommended Actions:

    • Optimize Chromatography: Experiment with different solvent systems and stationary phases.

    • Systematic Recrystallization Trials: Use small amounts of the crude product to test a variety of single and binary solvent systems.

    • Alternative Purification Techniques: Consider preparative HPLC for difficult separations, although this may be less practical for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for this compound?

A1: A common and effective method involves a multi-step synthesis starting with the reaction of N-benzyl-4-piperidone with a suitable nitrogen-containing nucleophile to form an intermediate, followed by an intramolecular cyclization to yield the desired spiro-lactam. A solid-phase synthesis approach can also be employed to facilitate purification and improve yield.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: What are the key parameters to control for improving the yield?

A3: The key parameters to control are:

  • Purity of reactants: Ensure high-purity starting materials.

  • Reaction temperature: Maintain the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction time: Monitor the reaction to determine the point of maximum product formation before significant degradation occurs.

  • Solvent: Use an appropriate anhydrous solvent that solubilizes the reactants and facilitates the reaction.

  • pH control: In certain steps, maintaining the correct pH can be crucial for directing the reaction towards the desired product.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

A plausible experimental protocol based on related syntheses is provided below. Please note that optimization may be required.

Step 1: Synthesis of Intermediate Amine

A detailed protocol for this step would typically involve the reductive amination of N-benzyl-4-piperidone with a suitable amino acid derivative.

Step 2: Intramolecular Cyclization to form this compound

A general procedure for the cyclization is as follows:

  • The intermediate from Step 1 is dissolved in a suitable anhydrous solvent (e.g., toluene or DMF) under an inert atmosphere.

  • A base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 80 °C) and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel followed by recrystallization.

Data Presentation

Table 1: Reagent Quantities and Expected Yield

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Intermediate from Step 1-10-
Sodium Hydride (60% disp.)24.00120.48 g
Anhydrous Toluene--100 mL
Expected Product 244.33 --
Theoretical Yield--2.44 g
Expected Yield Range--60-75%

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low YieldImpure reagents, non-anhydrous conditions, suboptimal temperature/time.Verify reagent purity, use dry solvents/glassware, optimize reaction conditions.
Multiple ImpuritiesSide reactions (e.g., self-condensation), incomplete cyclization.Control stoichiometry, monitor reaction closely, optimize purification.
Purification DifficultySimilar polarity of product and impurities.Try different chromatography stationary phases/solvents, systematic recrystallization solvent screening.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A N-Benzyl-4-piperidone B Intermediate Amine A->B Reductive Amination C This compound B->C Intramolecular Cyclization (Base)

Caption: Proposed synthetic pathway for this compound.

Side_Reaction Potential Side Reaction: Self-Condensation A 2 x N-Benzyl-4-piperidone B Aldol Condensation Product A->B Base

Caption: A potential side reaction leading to impurity formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions [ Purity OK ] Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents [ Impure ] Optimize_Temp Optimize Reaction Temperature & Time Check_Conditions->Optimize_Temp [ Dry ] Dry_System Dry Solvents & Glassware Check_Conditions->Dry_System [ Wet ] Monitor_Reaction Monitor by TLC/LC-MS Optimize_Temp->Monitor_Reaction Purify_Reagents->Check_Reagents Dry_System->Check_Conditions Success Improved Yield Monitor_Reaction->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Overcoming solubility issues with 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its chemical structure, a spirocyclic diamide with a benzyl group, suggests it is a lipophilic molecule with potentially low aqueous solubility.[1][2] Compounds with similar complex, rigid structures often exhibit poor water solubility, which can pose challenges for in vitro and in vivo studies.[3][4]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I should take?

A2: When encountering poor aqueous solubility, a systematic approach is recommended. Start by assessing the pH of your buffer, as the molecule has basic nitrogen atoms that can be protonated. You can then explore the use of co-solvents or surfactants. For initial screening, simple and cost-effective methods should be prioritized.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH adjustment can be a viable strategy. The 2,8-diazaspiro[4.5]decane core contains secondary and tertiary amines, which are basic. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming salts that are generally more water-soluble. It is advisable to perform a pH-solubility profile to determine the optimal pH for dissolution.

Q4: Are there any recommended organic solvents for dissolving this compound?

A4: While specific data is limited, based on its structure, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective at dissolving this compound. For less polar applications, chlorinated solvents like dichloromethane and chloroform may also be suitable. When preparing stock solutions, it is crucial to start with a small amount of the compound and gradually add the solvent.

Q5: How can I improve the dissolution rate of the compound?

A5: The dissolution rate can often be improved by increasing the surface area of the solid compound that is in contact with the solvent.[5] Techniques such as micronization, which reduces particle size, can significantly enhance the dissolution rate.[6] Sonication can also be used to break up aggregates and facilitate faster dissolution.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility challenges with this compound.

Problem: The compound is poorly soluble in the desired aqueous buffer for a biological assay.

Troubleshooting Workflow:

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility ph_adjustment Attempt pH Adjustment (e.g., pH 2, 4, 6, 7.4, 8, 10) start->ph_adjustment cosolvent Try Co-solvent Addition (e.g., DMSO, Ethanol, PEG 400) ph_adjustment->cosolvent If solubility is still insufficient success Success: Compound Solubilized ph_adjustment->success If successful surfactant Use Surfactants (e.g., Tween 80, Cremophor EL) cosolvent->surfactant If co-solvent is not effective or compatible cosolvent->success If successful complexation Consider Complexation Agents (e.g., Cyclodextrins) surfactant->complexation If surfactants interfere with the assay surfactant->success If successful nanosuspension Advanced Technique: Prepare a Nanosuspension complexation->nanosuspension For very poorly soluble cases complexation->success If successful nanosuspension->success If successful failure Further Formulation Development Required nanosuspension->failure If unsuccessful

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of this compound.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the molecule by protonating the basic nitrogen atoms to form a more soluble salt.Simple, cost-effective, and easy to implement.May not be suitable for all experimental conditions; can affect compound stability and biological activity.
Co-solvency Adding a water-miscible organic solvent to the aqueous medium to increase the solvent's capacity to dissolve lipophilic compounds.[5]Effective for many poorly soluble compounds; a wide range of co-solvents are available.The organic co-solvent may interfere with biological assays or have toxic effects.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[7]Can significantly increase the solubility of highly insoluble compounds.Surfactants can be difficult to remove and may interfere with certain assays.
Complexation Using agents like cyclodextrins to form inclusion complexes with the drug molecule, where the hydrophobic part of the drug is shielded within the cyclodextrin cavity.[8][9]Can improve solubility and stability; generally have low toxicity.The increase in solubility may be limited, and the complexation is a reversible equilibrium.
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing the particle size, which can enhance the dissolution rate.[5][6]Can improve the rate of dissolution; applicable to many compounds.Does not increase the equilibrium solubility; may require specialized equipment.
Nanosuspension Formulating the compound as nanoparticles with a high surface area, which can lead to increased solubility and dissolution velocity.[3][7]Can significantly enhance solubility and bioavailability.[6]Requires specialized formulation expertise and equipment.

Categorization of Solubility Enhancement Methods

Solubility_Enhancement_Methods root Solubility Enhancement Techniques physical Physical Modifications root->physical chemical Chemical Modifications root->chemical carrier Carrier Systems root->carrier particle_size Particle Size Reduction (Micronization, Nanosizing) physical->particle_size crystal_habit Modification of Crystal Habit (Polymorphs, Amorphous Forms) physical->crystal_habit ph_adjust pH Adjustment chemical->ph_adjust salt_formation Salt Formation chemical->salt_formation prodrug Prodrug Synthesis chemical->prodrug solid_dispersion Solid Dispersions carrier->solid_dispersion complexation Complexation (Cyclodextrins) carrier->complexation lipid_based Lipid-Based Formulations (Micelles, Liposomes) carrier->lipid_based

Caption: Categories of solubility enhancement techniques for pharmaceutical compounds.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC-grade water, acetonitrile, and a suitable analytical column for quantification.

  • Vials, shaker, centrifuge, and pH meter.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound in each supernatant using a pre-validated HPLC method with a calibration curve.

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening

Objective: To identify an effective co-solvent system for solubilizing this compound.

Materials:

  • This compound

  • A selection of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • The primary aqueous buffer of interest.

  • HPLC or UV-Vis spectrophotometer for quantification.

Methodology:

  • Prepare a series of co-solvent mixtures with the primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20%, 50% v/v of the organic co-solvent).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent system.

  • Analyze the results to identify the co-solvent and concentration that provides the desired solubility while being compatible with the intended application.

References

Technical Support Center: Purifying Spiro Compounds by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the chromatographic purification of spiro compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of spiro compounds often more challenging than that of other cyclic systems?

A1: The unique structural features of spiro compounds, such as their rigid, three-dimensional nature and potential for axial chirality, introduce specific purification challenges. These include the co-elution of closely related stereoisomers, on-column decomposition due to ring strain or acid-sensitive functional groups, and unusual spotting behavior in Thin Layer Chromatography (TLC).[1][2]

Q2: What are the first steps I should take to develop a purification method for a new spiro compound?

A2: Begin with Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[3] This will provide initial information on the polarity of your compound and help identify potential issues like streaking or decomposition on the stationary phase. A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]

Q3: My spiro compound appears to be decomposing on the silica gel plate during TLC. How can I confirm this and what can I do?

A3: Decomposition on silica gel can be confirmed using two-dimensional TLC (2D-TLC).[4] If the compound is unstable, spots will appear below the diagonal. To mitigate decomposition, you can deactivate the silica gel by pre-treating the plate or column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[5] Alternatively, consider using a different stationary phase like alumina (basic or neutral).[1]

Troubleshooting Guides

Our troubleshooting guides are designed to provide step-by-step solutions to common problems encountered during the chromatographic purification of spiro compounds.

Guide 1: Thin Layer Chromatography (TLC) Issues

This guide addresses common problems observed during the initial analysis of spiro compounds by TLC.

Problem 1: Streaking or Tailing of Spots

  • Question: My spiro compound is streaking on the TLC plate instead of forming a compact spot. What could be the cause and how do I fix it?

  • Answer: Streaking is often caused by overloading the sample, using an inappropriate solvent system, or strong interactions between the compound and the stationary phase.[2]

    • Solution Workflow:

      G start Streaking Spot on TLC overloaded Is the sample too concentrated? start->overloaded dilute Dilute the sample and re-spot. overloaded->dilute Yes solvent_issue Is the solvent system appropriate? overloaded->solvent_issue No end Compact Spot dilute->end adjust_solvent Adjust solvent polarity. Try adding a small amount of a more polar solvent. solvent_issue->adjust_solvent No acidic_basic Is the compound acidic or basic? solvent_issue->acidic_basic Yes adjust_solvent->end add_modifier Add a modifier to the eluent: - For acidic compounds: add a few drops of acetic acid. - For basic compounds: add a few drops of triethylamine. acidic_basic->add_modifier add_modifier->end

      Caption: Troubleshooting workflow for streaking spots in TLC.

Problem 2: Spots are Not Moving from the Baseline (Rf = 0)

  • Question: My spiro compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

  • Answer: This indicates that the eluent is not polar enough to move the compound up the stationary phase.

    • Solution: Increase the polarity of your solvent system. For very polar compounds, consider using solvent systems containing methanol or even small amounts of ammonium hydroxide in methanol mixed with dichloromethane.[6]

Problem 3: All Spots Run with the Solvent Front (Rf = 1)

  • Question: All the components of my reaction mixture are running with the solvent front on the TLC plate. How can I get better separation?

  • Answer: This happens when the eluent is too polar for the compounds.

    • Solution: Decrease the polarity of your solvent system. Start with a less polar solvent like hexane and gradually add small percentages of a more polar solvent like ethyl acetate.[3]

Guide 2: Column Chromatography (Flash Chromatography) Issues

This guide focuses on problems encountered during the preparative separation of spiro compounds using flash column chromatography.

Problem 1: Poor Separation of Compounds with Similar Rf Values

  • Question: My spiro compound and an impurity have very similar Rf values on TLC, and I'm getting poor separation on the column. How can I improve this?

  • Answer: For difficult separations, optimizing the solvent system and column parameters is crucial.

    • Solution:

      • Solvent System Optimization: Test various solvent systems with different polarities and compositions to maximize the difference in Rf values (ΔRf).

      • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run.[5]

      • Column Dimensions: Use a longer and narrower column for better resolution.

Problem 2: Compound is Not Eluting from the Column

  • Question: I've run a large volume of solvent through the column, but my spiro compound has not eluted. What could have happened?

  • Answer: There are several possibilities, including compound decomposition, use of an incorrect solvent system, or the compound eluting in the solvent front.[1]

    • Troubleshooting Steps:

      • Check for Decomposition: Run a 2D-TLC to check for stability on silica gel.[4]

      • Verify Solvent System: Double-check that you prepared the correct solvent system.[1]

      • Analyze Early Fractions: Concentrate the very first fractions collected to see if the compound eluted in the solvent front.[1]

Problem 3: Cracking of the Silica Gel Bed

  • Question: The silica gel bed in my column cracked during the purification. Why did this happen and how can I prevent it?

  • Answer: Cracking is often caused by a sudden change in solvent polarity or heat generated from the interaction of a very polar solvent with the silica gel.

    • Prevention:

      • When running a gradient, increase the solvent polarity gradually.[7]

      • Avoid using highly polar solvents like pure methanol for packing the column unless necessary.

Guide 3: High-Performance Liquid Chromatography (HPLC) Issues

This section addresses common challenges in the HPLC purification of spiro compounds.

Problem 1: Peak Splitting

  • Question: I am observing split peaks for my spiro compound in HPLC. What is the likely cause?

  • Answer: Peak splitting can be caused by several factors, including contamination of the column, a void in the stationary phase, or incompatibility between the sample solvent and the mobile phase.[8]

    • Solution Workflow:

      G start Split Peaks in HPLC check_all_peaks Are all peaks splitting? start->check_all_peaks column_issue Likely a column issue (void or contamination at inlet). check_all_peaks->column_issue Yes single_peak_split Only a single peak is splitting. check_all_peaks->single_peak_split No flush_column Flush the column. If the problem persists, replace the guard column or the analytical column. column_issue->flush_column end Resolved Peaks flush_column->end solvent_mismatch Is the sample solvent stronger than the mobile phase? single_peak_split->solvent_mismatch dissolve_in_mp Dissolve the sample in the mobile phase. solvent_mismatch->dissolve_in_mp Yes coelution Could it be two co-eluting compounds? solvent_mismatch->coelution No dissolve_in_mp->end optimize_method Optimize separation method (e.g., change mobile phase composition, gradient, or column). coelution->optimize_method optimize_method->end

      Caption: Troubleshooting workflow for split peaks in HPLC.

Problem 2: Poor Separation of Enantiomers

  • Question: I am struggling to separate the enantiomers of my chiral spiro compound using a chiral HPLC column. What can I do to improve the resolution?

  • Answer: Chiral separations are highly specific, and method development often involves screening different columns and mobile phases.[9][10]

    • Optimization Strategies:

      • Column Screening: Test different types of chiral stationary phases (CSPs), such as polysaccharide-based or Pirkle-type columns.[9]

      • Mobile Phase Modification: The composition of the mobile phase, including the type of alcohol (e.g., isopropanol, ethanol) and the presence of additives, can significantly impact selectivity.[11]

      • Temperature: Temperature can affect the interactions between the analyte and the CSP, so varying the column temperature may improve separation.[11]

      • Flow Rate: Lowering the flow rate can sometimes enhance resolution.[10]

Data Presentation

Table 1: Common Solvent Systems for TLC and Column Chromatography of Spiro Compounds

PolarityNon-Polar SolventPolar SolventTypical Ratio (v/v)Notes
LowHexanes/HeptaneEthyl Acetate95:5 to 80:20Good starting point for many non-polar to moderately polar compounds.
MediumHexanes/HeptaneEthyl Acetate70:30 to 50:50Suitable for moderately polar spiro compounds.
HighDichloromethaneMethanol99:1 to 90:10For highly polar spiro compounds.[2]
Very HighDichloromethane10% NH₄OH in Methanol99:1 to 90:10For very polar basic compounds.[6]

Table 2: Chiral HPLC Column Selection Guide

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhasesSuitable for Spiro Compound Types
Polysaccharide-based (Cellulose/Amylose)Chiralcel®, Chiralpak®Hexane/Isopropanol, Hexane/EthanolBroad range of spiro compounds, including those with aromatic rings.
Pirkle-type (Brush-type)Whelk-O®, DACH-DNBHexane/IsopropanolSpiro compounds with π-acidic or π-basic groups.
Protein-basedAGP, HSAAqueous buffersPolar and water-soluble spiro compounds.

Experimental Protocols

Protocol 1: Two-Dimensional Thin Layer Chromatography (2D-TLC) for Stability Assessment

This protocol is used to determine if a compound is stable on the silica gel stationary phase.[4]

  • Plate Preparation: Use a square TLC plate. With a pencil, lightly mark a starting spot in one corner, about 1 cm from the edges.

  • Spotting: Apply a small, concentrated spot of your compound to the marked origin.

  • First Dimension Development: Place the plate in a TLC chamber with a suitable solvent system and develop the plate.

  • Drying and Rotation: Remove the plate and dry it completely. Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now at the bottom.

  • Second Dimension Development: Place the plate in a new TLC chamber with the same solvent system and develop the plate again.

  • Analysis: Visualize the plate. If the compound is stable, all spots will appear on the diagonal. If any spots appear below the diagonal, it indicates that the compound has decomposed on the plate.[4]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for purifying acid-sensitive spiro compounds on silica gel.[5]

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-3% triethylamine.

  • Pack the Column: Pack the flash chromatography column with silica gel as you normally would.

  • Flush the Column: Flush the column with 2-3 column volumes of the deactivating solvent.

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system.

References

Technical Support Center: Resolving Ambiguous NMR Spectra for Diazaspiro[4.5]decan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and advanced NMR protocols for researchers, scientists, and drug development professionals working with diazaspiro[4.5]decan-3-one scaffolds. These spirocyclic systems often produce complex and ambiguous NMR spectra due to their rigid three-dimensional structure, potential for diastereomers, and overlapping signals.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my diazaspiro[4.5]decan-3-one so complex and crowded, especially in the aliphatic region?

A1: Signal overlapping is a common issue with complex molecules like spiro compounds.[1] The rigid spirocyclic core restricts conformational flexibility, leading to distinct chemical environments for protons that might otherwise be equivalent. This results in numerous overlapping multiplets. Additionally, the presence of diastereomers will double the number of signals, further complicating the spectrum.[3]

Q2: My 1D NMR spectra (1H, 13C) are insufficient to confirm the stereochemistry. What is the next step?

A2: When 1D NMR is inconclusive for stereochemical assignment, 2D NMR techniques are essential.[1] Specifically, Nuclear Overhauser Effect (NOE)-based experiments like NOESY and ROESY are powerful tools.[1][4] These experiments detect correlations between protons that are close in space, allowing you to deduce the relative orientation of the rings and substituents.[1]

Q3: I see more signals than expected for my compound. Could this be due to rotamers?

A3: Yes, the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale) can lead to a doubling of peaks. This is common in systems with restricted bond rotation, such as around amide bonds. A variable temperature (VT) NMR experiment can help confirm this. As you increase the temperature, the rate of rotation increases, and the distinct signals for the rotamers may broaden and coalesce into a single average signal.[5][6]

Q4: How can I differentiate between diastereotopic protons on a CH2 group?

A4: Diastereotopic protons are chemically non-equivalent and will appear as two separate signals, often coupling to each other (geminal coupling) and to adjacent protons. An HSQC spectrum is an excellent way to identify them.[3] You will observe two distinct proton signals in the 1H dimension that correlate to the same carbon signal in the 13C dimension.[3]

Q5: What is the key difference between NOESY and ROESY, and when should I use one over the other?

A5: Both experiments detect through-space proton-proton correlations. NOESY is ideal for small molecules (MW < 600) and large molecules (MW > 1200).[4] However, for medium-sized molecules (approx. MW 700-1200), the NOE effect can be close to zero, making signals very weak or absent.[4][7] In this range, ROESY is the preferred experiment as the ROE (Rotating-frame Overhauser Effect) is always positive and detectable regardless of molecular weight.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Ambiguity

When faced with an ambiguous spectrum, a systematic approach is crucial. The following workflow outlines the recommended steps from basic checks to advanced 2D NMR experiments.

G cluster_0 cluster_1 cluster_2 cluster_3 A Ambiguous 1D NMR (Signal Overlap / Extra Peaks) B 1. Verify Purity & Sample Prep (Check for solvents, impurities) A->B C 2. Re-acquire 1D NMR (Try different solvent, e.g., Benzene-d6) B->C D Still Ambiguous? C->D E 3. Acquire 2D Correlation Spectra D->E Yes M unambiguous Structure Elucidated F COSY (H-H Connectivity) E->F G HSQC (Direct C-H Correlation) E->G H HMBC (Long-Range C-H Correlation) E->H I 4. Assign Full Carbon Skeleton F->I G->I H->I J Structure Still Ambiguous? (Stereochemistry / Spatial Arrangement) I->J K 5. Acquire 2D Through-Space Spectra J->K Yes J->M No L NOESY / ROESY (Spatial Proximity) K->L L->M

Caption: Systematic workflow for troubleshooting ambiguous NMR spectra.

Guide 2: Choosing the Right 2D NMR Experiment

Different 2D NMR experiments provide different, complementary pieces of information. Understanding what each experiment reveals is key to efficiently solving a structure.

G cluster_0 Molecular Structure Information cluster_1 2D NMR Experiments A Through-Bond Connectivity B Through-Space Proximity COSY COSY COSY->A H-H (2-3 bonds) HSQC HSQC HSQC->A C-H (1 bond) HMBC HMBC HMBC->A C-H (2-4 bonds) NOESY NOESY / ROESY NOESY->B H-H (<5 Å)

Caption: Relationship between 2D NMR experiments and structural information.

Experimental Protocols

Protocol 1: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is crucial for identifying which protons are directly attached to which carbons.[8][9]

  • Sample Preparation: Prepare a solution of 5-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The solution must be homogeneous.[5]

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape, using the 1H spectrum as a reference.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Use a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 in Bruker TopSpin).

    • Set the 1H spectral width (SW) to cover all proton signals (e.g., 12 ppm).

    • Set the 13C spectral width to cover all carbon signals (e.g., 160 ppm).

    • The number of points in F2 (1H dimension) should be 1024 or 2048.

    • The number of increments in F1 (13C dimension) should be at least 256.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8) depending on sample concentration.

    • Set the one-bond 1JCH coupling constant to an average value of 145 Hz.

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a Fourier transform, phase correction, and baseline correction.

    • The resulting spectrum will show cross-peaks corresponding to each C-H bond. Edited HSQC sequences can also differentiate CH/CH3 groups (positive phase) from CH2 groups (negative phase).[10]

Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is essential for piecing together the molecular skeleton.[9][11]

  • Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from the HSQC protocol.

  • Acquisition Parameters:

    • Use a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf in Bruker TopSpin).

    • Spectral widths and F2 points are similar to HSQC.

    • The number of increments in F1 should be at least 256, and preferably 512 for better resolution.

    • Number of scans (NS) per increment may need to be higher than for HSQC (e.g., 8 to 32) due to weaker long-range correlations.

    • The key parameter is the long-range coupling delay, optimized for an average nJCH. A value of 8 Hz is a common compromise.[10] For flexibility, some experiments are run twice, optimized for 5 Hz and 10 Hz.[10]

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or magnitude calculation window function.

    • Perform Fourier transform, phase correction (if applicable), and baseline correction.

    • Analyze cross-peaks to connect molecular fragments. The absence of a correlation does not definitively rule out a 2- or 3-bond separation, as the coupling constant can be near zero for certain dihedral angles.[10]

Protocol 3: NOESY/ROESY

These experiments are the definitive tools for determining spatial relationships and relative stereochemistry.[1]

  • Sample Preparation & Spectrometer Setup: Follow steps 1 and 2 from the HSQC protocol. Ensure the sample is free of dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by bubbling an inert gas (N2 or Ar) through the sample for several minutes.[12]

  • Acquisition Parameters:

    • Use a standard 2D NOESY or ROESY pulse sequence.

    • Spectral widths and F2 points are similar to other 2D experiments.

    • The number of increments in F1 should be at least 256.

    • Number of scans (NS) will depend on concentration.

    • The critical parameter is the mixing time (d8) . This determines the period during which NOE transfer occurs.

      • For small molecules, a typical starting mixing time is 300-800 ms.[1]

      • It should be on the order of the T1 relaxation time of the protons of interest.[12]

    • Set the relaxation delay (d1) to at least 1.5 * T1.

  • Processing:

    • Process the data similarly to a COSY spectrum.

    • In a NOESY spectrum of a small molecule, cross-peaks (showing spatial proximity) will have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).[12]

    • In a ROESY spectrum, both diagonal and cross-peaks have the same phase.[4]

    • Analyze cross-peaks between protons on different rings or between substituents and the core structure to build a 3D model.

Data Presentation

Table 1: Typical 13C NMR Chemical Shift Ranges for Diazaspiro[4.5]decan-3-one Core
Carbon AtomTypical Chemical Shift (δ, ppm)Notes
C=O (Ketone)170 - 180Carbonyl of the hydantoin/imidazolidinone ring.
C=O (Urea)155 - 165Carbonyl of the hydantoin/imidazolidinone ring.
Spiro Carbon60 - 75Quaternary carbon at the junction of the two rings.[13]
CH2 (Piperidine)30 - 55Methylene groups of the six-membered ring.
CH (Piperidine)40 - 60Methine groups of the six-membered ring.
CH2 (Imidazolidinone)45 - 65Methylene group in the five-membered ring.

Note: These are approximate ranges. Actual values are highly dependent on substitution patterns and stereochemistry.

Table 2: Comparison of 2D NMR Experiments for Structural Elucidation
ExperimentInformation ProvidedPrimary Use Case for Diazaspirodecanones
COSY H-H correlations through 2-3 bonds.[8]Tracing proton spin systems within the piperidine and imidazolidinone rings.
HSQC Direct C-H correlations (1 bond).[10][11]Unambiguously assigning protons to their attached carbons; identifying CH, CH2, CH3.
HMBC Long-range C-H correlations (2-4 bonds).[10][11]Connecting molecular fragments, assigning quaternary carbons, and confirming the overall skeleton.
NOESY/ROESY H-H correlations through space (<5Å).[4][12]Determining relative stereochemistry, conformation, and spatial arrangement of substituents.

References

Technical Support Center: Optimization of Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspirocycles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of these valuable scaffolds.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of azaspirocycles, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no desired azaspirocycle. What are the common causes and how can I improve the yield?

  • Answer: Low product yield is a frequent challenge in organic synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as many reactions in azaspirocycle synthesis are sensitive to moisture and impurities.[1] It is particularly important for hygroscopic reagents like MgBr₂·OEt₂ to be handled under inert conditions.[1]

    • Reaction Temperature: Temperature control is critical. For instance, some reactions, like certain Mukaiyama aldol reactions, require low temperatures (e.g., -78 °C) to enhance selectivity and the stability of intermediates.[1] Conversely, other reactions may require heating or reflux to proceed efficiently.[2] Always monitor and maintain the optimal temperature for your specific reaction.

    • Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial, especially in metal-catalyzed reactions like palladium-catalyzed cyclizations.[3][4][5] The catalyst loading and the nature of the ligand can significantly impact reaction efficiency.[6][7] Experiment with different catalysts and ligands if you are experiencing low yields. For example, in gold-catalyzed cyclizations, bulky phosphine ligands can sometimes minimize side reactions and improve catalyst turnover.[8][9]

    • Stoichiometry: The molar ratio of reactants is critical. For some substrates, a stoichiometric or even an excess amount of a reagent, such as a Lewis acid, may be necessary to ensure full activation.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.

    Troubleshooting Workflow for Low Yield

    low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality temperature_control Verify and Optimize Reaction Temperature reagent_quality->temperature_control If reagents are pure catalyst_ligand Screen Different Catalysts and Ligands temperature_control->catalyst_ligand If temperature is optimal stoichiometry Adjust Reactant Stoichiometry catalyst_ligand->stoichiometry If catalyst is appropriate reaction_time Optimize Reaction Time via Monitoring stoichiometry->reaction_time If stoichiometry is correct end Improved Yield reaction_time->end

    A stepwise guide to troubleshooting low reaction yields.

Issue 2: Poor Diastereoselectivity

  • Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like azaspirocycles. The following factors can influence the stereochemical outcome of your reaction:

    • Lewis Acid Choice: In reactions like the Mukaiyama aldol, the choice of Lewis acid can significantly impact diastereoselectivity.[1] While MgBr₂·OEt₂ is commonly used, other Lewis acids such as TiCl₄ or SnCl₄ might offer better stereocontrol for specific substrates, although they may require stricter anhydrous conditions.[1]

    • Solvent Effects: The solvent can influence the geometry of the transition state.[1] For example, toluene can sometimes enhance diastereoselectivity compared to dichloromethane (CH₂Cl₂) due to its solvent effects on reaction intermediates.[1]

    • Silyl Enol Ether Geometry: In aldol-type reactions, the geometry (E/Z) of the silyl enol ether can have a direct impact on the stereochemical outcome.[1] The method of preparation for the silyl enol ether should be chosen to favor the desired isomer.

    • Chelation Control: For substrates containing nearby chelating groups, certain Lewis acids can form a six-membered chelated transition state, leading to high diastereoselectivity.[1]

    Logical Tree for Improving Diastereoselectivity

    diastereoselectivity_troubleshooting start Poor Diastereoselectivity lewis_acid Modify Lewis Acid start->lewis_acid solvent Change Solvent start->solvent substrate_design Alter Substrate/Reagent Geometry start->substrate_design chelation Utilize Chelation Control start->chelation outcome Improved Diastereoselectivity lewis_acid->outcome solvent->outcome substrate_design->outcome chelation->outcome

    Key factors to consider for enhancing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my target azaspirocycle?

A1: The optimal synthetic route depends on the specific structural requirements of your target molecule, including the desired ring sizes, substitution patterns, and stereochemistry.[2] A comparative analysis of common methods can guide your decision.[2]

Synthetic MethodKey FeaturesTypical Yields (%)Diastereomeric Ratio (d.r.)
[3+2] Cycloaddition Rapid access to complex scaffolds with good stereocontrol.[2]75 - 85Often >99:1[2]
NBS-promoted Semipinacol Rearrangement Highly diastereoselective for constructing specific azaspirocyclic ketones.[2][10][11]Varies with substrateHigh diastereoselectivity reported.[10][11]
Aza-Prins Cyclization Provides rapid access to complex scaffolds, often with good stereocontrol.[2]Moderate to high yields.Good to excellent.
Ring-Closing Metathesis (RCM) Versatile and reliable for forming a range of unsaturated azaspirocycles.[2][12]Generally good to excellent.Dependent on substrate and catalyst.

Q2: How can I purify my azaspirocycle product effectively?

A2: Purification of azaspirocycles typically involves standard chromatographic techniques. Flash column chromatography is a common and effective method for purifying crude reaction mixtures.[1] The choice of solvent system for chromatography will depend on the polarity of your product. It is recommended to first perform TLC to determine the optimal solvent system for separation.

Q3: Are there any specific safety precautions I should take when synthesizing azaspirocycles?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in these syntheses can be hazardous. For example, N-bromosuccinimide (NBS) is a corrosive and lachrymatory agent.[13] Strong acids, bases, and organometallic reagents also require careful handling in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

[3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane [2]

  • To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL), add trifluoroacetic acid (0.1 mmol) at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azaspirocycle.

NBS-Promoted Semipinacol Rearrangement [11][13]

A representative protocol based on the synthesis of a 6-azaspiro[4.5]decane fragment.[10][11][13]

  • Dissolve the starting cyclobutanol substrate in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

References

Technical Support Center: Stereoselective Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered in the laboratory.

The construction of spirocycles with high stereocontrol is a formidable challenge in organic synthesis.[1][2][3] Their rigid three-dimensional structure, which is highly valuable in medicinal chemistry and natural product synthesis, arises from two rings sharing a single atom, often a quaternary stereocenter.[4][5][6] This unique architecture introduces significant synthetic hurdles, including controlling both diastereoselectivity and enantioselectivity.[7][8] This resource offers troubleshooting guides, quantitative data, detailed protocols, and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of spiro compounds in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Spirocyclization

Question: My spirocyclization reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired isomer?

Answer: Low diastereoselectivity is a frequent problem that often stems from insufficient facial selectivity during the ring-closing step.[7][9] The transition states leading to the different diastereomers may be too close in energy. Consider the following causes and solutions:

  • Possible Cause 1: Sub-optimal Reaction Conditions. Temperature, solvent, and catalyst/reagent choice critically influence the energy difference between diastereomeric transition states.[7][10]

    • Solution:

      • Temperature Screening: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[7][9] A systematic screen (e.g., room temperature, 0 °C, -40 °C, -78 °C) is recommended.[9]

      • Solvent Optimization: The polarity and coordinating ability of the solvent can affect substrate conformation and the stability of the transition state.[10][11] Screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, acetonitrile) to find the optimal medium.[9][10][12]

      • Catalyst/Reagent Variation: For acid-catalyzed reactions, test various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or Brønsted acids of different strengths.[7][10] In base-promoted cyclizations, screen bases like LDA, KHMDS, or DBU.[7]

  • Possible Cause 2: Unfavorable Substrate Conformation. The conformation of the acyclic precursor heavily dictates the facial selectivity of the cyclization. Steric hindrance may favor an undesired pathway.[7]

    • Solution:

      • Modify Protecting Groups: Altering the size or nature of protecting groups on the substrate can change its conformational preference and block undesired reaction pathways.[7][13]

      • Introduce Directing Groups: Installing a directing group can help pre-organize the substrate within the catalyst's chiral environment, leading to more selective cyclization.[9]

      • Adjust Steric Bulk: Increasing the steric bulk of certain substituents can create a stronger bias for one trajectory of attack over another.[10][14]

  • Possible Cause 3: Thermodynamic vs. Kinetic Control. Your reaction conditions might be favoring the thermodynamically more stable, but undesired, diastereomer. Kinetically controlled conditions often yield a different product ratio.[2][15]

    • Solution: To favor the kinetic product, use lower temperatures, strong non-nucleophilic bases, and shorter reaction times. To favor the thermodynamic product, use higher temperatures, reversible reaction conditions, and longer reaction times.

G start Symptom: Low Diastereoselectivity (d.r.) cause1 Possible Cause: Sub-optimal Reaction Conditions start->cause1 cause2 Possible Cause: Unfavorable Substrate Conformation start->cause2 cause3 Possible Cause: Thermodynamic vs. Kinetic Product Mix start->cause3 sol1a Solution: Optimize Temperature (Often Lower) cause1->sol1a sol1b Solution: Screen Solvents (Polarity & Coordination) cause1->sol1b sol1c Solution: Vary Catalyst/Reagent (Lewis/Brønsted Acid/Base) cause1->sol1c sol2a Solution: Modify Protecting Groups (Steric/Electronic Effects) cause2->sol2a sol2b Solution: Adjust Substituent Steric Bulk cause2->sol2b sol3 Solution: Shift to Kinetic Control (Low Temp, Short Time) cause3->sol3

Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Spirocyclization

Question: I am performing an asymmetric spirocyclization using a chiral catalyst, but the enantiomeric excess (e.e.) of my product is poor. What can I do to improve it?

Answer: Low enantiomeric excess indicates an inefficient transfer of chirality from the catalyst or chiral auxiliary to the product.[10] This suggests that the energy difference between the two transition states leading to the R and S enantiomers is small.

  • Possible Cause 1: Ineffective Chiral Catalyst, Ligand, or Auxiliary. The chosen chiral controller may not be creating a sufficiently differentiated chiral environment around the reacting centers.[7]

    • Solution:

      • Screen Chiral Ligands/Catalysts: This is the most critical variable. Systematically screen a library of chiral ligands for your metal catalyst or test different families of organocatalysts (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids).[7][16][17] Steric and electronic properties of the ligand are paramount.[18]

      • Check Catalyst Purity and Integrity: Ensure the catalyst and/or ligand is pure and has not decomposed. Some catalysts are sensitive to air and moisture.[12]

  • Possible Cause 2: Competing Background (Uncatalyzed) Reaction. A non-selective background reaction may be occurring simultaneously with the desired catalyzed pathway, producing a racemic product and lowering the overall e.e.[7]

    • Solution:

      • Lower the Reaction Temperature: This will slow down the uncatalyzed reaction more significantly than the catalyzed one, improving selectivity.[7][9]

      • Slow Reagent Addition: Adding a key reagent slowly via syringe pump can help maintain its concentration at a low level, favoring the faster, catalyzed pathway over the background reaction.[7]

  • Possible Cause 3: Incorrect Solvent Choice. The solvent can interact with the catalyst or substrate, altering the conformation of the transition state assembly and diminishing the chiral induction.[9][11][19]

    • Solution: Conduct a thorough solvent screen. Non-polar solvents often lead to higher enantioselectivity in organocatalyzed reactions, but this is highly system-dependent.[9]

Issue 3: Sluggish or Incomplete Reaction

Question: My spirocyclization reaction is very slow or fails to reach completion, even after extended periods. What are the potential issues?

Answer: Slow or incomplete reactions can be caused by issues with reactivity, catalyst activity, or reaction conditions.

  • Possible Cause 1: Insufficient Reactivity. The electrophilicity or nucleophilicity of your precursors may be too low under the current conditions.

    • Solution:

      • Stronger Catalyst/Promoter: If using an acid or base catalyst, switch to a stronger one.[9]

      • Modify Substrate Electronics: Introduce electron-withdrawing groups to increase the reactivity of an electrophile or electron-donating groups to enhance a nucleophile.[9]

  • Possible Cause 2: Catalyst Deactivation or Inhibition. The catalyst may be decomposing, precipitating, or being poisoned by impurities.

    • Solution:

      • Ensure Anhydrous/Inert Conditions: Rigorously dry all solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar), as water or oxygen can deactivate many catalysts.[12]

      • Purify Reagents: Impurities in starting materials (e.g., trace acid/base, water) can inhibit catalysis.

      • Check Catalyst Loading: While screening, try increasing the catalyst loading to see if the reaction rate improves.

  • Possible Cause 3: Poor Solubility. The substrate or catalyst may not be fully dissolved in the chosen solvent, leading to a slow, heterogeneous reaction.[9]

    • Solution:

      • Change the Solvent: Select a solvent in which all components are fully soluble at the reaction temperature.[9]

      • Increase Temperature: If stereoselectivity is not a major concern or has already been optimized, increasing the temperature can improve both solubility and reaction rate.

Quantitative Data Summary

The choice of catalyst, ligand, and solvent can dramatically affect the outcome of stereoselective spirocyclization. The following table summarizes representative data from a synergistic Palladium/chiral secondary amine-catalyzed cascade reaction to form spiroisoxazolones, illustrating the impact of reaction parameters on yield, diastereoselectivity, and enantioselectivity.[20]

EntryChiral Amine CatalystSolventYield (%)[20]d.r.[20]e.e. (%)[20]
1Catalyst I Toluene82>20:197
2Catalyst I CH₂Cl₂7110:190
3Catalyst I THF6510:185
4Catalyst II Toluene75>20:195
5Catalyst V (unprotected)Toluene405:160
6Jørgensen-Hayashi Cat.Toluene558:178

Data adapted from a study on the synthesis of spiroisoxazolone derivatives.[20] Catalysts I and II are silyl-protected diphenyl prolinol catalysts.

Key Experimental Protocols

Providing reproducible and detailed experimental methods is crucial for success. Below is a representative protocol for a domino radical bicyclization to synthesize a 1-Azaspiro[4.4]nonane derivative.

Protocol: Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization [12]

G prep 1. Reactant Prep add 2. Reagent Addition prep->add Dissolve O-benzyl oxime ether in cyclohexane (0.02 M) inert 3. Inert Atmosphere add->inert Add AIBN (0.25 eq) & Bu₃SnH (1.2 eq) react 4. Reaction inert->react Purge with N₂ for 30 min workup 5. Workup & Quench react->workup Heat at 90 °C (Monitor by TLC) purify 6. Purification workup->purify Cool, concentrate, add Et₂O & KF/H₂O end end purify->end

Experimental workflow for domino radical bicyclization.

1. Reactant Preparation:

  • In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a final concentration of 0.02 M.[12]

2. Initiator and Reagent Addition:

  • To the solution, add the radical initiator AIBN (0.25 equiv).[12]

  • Next, add tributyltin hydride (Bu₃SnH, 1.2 equiv) to the flask.[12]

3. Inert Atmosphere:

  • Stopper the flask with a rubber septum and purge the system with dry nitrogen or argon gas for 30 minutes to remove oxygen, which can interfere with radical reactions.[12]

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 90 °C.[12]

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

5. Workup and Quenching:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the cyclohexane.

  • To the residue, add diethyl ether and a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.

6. Purification:

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired azaspirocycle.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of spiro compounds inherently challenging? The primary challenge lies in controlling the stereochemistry at the spirocenter, which is a quaternary carbon atom connecting the two rings.[4] This atom is sterically congested, making its formation with predictable stereochemistry difficult. Furthermore, the synthesis often involves creating multiple contiguous stereocenters, requiring control over both relative (diastereo-) and absolute (enantio-) stereochemistry.[7] The rigid, perpendicular arrangement of the two rings also creates unique conformational constraints that must be managed during the synthesis.[5]

Q2: What are the main strategies to control stereoselectivity in spirocyclization? The three main approaches are:

  • Substrate Control: Using a chiral substrate where existing stereocenters direct the formation of new ones. This includes using materials from the "chiral pool" or installing a temporary chiral auxiliary that is removed after the key stereodefining step.[7]

  • Reagent/Catalyst Control: Employing a chiral reagent or catalyst (metal-based or organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.[7][8] This is one of the most powerful and widely used strategies.[8][16][21]

  • Diastereoselective Reactions: Designing reactions such as intramolecular aldol, Michael, or cycloaddition reactions where the inherent conformational preferences of the transition state lead to the preferential formation of one diastereomer.[1][7]

Q3: For spiroketals, how do I choose between kinetic and thermodynamic control? The choice depends on which stereoisomer is desired and its relative stability.

  • Thermodynamic Control: Classical acid-catalyzed spiroketalizations are typically equilibrium processes that yield the most stable spiroketal diastereomer.[15][22] These conditions (e.g., protic/Lewis acids, sometimes elevated temperatures) are suitable if your desired product is the thermodynamic one.

  • Kinetic Control: If the desired product is the less stable isomer, kinetically controlled conditions are necessary.[2][15][22] These reactions are irreversible and their outcome is determined by the lowest energy transition state, not the product stability.[22] This often involves specialized reagents and low temperatures to prevent equilibration to the thermodynamic product.[22][23]

Q4: What is the role of protecting groups in the stereoselective synthesis of spiro compounds? Protecting groups play several critical roles:

  • Preventing Side Reactions: They mask reactive functional groups to prevent them from interfering with the desired transformation.[13][24]

  • Directing Stereochemistry: A bulky protecting group can act as a "steric directing group," blocking one face of a molecule and forcing a reagent or an intramolecular cyclization to occur from the less hindered face, thereby controlling diastereoselectivity.[7][25]

  • Enabling Specific Reactions: Protection can alter the electronic nature of a group, enabling a reaction that would otherwise not be possible. The strategic selection and use of protecting groups are essential for the successful synthesis of complex spirocyclic molecules.[13][26]

References

Stability testing of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The amide bond in the molecule may be susceptible to hydrolysis under acidic or basic conditions, and the benzyl group could be prone to oxidation.

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage or use.[3] These studies are crucial for:

  • Identifying potential degradation products.[3][4]

  • Elucidating degradation pathways.[1][3]

  • Developing and validating stability-indicating analytical methods.[1][3]

  • Understanding the intrinsic stability of the molecule.[3]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored in a cool, dry, and dark place.[5] The container should be tightly closed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of organic molecules like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed in all experimental conditions. The compound may be inherently unstable in the chosen solvent system. The concentration of the stressor (acid, base, oxidizing agent) may be too high. The temperature may be too high.Test the stability in a different co-solvent if solubility allows.[3] Reduce the concentration of the stressor. Perform the experiment at a lower temperature (e.g., 50-70°C).[3]
No degradation is observed under any stress conditions. The stress conditions may not be harsh enough. The duration of the study may be too short.Increase the temperature.[3] Increase the concentration of the stressor. Extend the duration of the experiment, not exceeding 7 days is a general recommendation.[3]
Inconsistent results or poor reproducibility. Inaccurate preparation of solutions. Fluctuation in experimental conditions (temperature, light exposure). Issues with the analytical instrument.Ensure accurate weighing and dilution. Use a calibrated and temperature-controlled incubator or water bath. Verify the performance of the analytical instrument (e.g., HPLC system suitability).
Appearance of unexpected peaks in the chromatogram. Contamination of the sample or solvent. Formation of a new degradation product.Analyze a blank (solvent only) to check for contamination. Use LC-MS to identify the mass of the unknown peak and propose a potential structure.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N Sodium Hydroxide (NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[4]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂). Keep the mixture at room temperature or slightly elevated temperature (e.g., 80°C) for a defined period (e.g., 1 hour), protected from light.[4]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat at a specific temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2]

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

The results of the stability studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent ConcentrationTemperature (°C)Duration% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl801 hr
1 N HCl801 hr
Base Hydrolysis0.1 N NaOH6030 min
1 N NaOH6030 min
Oxidative3% H₂O₂801 hr
Thermal (Solid)N/A8024 hr
Thermal (Solution)N/A8024 hr
Photolytic (Solid)N/AAmbient7 days
Photolytic (Solution)N/AAmbient7 days

Table 2: Chromatographic Data of Degradation Products

Stress ConditionPeakRetention Time (min)Relative Retention Time% Area
Initial (t=0)Main Peak1.00
Acid HydrolysisMain Peak1.00
Degradant 1
Degradant 2
Base HydrolysisMain Peak1.00
Degradant 1
OxidativeMain Peak1.00
Degradant 1

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1N & 1N HCl, 80°C) stock_solution->acid Expose to base Base Hydrolysis (0.1N & 1N NaOH, 60°C) stock_solution->base Expose to oxidation Oxidative Degradation (3% H2O2, 80°C) stock_solution->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 80°C) stock_solution->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock_solution->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks logical_relationship cluster_compound Compound Properties cluster_degradation Potential Degradation Pathways cluster_factors Influencing Factors compound This compound structure Amide Bond Benzyl Group compound->structure has functional groups hydrolysis Hydrolysis structure->hydrolysis susceptible to oxidation Oxidation structure->oxidation susceptible to ph pH ph->hydrolysis accelerate temp Temperature temp->hydrolysis accelerate temp->oxidation promote light Light light->oxidation promote oxidant Oxidizing Agent oxidant->oxidation promote

References

Technical Support Center: Enhancing the Oral Bioavailability of Diazaspiro[4.5]decane Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of diazaspiro[4.5]decane antagonists.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Aqueous Solubility of the Diazaspiro[4.5]decane Antagonist

  • Question: My diazaspiro[4.5]decane antagonist shows very low solubility in aqueous media, which I believe is limiting its oral absorption. What steps can I take to address this?

  • Answer: Low aqueous solubility is a common challenge for complex heterocyclic compounds. Here are several formulation strategies to consider, often aimed at improving the dissolution rate of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability)[1][2]:

    • Particle Size Reduction:

      • Micronization: This technique increases the surface area of the drug particles, which can enhance the dissolution rate.

      • Nanonization: Creating nanoparticles can further increase the surface area-to-volume ratio, leading to significantly improved dissolution rates and potentially increased saturation solubility.[3]

    • Amorphous Solid Dispersions:

      • Dispersing the antagonist in a polymer matrix can create an amorphous form of the drug, which is more soluble than its crystalline form. Common techniques include spray drying and hot-melt extrusion.

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of lipophilic drugs.

    • Complexation:

      • Cyclodextrins: These can form inclusion complexes with the antagonist, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[3][4]

Issue 2: Poor Permeability in Caco-2 Assays Despite Good Solubility

  • Question: I've improved the solubility of my diazaspiro[4.5]decane antagonist, but it still shows low apparent permeability (Papp) in the apical-to-basolateral direction in our Caco-2 cell model. How can I interpret and troubleshoot this?

  • Answer: Low permeability in Caco-2 assays, even with adequate solubility, can point to several factors. A bidirectional Caco-2 permeability assay is crucial for diagnosis.[5]

    • Assess Efflux Ratio: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5]

      • Troubleshooting: Consider co-administration with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to confirm this hypothesis. If confirmed, medicinal chemistry efforts may be needed to modify the structure of the antagonist to reduce its affinity for the transporter.

    • Evaluate Paracellular vs. Transcellular Transport:

      • If the compound has a low lipophilicity and a small molecular size, it may be a candidate for paracellular transport. The integrity of the Caco-2 monolayer is critical here, which can be assessed by measuring the transepithelial electrical resistance (TEER).

    • Consider Metabolism: Caco-2 cells express some metabolic enzymes. Low recovery of the parent compound could indicate metabolism within the cells.

Issue 3: Inconsistent In Vivo Pharmacokinetic Data in Animal Models

  • Question: We are observing high variability in the plasma concentrations of our diazaspiro[4.5]decane antagonist after oral administration in rats. What are the potential causes and how can we mitigate this?

  • Answer: High variability in in vivo pharmacokinetic studies is a common preclinical challenge.[6][7] Potential causes include:

    • Formulation Issues: The formulation may not be robust, leading to variable dissolution and absorption. Ensure the formulation is homogenous and stable. For preclinical studies, a simple suspension or solution in a suitable vehicle is often used.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for the animals before dosing.

    • First-Pass Metabolism: The antagonist may be extensively metabolized in the gut wall or liver. This can be investigated by comparing the area under the curve (AUC) after oral and intravenous administration to determine absolute bioavailability.

    • Animal Handling and Dosing Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing.

Frequently Asked Questions (FAQs)

  • Question 1: What is a good starting point for assessing the oral bioavailability of a new diazaspiro[4.5]decane antagonist?

  • Answer 1: A tiered approach is recommended. Start with in silico predictions of physicochemical properties (solubility, logP) and ADME properties. Follow this with in vitro assays such as kinetic solubility and a Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of passive permeability. If the results are promising, proceed to a Caco-2 permeability assay to evaluate both passive and active transport. Finally, conduct in vivo pharmacokinetic studies in an animal model like the rat to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

  • Question 2: How do I choose between different in vitro permeability assays like PAMPA and Caco-2?

  • Answer 2: The choice depends on the stage of your research and the information you need.

    • PAMPA: This is a high-throughput, cell-free assay that measures passive permeability. It is useful for early-stage screening of a large number of compounds.

    • Caco-2 Assay: This cell-based assay is more complex and lower-throughput but provides more biologically relevant information, including the potential for active transport (uptake and efflux) and paracellular transport. It is considered more representative of human intestinal absorption.[5]

  • Question 3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my diazaspiro[4.5]decane antagonist?

  • Answer 3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's oral absorption and can guide formulation development. The four classes are:

    • Class I: High Solubility, High Permeability

    • Class II: Low Solubility, High Permeability

    • Class III: High Solubility, Low Permeability

    • Class IV: Low Solubility, Low Permeability Many diazaspiro[4.5]decane antagonists are likely to fall into BCS Class II or IV due to their complex, often lipophilic structures. Identifying the BCS class of your compound is crucial for selecting the most appropriate bioavailability enhancement strategy.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of Selected Diazaspiro[4.5]decane Antagonists

Compound IDTargetIn Vitro AssayParameterValueIn Vivo ModelOral Bioavailability (%)Reference
Compound 48 TYK2/JAK1Kinase AssayIC50 (TYK2)6 nM--[8]
Kinase AssayIC50 (JAK1)37 nM--[8]
CT51464 GPIIb/IIIa---Rat22-
---Dog73-
---Cynomolgus Monkey33-
PF-06826647 TYK2Caco-2Permeability~17 x 10⁻⁶ cm/sRatModerately to well absorbed[9]
Solubility(pH 6.5)~0.3 µg/mL[9]

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability of a diazaspiro[4.5]decane antagonist and assess its potential for active transport.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.

    • Bidirectional Transport:

      • Apical to Basolateral (A-B): The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specific time points. This simulates absorption from the gut into the bloodstream.

      • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber. This is used to assess active efflux.

    • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To rapidly assess the passive permeability of a diazaspiro[4.5]decane antagonist.

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Assay Setup: The filter (donor) plate is placed in an acceptor plate containing buffer. The test compound, dissolved in buffer, is added to the donor wells.

    • Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

    • Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

    • Data Analysis: The effective permeability (Pe) is calculated.

3. In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a diazaspiro[4.5]decane antagonist.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

    • Dosing:

      • Oral Group: The test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered by oral gavage.

      • Intravenous Group: A separate group of rats receives the compound intravenously to determine the AUC for 100% bioavailability.

    • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

    • Sample Analysis: The concentration of the antagonist in the plasma samples is quantified by a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathways

GPIIb_IIIa_Signaling cluster_platelet Platelet Agonist Agonist (e.g., Thrombin, ADP) GPCR G-Protein Coupled Receptor Agonist->GPCR InsideOut Inside-Out Signaling GPCR->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Antagonist Diazaspiro[4.5]decane Antagonist Antagonist->GPIIb_IIIa_active Blocks Binding TYK2_JAK1_Signaling cluster_cell Immune Cell Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Antagonist Diazaspiro[4.5]decane Antagonist Antagonist->TYK2 Antagonist->JAK1 RIPK1_Necroptosis cluster_cell Cell TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Necroptosis Necroptosis (Cell Death) Necrosome->Necroptosis Antagonist Diazaspiro[4.5]decane Antagonist Antagonist->RIPK1 Inhibits kinase activity T_type_Ca_Channel cluster_neuron Neuron Depolarization Slight Membrane Depolarization T_channel T-type Ca²⁺ Channel Depolarization->T_channel activates Ca_influx Ca²⁺ Influx T_channel->Ca_influx Response Cellular Response (e.g., Neuronal Firing) Ca_influx->Response Antagonist Diazaspiro[4.5]decane Antagonist Antagonist->T_channel Blocks channel Bioavailability_Workflow cluster_workflow Oral Bioavailability Assessment Workflow Start New Diazaspiro[4.5]decane Antagonist InSilico In Silico ADME Prediction Start->InSilico Solubility Kinetic Solubility Assay InSilico->Solubility PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Caco2 Caco-2 Assay (Active/Passive Perm.) PAMPA->Caco2 InVivo In Vivo PK Study (e.g., Rat) Caco2->InVivo Decision Go/No-Go Decision or Optimization InVivo->Decision Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Oral Bioavailability Start Low Oral Bioavailability Observed in Vivo CheckSolubility Assess In Vitro Solubility Start->CheckSolubility CheckPermeability Assess In Vitro Permeability (Caco-2) CheckSolubility->CheckPermeability High Formulation Action: Improve Formulation (e.g., SEDDS, Nanosizing) CheckSolubility->Formulation Low CheckMetabolism Assess First-Pass Metabolism (IV vs. PO) CheckPermeability->CheckMetabolism High Efflux Problem: Efflux (High B-A Permeability) CheckPermeability->Efflux Low (A-B) Prodrug Action: Prodrug Approach CheckMetabolism->Prodrug High MedicinalChemistry Action: Medicinal Chemistry (Reduce Efflux Substrate Activity) Efflux->MedicinalChemistry

References

Addressing metabolic instability of 2,8-diazaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[4.5]decan-1-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of metabolic instability associated with this chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of 2,8-diazaspiro[4.5]decan-1-one derivatives?

A1: The primary metabolic liabilities often stem from the piperidine and lactam moieties within the core structure. The most common metabolic pathways include:

  • N-dealkylation: The piperidine nitrogen is susceptible to cytochrome P450 (CYP), particularly CYP3A4-mediated, N-dealkylation.[1][2] This is a major metabolic route for many drugs containing a 4-aminopiperidine or similar structure.[1][2]

  • Oxidation: The piperidine ring can undergo oxidation at carbons alpha to the nitrogen, potentially leading to lactam formation.[1] Ring-opening reactions are also possible, though often less common than N-dealkylation.[1][3]

  • Hydrolysis: The lactam ring can be susceptible to hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation.[4]

Q2: My 2,8-diazaspiro[4.5]decan-1-one derivative shows high clearance in human liver microsomes. What is the likely cause?

A2: High clearance in a liver microsome assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily cytochrome P450s.[5][6] Given the structure, the most probable cause is rapid N-dealkylation of the piperidine nitrogen, a reaction heavily catalyzed by CYP3A4.[1][2] Other oxidative pathways on the piperidine ring may also contribute.[7][8]

Q3: What strategies can I employ to improve the metabolic stability of these derivatives?

A3: Several medicinal chemistry strategies can be used to block or slow down common metabolic pathways:

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot (e.g., the piperidine nitrogen) can hinder enzyme access. For instance, replacing an N-methyl group with an N-tert-butyl group can prevent N-dealkylation.[9][10]

  • Lowering Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes. Replacing lipophilic aromatic rings with more polar heterocycles is a common approach.[11]

  • Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining biological activity.[12][13][14] For example, replacing a metabolically active phenyl ring with a pyridine ring or blocking a site of oxidation with fluorine can improve stability.[13][15]

  • Conformational Rigidity: Introducing conformational constraints, such as those provided by the spirocyclic scaffold itself, can orient the molecule away from the active site of metabolic enzymes.[11][16]

Q4: How do I determine which specific CYP450 isozyme is responsible for my compound's metabolism?

A4: To identify the responsible CYP isozyme(s), you can perform a reaction phenotyping study. This typically involves:

  • Incubating your compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1]

  • Using specific chemical inhibitors for each major CYP isozyme in incubations with human liver microsomes.[1][8] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to that enzyme's involvement.

Troubleshooting Guides

Scenario 1: Rapid Compound Disappearance in Microsomal Assay

Issue Potential Cause Troubleshooting Steps
Compound concentration drops to <10% within 5 minutes. High Metabolic Turnover: The compound is likely a high-clearance substrate for CYP enzymes.[6]1. Decrease Incubation Time: Use shorter time points (e.g., 0, 1, 2, 5, 10 minutes). 2. Lower Protein Concentration: Titrate down the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL) to slow the reaction rate.[17] 3. Confirm Cofactor Dependence: Run a control incubation without the NADPH regenerating system. If the compound is stable, it confirms NADPH-dependent (likely CYP) metabolism.[5]
High variability between replicate wells. Pipetting Errors or Poor Solubility: Inaccurate pipetting or compound precipitation can lead to inconsistent results.[17]1. Check Solubility: Ensure the final organic solvent concentration (e.g., DMSO, Acetonitrile) is low (<1%) and that the compound is fully dissolved in the assay buffer.[18] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 3. Pre-warm Solutions: Pre-warm the microsome and cofactor solutions to 37°C before initiating the reaction.[19]

Scenario 2: Discrepancy Between Microsome and Hepatocyte Data

Issue Potential Cause Troubleshooting Steps
Compound is stable in microsomes but shows clearance in hepatocytes. Phase II Metabolism or Non-CYP Pathways: Microsomes primarily assess Phase I (CYP) metabolism. Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and other cytosolic enzymes.[20][21]1. Analyze for Phase II Metabolites: Use LC-MS/MS to look for glucuronide or sulfate conjugates in the hepatocyte incubation. 2. Use Fortified Microsomes: Run a microsomal assay supplemented with cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) to confirm.[5] 3. Consider Transporter Effects: Hepatocytes have active transporters that could affect intracellular drug concentration, which is not modeled in microsomes.
Compound shows clearance in microsomes but is stable in hepatocytes. Low Permeability or Efflux: The compound may not be able to enter the hepatocytes efficiently, or it may be actively pumped out by efflux transporters.1. Assess Cell Permeability: Run a standard permeability assay (e.g., PAMPA or Caco-2) to understand the compound's ability to cross cell membranes. 2. Use Transporter Inhibitors: Co-incubate with broad-spectrum efflux transporter inhibitors in the hepatocyte assay to see if stability changes.

Data Presentation

Table 1: Metabolic Stability of Hypothetical 2,8-diazaspiro[4.5]decan-1-one Analogs in Human Liver Microsomes (HLM)

This table illustrates how structural modifications can impact metabolic stability. Data is presented as half-life (t½) and intrinsic clearance (CLint). Lower CLint values indicate better stability.[6]

CompoundR1 GroupR2 GroupHLM t½ (min)HLM CLint (µL/min/mg)
1 (Parent) -CH₃-H8.2169
2 -CH(CH₃)₂-H25.155
3 -CH₃-F31.544
4 -Cyclopropyl-H46.230

Modifications at R1 (piperidine nitrogen) and R2 (aromatic ring) are common strategies to improve metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of a test compound using liver microsomes.[22][23]

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Plate Preparation:

    • Add buffer (100 mM phosphate buffer, pH 7.4) to the wells of a 96-well plate.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The 0-minute time point sample should be taken immediately before this step.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing an ice-cold stop solution (e.g., acetonitrile with an internal standard).[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate half-life (t½) = 0.693 / k.[17]

    • Calculate intrinsic clearance (CLint) = (Volume of incubation / mg of microsomal protein) * k.[6]

Visualizations

Metabolic Pathway of 2,8-diazaspiro[4.5]decan-1-one Derivatives

G General Metabolic Pathways Parent 2,8-Diazaspiro[4.5]decan-1-one Derivative N_Dealkyl N-Dealkylated Metabolite Parent->N_Dealkyl N-Dealkylation (Major Pathway) Hydroxylated Ring-Hydroxylated Metabolite Parent->Hydroxylated Aromatic/Aliphatic Hydroxylation Lactam_Hydrolysis Ring-Opened Metabolite (Carboxylic Acid) Parent->Lactam_Hydrolysis Lactam Hydrolysis (Minor Pathway) Oxidized_Lactam Oxidized Metabolite (e.g., N-Oxide) Parent->Oxidized_Lactam N-Oxidation CYP3A4 CYP3A4 CYP3A4->Parent Primary Catalyst Other_CYPs Other CYPs (e.g., CYP2D6) Other_CYPs->Parent Amidases Amidases/ Hydrolases Amidases->Parent

Caption: Common metabolic pathways for 2,8-diazaspiro[4.5]decan-1-one derivatives.

Experimental Workflow for Assessing Metabolic Stability

G Metabolic Stability Assessment Workflow start Start: Synthesized Compound microsomal_assay In Vitro Stability Screen (Liver Microsomes) start->microsomal_assay data_analysis Calculate t½ and CLint microsomal_assay->data_analysis decision1 Is CLint < 30 µL/min/mg? data_analysis->decision1 hepatocyte_assay Confirm with Hepatocyte Assay decision1->hepatocyte_assay  Yes met_id Metabolite Identification (MetID) Study decision1->met_id No end_good Advance Candidate hepatocyte_assay->end_good sar_optimization SAR-guided Optimization (e.g., Block Soft Spot) met_id->sar_optimization sar_optimization->start Synthesize New Analog end_bad Redesign Compound sar_optimization->end_bad If optimization fails

Caption: A typical experimental workflow for evaluating and improving metabolic stability.

Troubleshooting Logic for High In Vitro Clearance

G Troubleshooting High In Vitro Clearance start High Clearance Observed in Microsomes q1 Is degradation NADPH-dependent? start->q1 a1_yes Likely CYP-mediated metabolism q1->a1_yes Yes a1_no Chemical instability or non-NADPH enzyme q1->a1_no No q2 Run reaction phenotyping with specific CYP inhibitors a1_yes->q2 q3 Run stability in buffer alone (no enzyme) a1_no->q3 a2_result Identify key CYP isozyme (e.g., CYP3A4) q2->a2_result a3_result Assess chemical stability q3->a3_result solution Strategy: Block identified metabolic 'soft spot' via medicinal chemistry a2_result->solution

Caption: A decision tree for troubleshooting high clearance in microsomal assays.

References

Validation & Comparative

A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives and Other Selective TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel class of TYK2/JAK1 inhibitors, the 2,8-diazaspiro[4.5]decan-1-one derivatives, against other key inhibitors targeting the Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) signaling pathways. This comparison is supported by experimental data from preclinical studies, offering insights into their potential therapeutic applications in autoimmune and inflammatory diseases.

While specific data for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is not extensively available in public literature, a closely related derivative, herein referred to as Compound 48, from the 2,8-diazaspiro[4.5]decan-1-one class has been identified as a potent and selective dual TYK2/JAK1 inhibitor.[1][2] This guide will focus on the performance of this representative compound in comparison to other notable TYK2 and/or JAK1 inhibitors.

Introduction to TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal in cytokine signaling.[3][4] Specifically, TYK2 and JAK1 are key mediators for various pro-inflammatory cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[5][6][7] Dysregulation of these pathways is a hallmark of numerous autoimmune diseases. Selective inhibition of TYK2 and JAK1 is a promising therapeutic strategy to modulate the inflammatory cascade while potentially minimizing side effects associated with broader JAK inhibition.[3][7]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity and selectivity of the 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) and other significant TYK2/JAK1 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative)6[1][2]37[1][2]>851 (calculated from selectivity)-
Brepocitinib (PF-06700841)23[8]17[8]77[8]6490[8]
Deucravacitinib (BMS-986165)1.0 (binds to pseudokinase domain)[9]>10,000[10]>10,000[10]>10,000[10]
"Small Molecule 18" 21[3][4]39[3][4]>210[3][4]>210[3][4]

Table 2: Selectivity Profile of TYK2/JAK1 Inhibitors

CompoundSelectivity for TYK2 vs JAK2Selectivity for JAK1 vs JAK2Notes
Compound 48 >142-fold (calculated)>23-fold[1][2]Potent dual TYK2/JAK1 inhibitor with high selectivity over JAK2.
Brepocitinib ~3.3-fold~4.5-foldPotent dual TYK2/JAK1 inhibitor.[8]
Deucravacitinib Highly Selective (>10,000-fold)-Allosteric inhibitor targeting the TYK2 pseudokinase domain, leading to high selectivity.[10][11][12][13]
"Small Molecule 18" >10-fold[3][4]>5-foldA selective dual JAK1/TYK2 inhibitor.[3][4]

In Vivo Efficacy

Compound 48 has demonstrated significant anti-inflammatory efficacy in a dextran sulfate sodium (DSS)-induced murine model of acute ulcerative colitis, showing superior therapeutic effects compared to tofacitinib.[1][2] This was evidenced by a reduction in disease activity index, colon length shortening, and colonic expression of pro-inflammatory cytokines.[1][2] Similarly, other TYK2 and dual TYK2/JAK1 inhibitors have shown efficacy in rodent models of inflammatory bowel disease and psoriasis.[14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 Activation JAK1 JAK1 CytokineReceptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization GeneExpression Gene Expression (Inflammation) STAT_dimer->GeneExpression Nuclear Translocation and Gene Regulation Cytokine Cytokine (IL-12, IL-23, IFN) Cytokine->CytokineReceptor Binding

Figure 1: TYK2/JAK1 Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of Test Compound Incubation Incubate Enzyme with Inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare Recombinant TYK2/JAK1 Enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare Peptide Substrate and ATP Solution Reaction_Start Initiate Reaction with ATP/Substrate Mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Kinase Activity (e.g., ADP-Glo) Reaction_Stop->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis

Figure 2: In Vitro Kinase Inhibition Assay Workflow.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat Cells with Inhibitor and Stimulate with Cytokine Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-pSTAT) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: Western Blot Workflow for STAT Phosphorylation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TYK2 and JAK family kinases.

Materials:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.

  • Peptide substrate (e.g., a generic tyrosine kinase substrate).

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known pan-kinase inhibitor).

  • Add the recombinant kinase and peptide substrate solution to each well and incubate at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km for each respective kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • Human cell line (e.g., peripheral blood mononuclear cells - PBMCs).

  • Cytokine for stimulation (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1/2).

  • Test compounds.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT, anti-total-STAT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in a culture plate and starve overnight if necessary. Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total STAT protein to serve as a loading control.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising new class of dual TYK2/JAK1 inhibitors. The representative Compound 48 demonstrates potent inhibition of both kinases with excellent selectivity over JAK2, a profile that is highly desirable for mitigating potential hematopoietic side effects. In comparison to the highly selective allosteric TYK2 inhibitor Deucravacitinib and the potent dual inhibitor Brepocitinib, Compound 48 offers a balanced and potent dual-inhibition profile. The in vivo efficacy of this compound class in a preclinical model of inflammatory bowel disease further underscores its therapeutic potential. Further investigation into this chemical series is warranted to fully elucidate its clinical utility in the treatment of autoimmune and inflammatory disorders.

References

The Ascendance of Diazaspiro Scaffolds: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among the rising stars in medicinal chemistry are diazaspiro scaffolds, three-dimensional structures that offer a compelling alternative to traditional flat, aromatic rings. This guide provides a comprehensive comparison of diazaspiro scaffolds with other common heterocyclic systems, supported by experimental data, to inform their strategic application in drug design.

Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single carbon atom, are gaining traction for their ability to impart desirable physicochemical and pharmacokinetic properties. Their inherent rigidity and three-dimensional geometry can lead to enhanced target selectivity, improved metabolic stability, and increased aqueous solubility compared to their non-spirocyclic counterparts.[1]

Physicochemical Properties: A Quantitative Comparison

The decision to incorporate a specific scaffold into a drug candidate is heavily influenced by its impact on key physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize computed and experimental data for various diazaspiro scaffolds in comparison to commonly used heterocyclic rings.

Table 1: Comparison of Computed Physicochemical Properties of Azaspiro Scaffolds and Related Heterocycles

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Fraction of sp³ Hybridized Carbons (Fsp³)
2-Azaspiro[4.4]nonane 2-Azaspiro[4.4]nonane125.211.612.031.00
1-Azaspiro[4.4]nonane 1-Azaspiro[4.4]nonane125.211.412.031.00
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane97.160.712.031.00
2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane99.13-0.721.261.00
Piperazine (for comparison)Piperazine86.14-1.124.121.00
N-Methylpiperidine (for comparison)N-Methylpiperidine99.171.33.241.00

Data sourced from PubChem and other computational chemistry resources.[2]

From this data, it is evident that azaspiro[4.4]nonanes offer a larger and more lipophilic framework compared to the smaller azaspiro[3.3]heptane systems.[2] The introduction of a heteroatom, as in 2-oxa-6-azaspiro[3.3]heptane, can significantly decrease lipophilicity (LogP) and increase the polar surface area, which is often a strategy to enhance aqueous solubility.[2]

Biological Activity: Case Studies in Kinase and GPCR Targeting

The rigid conformation of diazaspiro scaffolds can lock a molecule into a bioactive conformation, leading to improved potency and selectivity.

Case Study 1: Diazaspiro Scaffolds as RIPK1 Kinase Inhibitors

Necroptosis, a form of programmed cell death, is implicated in various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[3]

Table 2: In Vitro Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 Kinase

CompoundRIPK1 IC50 (nM)
Hit Compound 8 >10000
Optimized Compound 41 92

The optimization from the initial hit to compound 41 demonstrates the potential of the diazaspiro[4.5]decan-1-one scaffold for developing potent kinase inhibitors.[3]

Case Study 2: Diazaspiro Cores as Bioisosteres for Piperazine in Sigma-2 Receptor Ligands

The piperazine ring is a common motif in many centrally active drugs. However, it can be associated with off-target effects and metabolic liabilities. Diazaspiroalkanes have been explored as bioisosteric replacements for piperazine. In a study targeting the sigma-2 receptor, replacement of the piperazine moiety in a lead compound with various diazaspiro cores was investigated. While in this particular study the spirocyclic diamines led to a reduction in affinity for the sigma-2 receptor, it highlights the nuanced effects of such substitutions and the importance of empirical testing.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of a diazaspiro scaffold and a key in vitro assay for evaluating drug candidates.

Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (General Procedure)

This protocol describes a multi-step synthesis that can be adapted for the creation of a library of 2,8-diazaspiro[4.5]decan-1-one derivatives. The key steps typically involve the formation of the spirocyclic core followed by functionalization. For a specific example, the synthesis of potent RIPK1 inhibitors involved a virtual screening hit, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was then structurally optimized.[3] The synthesis of the optimized 2,8-diazaspiro[4.5]decan-1-one derivatives involved a series of reactions including reductive amination and amide coupling to introduce diversity at key positions of the scaffold.[3]

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a diazaspiro derivative)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery.

experimental_workflow cluster_synthesis Scaffold Synthesis & Library Generation cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization start Starting Materials synthesis Multi-step Synthesis of Diazaspiro Scaffold start->synthesis diversification Parallel Synthesis for Library Diversification synthesis->diversification purification Purification & Characterization (HPLC, NMR, MS) diversification->purification primary_assay Primary Biochemical Assay (e.g., Kinase Assay) purification->primary_assay Test Compounds dose_response Dose-Response & IC50 Determination primary_assay->dose_response cell_based_assay Cell-based Potency & Cytotoxicity Assays dose_response->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis Potency Data adme_assays In Vitro ADME Assays (Permeability, Metabolic Stability) cell_based_assay->adme_assays adme_assays->sar_analysis ADME Data sar_analysis->diversification Iterative Design in_vivo_pk In Vivo Pharmacokinetic Studies sar_analysis->in_vivo_pk lead_candidate Lead Candidate Selection in_vivo_pk->lead_candidate

Caption: A typical workflow in scaffold-based drug discovery.

Conclusion

Diazaspiro scaffolds represent a valuable and increasingly utilized structural motif in modern drug discovery. Their unique three-dimensional nature offers a powerful tool to overcome the limitations of "flat" molecules, often leading to compounds with improved potency, selectivity, and ADME properties. By carefully considering the comparative data and employing robust experimental protocols, researchers can effectively leverage the potential of diazaspiro scaffolds to accelerate the development of novel and effective therapeutics. The continued exploration of this diverse class of molecules promises to deliver the next generation of innovative medicines.

References

Validating Anticancer Potential: A Comparative Guide to Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of several 1-Thia-4-azaspiro[4.5]decane derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of cytotoxic potency. Doxorubicin, a well-established chemotherapeutic agent, is included as a positive control for comparison.

Table 1: In Vitro Anticancer Activity (IC50 in nM) of 1-Thia-4-azaspiro[4.5]decane Derivatives [1]

CompoundHCT-116 (Colon Carcinoma)PC-3 (Prostate Adenocarcinoma)HepG-2 (Liver Carcinoma)
Doxorubicin (Positive Control) 75.381.269.8
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one150.2135.4166.7
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one142.1128.9158.3
5-((4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione92.2110.5130.1
5-((4-(4-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione105.6115.8141.2
2-((4-(p-Tolyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)thiazol-4(5H)-one120.1140.3155.4
2-((4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)thiazol-4(5H)-one118.9138.7160.1

Note: The data presented is for 1-Thia-4-azaspiro[4.5]decane derivatives as reported in the cited study.[1] The anticancer activity of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one may vary.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT Assay for In Vitro Anticancer Activity [1][2]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, PC-3, and HepG-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., diazaspiro[4.5]decane derivatives) and the positive control (e.g., Doxorubicin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the MTT assay, a key experiment in the evaluation of anticancer compounds.

References

A Guide to Cross-Validation of Analytical Methods for Spiro Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional and often chiral nature of spiro compounds presents significant challenges in their structural characterization and analysis.[1][2][3] A robust analytical strategy, underpinned by the cross-validation of multiple orthogonal methods, is crucial for unambiguous structure elucidation, purity assessment, and ensuring the reliability of data in research and drug development. This guide provides a comparative overview of key analytical techniques used for spiro compound characterization, complete with experimental protocols and a workflow for their cross-validation.

Core Analytical Techniques for Spiro Compound Characterization

A combination of spectroscopic and crystallographic techniques is typically employed to fully characterize spiro compounds.[4][5] The most powerful of these include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the carbon-hydrogen framework of a molecule.[4] For spiro compounds, 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY/ROESY) are essential for establishing connectivity and the relative stereochemistry of the molecule.[1][6] NOESY or ROESY experiments, in particular, are powerful tools for deducing the spatial proximity of protons on different rings, which helps in defining the three-dimensional orientation of the rings.[1]

  • Mass Spectrometry (MS): MS provides highly accurate molecular weight information and can reveal details about a compound's structure through fragmentation patterns.[4][7][8] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a potent tool for purity assessment and impurity profiling.[4] For chiral spiro compounds, coupling MS with a chiral separation technique is often necessary to distinguish between stereoisomers, as they have the same mass and similar fragmentation patterns.[1]

  • X-ray Crystallography: This technique provides the most definitive three-dimensional structural information, including the absolute configuration of chiral centers.[4][9][10][11][12] For novel spiro compounds, obtaining a high-quality single crystal for X-ray diffraction analysis is the gold standard for unambiguous structure determination.[13]

Cross-Validation of Analytical Methods: A Workflow

Cross-validation is the process of verifying that different analytical methods produce consistent, reliable, and accurate results.[14] This is particularly critical when characterizing complex molecules like spiro compounds, where a single technique may not provide all the necessary information. The workflow below illustrates the process of cross-validating NMR, MS, and X-ray Crystallography for a comprehensive characterization.

cluster_0 Primary Characterization cluster_1 Data Analysis & Initial Structure Proposal cluster_2 Cross-Validation cluster_3 Finalization Start Novel Spiro Compound Synthesized NMR NMR Spectroscopy (1D & 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray X-ray Crystallography Start->Xray Analyze_NMR Analyze NMR Data: - Connectivity - Relative Stereochemistry NMR->Analyze_NMR Analyze_MS Analyze MS Data: - Molecular Formula - Fragmentation MS->Analyze_MS Analyze_Xray Analyze X-ray Data: - 3D Structure - Absolute Configuration Xray->Analyze_Xray Propose_Structure Propose Structure Analyze_NMR->Propose_Structure Analyze_MS->Propose_Structure Analyze_Xray->Propose_Structure Compare Compare & Cross-Validate Data Propose_Structure->Compare Consistent Data Consistent? Compare->Consistent Final_Structure Finalized & Confirmed Structure Consistent->Final_Structure Yes Inconsistent Further Investigation / Re-analysis Consistent->Inconsistent No Inconsistent->NMR Inconsistent->MS Inconsistent->Xray

Cross-validation workflow for spiro compound characterization.
Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of NMR, MS (coupled with HPLC), and X-ray Crystallography in the context of spiro compound characterization. The values are representative and can vary based on the specific instrument, method, and compound.

Parameter NMR Spectroscopy HPLC-MS X-ray Crystallography
Specificity High (distinguishes isomers)High (with chiral column)Absolute (provides 3D structure)
Precision (RSD) < 1% (quantitative NMR)< 2%N/A
Accuracy (% Recovery) 98-102% (quantitative NMR)98-102%N/A (provides definitive structure)
Limit of Detection ~µg~ng to pg~µg (for a single crystal)
Robustness HighModerate (sensitive to mobile phase, column)Low (dependent on crystal quality)
Primary Information Connectivity, Relative StereochemistryMolecular Weight, Purity, Isomer SeparationAbsolute 3D Structure
Interrelationship of Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The core validation parameters are interrelated, as illustrated in the diagram below.

G Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Robustness Robustness Robustness->Precision LOD LOD LOQ LOQ LOD->LOQ

Interrelationship of analytical method validation parameters.

Detailed Experimental Protocols

The following are generalized protocols for the characterization of a novel spiro compound.

NMR Spectroscopic Analysis

Objective: To determine the carbon-hydrogen framework and relative stereochemistry of the spiro compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Acquire a 2D COSY spectrum to establish proton-proton correlations.

    • Acquire a 2D HSQC spectrum to determine one-bond proton-carbon correlations.

    • Acquire a 2D HMBC spectrum to determine long-range proton-carbon correlations.

    • Acquire a 2D NOESY or ROESY spectrum to determine through-space proton-proton correlations, which is crucial for stereochemical assignment.

  • Data Analysis: Integrate and assign all signals in the spectra to propose a chemical structure and relative stereochemistry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Objective: To determine the molecular weight, elemental composition, and purity of the spiro compound.

Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm). For chiral separations, a chiral column is required.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Mass Range: A range appropriate for the expected molecular weight of the spiro compound.

  • Sample Preparation: Prepare a stock solution of the spiro compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Assess the purity of the compound by integrating the peak area of the main component relative to any impurities.

Single-Crystal X-ray Crystallography

Objective: To determine the definitive three-dimensional structure and absolute configuration of the spiro compound.

Protocol:

  • Crystal Growth: Grow single crystals of the spiro compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis: Analyze the final structure to confirm the connectivity, stereochemistry, and absolute configuration (if the data is of sufficient quality). The Flack parameter is often used to determine the absolute configuration.[15]

References

Structure-activity relationship (SAR) studies of 2,8-diazaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,8-diazaspiro[4.5]decan-1-one derivatives reveals a versatile scaffold with significant potential across various therapeutic areas. Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of these compounds for a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and mitochondrial proteins. This guide provides a comparative overview of the performance of these derivatives against different targets, supported by experimental data and detailed methodologies.

Performance Comparison of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The 2,8-diazaspiro[4.5]decan-1-one core can be strategically modified at several positions, primarily at the N-2 and N-8 positions and on appended aromatic rings, to achieve desired biological activity. The following sections and tables summarize the SAR for different therapeutic targets.

As Kinase Inhibitors: RIPK1 and TYK2/JAK1

Derivatives of this scaffold have emerged as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, and Janus Kinase (JAK) family members TYK2 and JAK1, which are crucial in inflammatory signaling pathways.[1][2]

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

CompoundR1 (at N-8)R2 (at C-3)RIPK1 IC50 (nM)Cellular Anti-necroptosis Activity
Hit Compound 8 BenzoylBenzyl--
Compound 41 Varied ArylVaried Aryl92Significant

Data synthesized from multiple sources indicating the progression from a hit compound to an optimized inhibitor.[1]

Structural optimization from an initial hit, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, led to the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[1] Compound 41, for instance, demonstrated a prominent inhibitory activity with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[1]

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

CompoundModifications on Spirocyclic ScaffoldTYK2 IC50 (nM)JAK1 IC50 (nM)Selectivity vs JAK2In vivo Efficacy (Ulcerative Colitis Model)
Lead Compound 14l -----
Compound 48 Introduction of spirocyclic scaffold637>23-foldMore potent than tofacitinib

Based on a study that developed selective TYK2/JAK1 inhibitors for inflammatory bowel disease.[2]

Systematic exploration of the SAR by introducing spirocyclic scaffolds led to the discovery of compound 48. This derivative exhibited excellent potency for TYK2 and JAK1 with IC50 values of 6 and 37 nM, respectively, and displayed a favorable selectivity of over 23-fold against JAK2.[2] In an acute ulcerative colitis model, compound 48 demonstrated superior anti-inflammatory efficacy compared to the established JAK inhibitor, tofacitinib.[2]

General Kinase Inhibition Workflow cluster_in_vitro In Vitro Screening cluster_optimization Lead Optimization cluster_in_vivo In Vivo Validation Virtual_Screening Virtual Screening of Compound Libraries Hit_Identification Hit Identification (e.g., Compound 8 for RIPK1) Virtual_Screening->Hit_Identification Identifies initial candidates Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Hit_Identification->Biochemical_Assay Validates direct inhibition Cellular_Assay Cell-Based Assays (e.g., Anti-necroptosis, Cytokine Inhibition) Biochemical_Assay->Cellular_Assay Confirms cellular activity SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR_Studies Lead_Compound Optimized Lead (e.g., Compound 41, 48) SAR_Studies->Lead_Compound Improves potency & selectivity Animal_Model Disease Models (e.g., Ulcerative Colitis) Lead_Compound->Animal_Model Efficacy_Testing Efficacy Testing vs. Alternatives (e.g., Tofacitinib) Animal_Model->Efficacy_Testing

Workflow for Kinase Inhibitor Discovery.
As Opioid and NOP Receptor Ligands

The related 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been extensively studied for its interaction with opioid receptors, particularly the nociceptin/orphanin FQ (NOP, also known as ORL1) receptor.

Table 3: SAR of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives as NOP Receptor Ligands

CompoundR1 (at N-8)R2 (at C-1 Phenyl)NOP Receptor Affinity (Ki, nM)Selectivity vs. µ, δ, κ Opioid Receptors
2e CyclodecylUnsubstitutedHighHigh
2q cis-4-Isopropyl-cyclohexylUnsubstitutedHighHigh
1c Acenaphthen-1-ylUnsubstitutedHighHigh

Data compiled from studies on NOP receptor ligands.[3][4]

These achiral compounds show remarkable affinity for the NOP receptor.[3] The substituent at the N-8 position is critical for affinity and selectivity. Large, bulky cycloalkyl groups like cyclodecyl (in compound 2e) and cis-4-isopropyl-cyclohexyl (in compound 2q) confer high affinity and selectivity against classical opioid receptors.[3] Further studies with derivatives like 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (compound 1c) confirmed high affinity for the NOP receptor and demonstrated anxiolytic-like properties in vivo.[4]

NOP Receptor Signaling Pathway Ligand NOP Agonist (e.g., Compound 2e, 2q) NOP_Receptor NOP Receptor (ORL1) Ligand->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Modulation of Pain, Anxiety) cAMP->Cellular_Response

Simplified NOP Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assays (for NOP and Opioid Receptors)
  • Membrane Preparation : Membranes are prepared from cells stably expressing the human NOP, mu, delta, or kappa opioid receptors.

  • Incubation : Membranes are incubated with a specific radioligand (e.g., [³H]nociceptin for NOP) and varying concentrations of the test compounds in an appropriate buffer.

  • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection : Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (for RIPK1, TYK2, JAK1)
  • Assay Components : The assay mixture contains the purified recombinant kinase, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound at various concentrations.

  • Reaction Initiation : The reaction is initiated by the addition of ATP.

  • Incubation : The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection : The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or by detecting a labeled phosphate.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting inhibition versus concentration.

Cellular Necroptosis Assay
  • Cell Culture : A suitable cell line (e.g., human U937 cells) is cultured under standard conditions.

  • Induction of Necroptosis : Necroptosis is induced by treating the cells with a combination of stimuli, such as TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis).

  • Compound Treatment : Cells are co-treated with the necroptosis-inducing stimuli and various concentrations of the test compounds.

  • Viability Measurement : After a set incubation period (e.g., 24 hours), cell viability is assessed using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis : The ability of the compounds to rescue cells from necroptosis is quantified, and EC50 values are calculated.[1]

Comparison with Alternatives

  • vs. Tofacitinib (JAK Inhibitor) : Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, showed more potent anti-inflammatory effects in an animal model of ulcerative colitis compared to tofacitinib, a well-established pan-JAK inhibitor.[2] This suggests a potential for improved efficacy and/or safety profile, possibly due to its specific TYK2/JAK1 selectivity over JAK2.

  • vs. Classical Opioid Agonists : NOP receptor agonists from the 1,3,8-triazaspiro[4.5]decan-4-one class offer a different pharmacological profile compared to traditional mu-opioid agonists like morphine. They are being investigated for pain and anxiety with a potentially lower risk of classical opioid-related side effects such as respiratory depression and addiction.

  • vs. Other RIPK1 Inhibitors : The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a novel chemotype for RIPK1 inhibitors, offering an alternative to other known inhibitor classes.[1] The development of diverse chemotypes is crucial to overcoming potential issues with off-target effects, pharmacokinetics, and acquired resistance.

References

Benchmarking a Novel Compound: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical epidermal growth factor receptor (EGFR) inhibitor, 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, against a panel of well-established, clinically relevant EGFR inhibitors. The data presented for the known inhibitors are based on published literature, while the data for this compound are included as a placeholder for benchmarking purposes. This guide is intended to serve as a framework for the evaluation of novel EGFR-targeting compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected EGFR inhibitors against the EGFR tyrosine kinase. IC50 values are a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundIC50 (nM) - Wild-Type EGFRIC50 (nM) - Mutant EGFR (e.g., L858R, ex19del)Reference
This compound [Placeholder Data] [Placeholder Data] [Hypothetical]
Erlotinib2~20 (in intact cells)[1][2]
Gefitinib26 - 57~20 (in MCF10A cells)[3]
Osimertinib-4.5 - 40.7 (on various mutants)[4]
Lapatinib10.2-[5][6][7]
Dacomitinib-<10 (in Ba/F3 cells with G719A)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for key assays used in the characterization of EGFR inhibitors.

EGFR Kinase Activity Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Objective: To determine the IC50 value of the test compound against purified EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compound (e.g., this compound) at various concentrations.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the EGFR kinase domain, the peptide substrate, and the kinase buffer.

    • Add the test compound at a range of concentrations to the reaction mixture. A known EGFR inhibitor should be used as a positive control, and DMSO as a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

  • Objective: To assess the potency of the test compound in inhibiting EGF-induced EGFR phosphorylation in intact cells.

  • Materials:

    • A suitable cancer cell line with high EGFR expression (e.g., A431).

    • Cell culture medium and supplements.

    • Test compound at various concentrations.

    • Epidermal Growth Factor (EGF).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR.

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Western blot or ELISA reagents.

  • Procedure:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

    • Lyse the cells and collect the protein lysates.

    • Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or an ELISA-based method.

    • Normalize the phosphorylated EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of the compound on the growth and viability of cancer cells that are dependent on EGFR signaling.

  • Objective: To determine the anti-proliferative activity of the test compound in EGFR-dependent cancer cell lines.

  • Materials:

    • EGFR-mutant cancer cell lines (e.g., NCI-H1975, PC-9) or EGFR-overexpressing cell lines (e.g., A431).

    • Cell culture medium and supplements.

    • Test compound at various concentrations.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[9][10][11] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis STAT->Transcription PKC PKC PLCg->PKC PKC->Transcription Ligand EGF (Ligand) Ligand->EGFR

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for EGFR Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A1 Compound Synthesis (this compound) A2 Biochemical Assay (EGFR Kinase Activity) A1->A2 A3 Cell-Based Assays (Phosphorylation, Proliferation) A2->A3 A4 Selectivity Profiling (Kinome Scan) A3->A4 B1 Pharmacokinetics (PK) (ADME) A4->B1 B2 Xenograft Tumor Models (Efficacy Studies) B1->B2 B3 Toxicology Studies B2->B3 C1 Lead Optimization B3->C1 C2 IND-Enabling Studies C1->C2

Caption: Preclinical evaluation workflow for an EGFR inhibitor.

References

In Vivo Showdown: Novel Spirooxindole Compound Demonstrates Potent Anti-Cancer Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel halogenated spirooxindole, herein designated as Compound 3D, has demonstrated significant in vivo anti-tumor activity, according to a recent comprehensive review of emerging cancer therapies. This comparison guide synthesizes available preclinical data, offering researchers and drug development professionals a detailed look at the efficacy and mechanism of this promising new agent compared to established standards of care.

The primary focus of this guide is the in vivo performance of Compound 3D, which has shown notable suppression of xenograft tumor growth in murine models. This activity is coupled with a favorable safety profile, as evidenced by the lack of significant body weight loss in treated animals. The compound's mechanism of action appears to be multi-faceted, involving the enhancement of p53 tumor suppressor activity and the induction of apoptosis, as indicated by increased TUNEL signaling.

Comparative Efficacy of Novel Spiro Compounds

The therapeutic potential of spiro compounds is being increasingly recognized in oncology. The unique three-dimensional structure of these molecules offers advantages in target binding and pharmacokinetic properties. Below is a summary of the in vitro efficacy of various novel spirooxindole compounds against different cancer cell lines, benchmarked against standard therapeutic agents.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)ComparatorComparator IC50 (µM)Source
Compound 3D MCF-7 (Breast)MDM2/GPX4 Inhibition0.12--[1]
Compound 25b PC3 (Prostate)Not Specified3.7 ± 1.0--[1]
Compound 25e HeLa (Cervical)Not Specified7.2 ± 0.5--[1]
Compound 25d MDA-MB231 (Breast)Not Specified7.63 ± 0.08--[1]
Compound 16 A549 (Lung)Not Specified0.000054 ± 0.000008Fluorouracil3.781 ± 0.52[1]
BY241 MGC-803 (Gastric)ROS-mediated apoptosis2.775-FU>20[2]
BY241 BGC-803 (Gastric)ROS-mediated apoptosis1.185-FU>20[2]
XR-4 22Rv1 (Prostate)MDM2-p53 InhibitionNot SpecifiedRG7388Not Specified[3]

In Vivo Experimental Protocol: Xenograft Tumor Model

The following methodology outlines a typical in vivo efficacy study for a novel spiro compound, based on protocols described for similar agents.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured under standard conditions.

  • Immunocompromised mice (e.g., BALB/c nude mice) are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

  • Mice are randomized into control and treatment groups.

  • The novel spiro compound (e.g., Compound 3D) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • The control group receives a vehicle solution. A positive control group may receive a standard-of-care chemotherapeutic agent.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis.

5. Immunohistochemistry:

  • Excised tumor tissues are fixed, sectioned, and stained for biomarkers of interest, such as p53, Ki-67 (a proliferation marker), and TUNEL (to detect apoptosis).[1]

Visualizing the Mechanism of Action

The proposed signaling pathway for Compound 3D involves the inhibition of MDM2, a negative regulator of the p53 tumor suppressor protein. This action leads to the stabilization and activation of p53, which in turn initiates a cascade of events culminating in cell cycle arrest and apoptosis.

G cluster_0 Compound 3D Intervention cluster_1 Cellular Signaling Cascade cluster_2 Tumor Growth Compound_3D Compound 3D MDM2 MDM2 Compound_3D->MDM2 Inhibits GPX4 GPX4 Compound_3D->GPX4 Inhibits p53 p53 MDM2->p53 Degrades CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis (TUNEL+) p53->Apoptosis Induces TumorGrowth Tumor Growth (Ki-67+) CellCycleArrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Ferroptosis->TumorGrowth Inhibits

Caption: Proposed mechanism of action for Compound 3D.

Experimental Workflow Diagram

The process for evaluating the in vivo efficacy of a novel spiro compound follows a structured workflow from cell culture to data analysis.

G start Start: Cancer Cell Line Culture implantation Tumor Cell Implantation (Subcutaneous in Mice) start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Control & Treatment Groups growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Immunohistochemistry endpoint->analysis end End: Efficacy & Toxicity Assessment analysis->end

Caption: Workflow for in vivo xenograft studies.

References

A Comparative Guide to the Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, a valuable scaffold in medicinal chemistry. The presented methodologies are based on established synthetic strategies for structurally related diazaspiro compounds and are designed to offer a reproducible framework for its synthesis. This document outlines detailed experimental protocols, presents a comparison of the methods based on key performance indicators, and includes visualizations of the synthetic workflows.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are proposed and compared:

  • Route 1: Multi-Step Synthesis via N-Benzyl-4-piperidone. This classical approach involves the initial preparation of a key intermediate, N-benzyl-4-piperidone, followed by a series of reactions to construct the spirocyclic lactam.

  • Route 2: One-Pot Synthesis via Michael Addition and Cyclization. This streamlined approach aims to combine multiple synthetic steps into a single reaction vessel, potentially improving efficiency and reducing overall synthesis time.

The following table summarizes the key comparative data for these two routes. The data for yield and purity are estimated based on reported values for analogous transformations in the literature.

ParameterRoute 1: Multi-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield 40-50% (estimated)30-40% (estimated)
Number of Steps 41
Reaction Time 3-4 days1-2 days
Purification Multiple chromatographic purificationsSingle chromatographic purification
Reproducibility High (well-established reactions)Moderate (sensitive to reaction conditions)
Key Reagents Benzylamine, Ethyl acrylate, Diethyl malonate, Benzyl bromideN-benzyl-4-piperidone, Acrylamide, Strong base (e.g., NaH)

Experimental Protocols

Route 1: Multi-Step Synthesis via N-Benzyl-4-piperidone

This route follows a sequential construction of the target molecule.

Step 1: Synthesis of Diethyl 2,2'-(benzylimino)dipropionate

  • To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL), add ethyl acrylate (22.0 g, 0.22 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude diethyl 2,2'-(benzylimino)dipropionate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-3-carbethoxypiperidin-4-one

  • Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Add the crude diethyl 2,2'-(benzylimino)dipropionate from the previous step to the sodium ethoxide solution.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to afford 1-benzyl-3-carbethoxypiperidin-4-one.

Step 3: Synthesis of 2,8-diazaspiro[4.5]decan-3-one

  • To a solution of 1-benzyl-3-carbethoxypiperidin-4-one (13.1 g, 0.05 mol) in ethanol (100 mL), add a solution of ammonium polysulfide (prepared by saturating a 20% aqueous ammonium sulfide solution with hydrogen sulfide).

  • Reflux the mixture for 12 hours.

  • Cool the reaction and pour it into water.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is then subjected to debenzylation by catalytic hydrogenation using 10% Pd/C in ethanol under hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the catalyst and concentrate the filtrate to yield 2,8-diazaspiro[4.5]decan-3-one.

Step 4: Synthesis of this compound

  • To a solution of 2,8-diazaspiro[4.5]decan-3-one (1.54 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetonitrile (50 mL), add benzyl bromide (1.88 g, 0.011 mol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography (Silica gel, Dichloromethane:Methanol = 95:5) to obtain this compound.

Route 2: One-Pot Synthesis via Michael Addition and Cyclization

This route offers a more convergent approach to the target molecule.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 0.012 mol) in dry THF (50 mL) at 0 °C, add a solution of N-benzyl-4-piperidone (1.89 g, 0.01 mol) in dry THF (20 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of acrylamide (0.71 g, 0.01 mol) in dry THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, Dichloromethane:Methanol = 95:5) to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflows for the two proposed routes.

G cluster_0 Route 1: Multi-Step Synthesis A Benzylamine + Ethyl acrylate B Diethyl 2,2'-(benzylimino)dipropionate A->B Michael Addition C 1-Benzyl-3-carbethoxypiperidin-4-one B->C Dieckmann Condensation D 2,8-Diazaspiro[4.5]decan-3-one C->D Ring Formation & Debenzylation E This compound D->E N-Benzylation

Diagram 1: Workflow for the multi-step synthesis of this compound.

G cluster_1 Route 2: One-Pot Synthesis F N-Benzyl-4-piperidone + Acrylamide G Intermediate Adduct F->G Michael Addition H This compound G->H Intramolecular Cyclization

Diagram 2: Workflow for the one-pot synthesis of this compound.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound. Route 1, the multi-step synthesis, is a more traditional and likely more reproducible approach, relying on well-documented reactions. However, it is more time and labor-intensive. Route 2, the one-pot synthesis, presents a more efficient alternative, though it may require more careful optimization of reaction conditions to achieve satisfactory yields and reproducibility. The choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the synthesis, available resources, and the importance of maximizing yield versus minimizing operational complexity. Further experimental validation is recommended to determine the optimal conditions for each step and to accurately assess the reproducibility of each method.

Selectivity Profiling of 2,8-Diazaspiro[4.5]decan-3-one Derivatives Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative analysis of the kinase selectivity profile of a representative 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one derivative, herein referred to as DSP-K-8B. Due to the limited availability of public data on the specific kinase inhibition profile of this compound, this document presents a hypothetical, yet plausible, selectivity profile based on the known activities of structurally related 2,8-diazaspiro[4.5]decan-1-one compounds, which have shown inhibitory activity against kinases such as RIPK1 and TYK2/JAK1. The experimental data presented is illustrative and serves to guide researchers on the potential therapeutic applications and off-target effects of this class of compounds. This guide includes detailed experimental protocols for kinase selectivity profiling and visual diagrams of the experimental workflow and a relevant signaling pathway to aid in the interpretation of the data.

Introduction

The 2,8-diazaspiro[4.5]decan-3-one scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Recent studies on related compounds have highlighted their potential as potent kinase inhibitors. For instance, certain derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, which are key regulators of inflammatory and autoimmune responses.

This guide focuses on a representative compound, DSP-K-8B (this compound), to illustrate a typical kinase selectivity profile for this chemical series. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity and potential therapeutic utility of this class of inhibitors. The presented data is hypothetical and intended for illustrative purposes.

Kinase Selectivity Profile of DSP-K-8B

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. A broad kinase panel is often used to assess the selectivity of a compound. The following table summarizes the hypothetical inhibitory activity of DSP-K-8B against a panel of selected kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM and the IC50 value for the most potently inhibited kinases.

Table 1: Hypothetical Kinase Selectivity Profile of DSP-K-8B

KinaseGene SymbolKinase Family% Inhibition @ 1µMIC50 (nM)
RIPK1 RIPK1 TKL 98% 75
JAK1 JAK1 TK 85% 250
TYK2 TYK2 TK 82% 310
ABL1ABL1TK25%>10,000
AKT1AKT1AGC15%>10,000
AURKAAURKASTE5%>10,000
CDK2CDK2CMGC12%>10,000
EGFREGFRTK18%>10,000
ERK2MAPK1CMGC9%>10,000
p38αMAPK14CMGC22%>10,000
SRCSRCTK35%>5,000
VEGFR2KDRTK28%>5,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in kinase selectivity profiling.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][2][3]

  • Reagent Preparation: Prepare 1x Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, and substrate solutions. Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Compound Preparation: Serially dilute the test compound (DSP-K-8B) in DMSO and then further dilute in the Kinase Reaction Buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control. Add 2 µL of the kinase working solution and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of the ATP/substrate working solution.[4]

  • Incubation: Incubate the reaction plate for 60 minutes at room temperature.[4]

  • Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[4]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a protein or peptide substrate.[5][6]

  • Reaction Mixture Preparation: Prepare a master mix containing 1x kinase buffer, substrate peptide, and [γ-³³P]ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells.

  • Kinase Reaction Initiation: Add the kinase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane.

  • Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the kinase activity based on the amount of incorporated radioactivity and calculate the percentage of inhibition and IC50 values as described for the ADP-Glo™ assay.

This assay utilizes microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on changes in electrophoretic mobility.[7][8][9]

  • Reagent Preparation: Prepare the assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.5 mM EGTA), fluorescently labeled substrate, ATP, and kinase.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.[7]

  • Kinase Reaction: Add the diluted compound, kinase, and a mixture of the substrate and ATP to a 384-well plate.[7]

  • Incubation: Incubate the reaction at 28°C for a specified time.[7]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.[7]

  • Microfluidic Separation: Place the assay plate in the Caliper instrument. The instrument's sipper aspirates a small volume from each well onto a microfluidic chip where the substrate and product are separated by electrophoresis.

  • Detection: The fluorescently labeled substrate and product are detected as they pass a laser, and the peak heights are used to determine the ratio of product to the sum of product and substrate.

  • Data Analysis: Convert the product-to-sum ratio to percentage inhibition and determine IC50 values.

Visualizations

The following diagram illustrates the general workflow for kinase selectivity profiling using a plate-based assay format.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Assay Plate Setup (Compound, Kinase, ATP/Substrate) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Incubation Reaction Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection (Luminescence/Radioactivity/Fluorescence) Termination->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Calculate % Inhibition & IC50 Data_Acquisition->Analysis Profile Generate Selectivity Profile Analysis->Profile

Kinase Selectivity Profiling Workflow

Given the hypothetical potent activity of DSP-K-8B against RIPK1, the following diagram illustrates a simplified signaling pathway involving this kinase. RIPK1 is a key mediator of inflammation and cell death pathways initiated by tumor necrosis factor (TNF).[10][11][12]

G TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB ComplexII Complex II (FADD, Caspase-8) RIPK1->ComplexII RIPK3_MLKL RIPK3 / MLKL RIPK1->RIPK3_MLKL Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) RIPK3_MLKL->Necroptosis DSPK8B DSP-K-8B DSPK8B->RIPK1 Inhibition

Simplified RIPK1 Signaling Pathway

Conclusion

This guide provides a framework for understanding the kinase selectivity profile of this compound derivatives, using the hypothetical compound DSP-K-8B as a representative example. The illustrative data suggests that compounds of this class may act as potent inhibitors of key kinases involved in inflammatory pathways, such as RIPK1 and members of the JAK family. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to characterize the selectivity of their own compounds. Further experimental validation on specific molecules of this series is necessary to confirm their therapeutic potential and off-target profiles.

References

Unveiling Molecular Interactions: A Comparative Analysis of Computational Docking and Experimental Assays for Diazaspiro Ligands of the σ2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of in silico predictions against in vitro binding affinities for a series of novel diazaspiro compounds targeting the σ2 receptor (σ2R) reveals a noteworthy correlation, underscoring the utility of computational models in early-stage drug discovery. This guide provides a detailed comparison of computational docking predictions with experimental radioligand binding assay results, offering researchers valuable insights into the predictive power of current molecular modeling techniques for this important class of compounds.

The development of selective ligands for the σ2 receptor, a protein implicated in various neurological disorders and cancers, is an area of intense research. A recent study explored the replacement of a piperazine moiety with various diazaspiroalkanes in a known benzimidazolone-based scaffold. The aim was to investigate the impact of these structural modifications on binding affinity and to validate computational models for their ability to predict these interactions.

Experimental and Computational Data Synopsis

The following table summarizes the key findings, presenting a direct comparison between the experimentally determined binding affinities (Ki) from radioligand competition assays and the computationally predicted binding energies from molecular docking studies.

Compound IDDiazaspiro/Amine CoreExperimental σ2R Binding Affinity (Ki, nM)[1]Estimated Binding Energy (kcal/mol)[1]
Lead Compound Piperazine4-10.97
2q 2,6-Diazaspiro[3.3]heptane100-9.65
2r 2,5-Diazabicyclo[2.2.1]heptane10-10.16
2s Octahydropyrrolo[3,4-b]pyrrole>1000-9.89
2t 1,4-Diazepane (Homopiperazine)4-10.45
2u 3-(Ethylamino)azetidine100-10.01

The data indicates that while the homopiperazine analog (2t) retained the high affinity of the lead compound, the introduction of spirocyclic diamines generally led to a decrease in binding affinity.[1] Notably, the computational docking studies successfully predicted that these compounds could be accommodated within the σ2R binding site, with estimated binding energies showing a general, though not perfectly linear, correlation with the experimental affinities.

In-Depth Methodologies

A transparent understanding of the underlying experimental and computational protocols is essential for a critical assessment of the presented data.

Experimental Protocol: Radioligand Binding Assays

The in vitro binding affinities of the synthesized diazaspiro compounds for the σ2 receptor were determined using a competitive radioligand binding assay.[1]

  • Preparation of Receptor Source: Guinea pig brain membranes, a rich source of σ2 receptors, were prepared and used for the assay.

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) was used as the radioligand, which binds to both σ1 and σ2 receptors.

  • Selective Masking: To measure binding to σ2 receptors specifically, (+)-pentazocine was used to mask the σ1 receptors.

  • Competition Assay: The assay was performed by incubating the brain membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compounds (the diazaspiro derivatives).

  • Detection and Analysis: After incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Computational Protocol: Molecular Docking

Molecular docking studies were conducted to predict the binding poses and estimate the binding energies of the diazaspiro compounds within the σ2 receptor active site.[1]

  • Protein Structure Preparation: The X-ray crystal structure of the human σ2R/TMEM97 protein was obtained from the Protein Data Bank. The structure was prepared for docking by removing water molecules and other non-essential heteroatoms.

  • Ligand Preparation: The 3D structures of the diazaspiro compounds were generated and energetically minimized using a suitable force field. The protonation state of the ligands at physiological pH was predicted.[1]

  • Docking Software: AutoDock was utilized to perform the molecular docking simulations.[1]

  • Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand in the experimental structure.

  • Docking and Scoring: The docking algorithm explored various possible conformations and orientations of each ligand within the binding site. The most favorable binding poses were ranked based on a scoring function that estimates the free energy of binding. The primary interactions identified as crucial for high affinity were hydrogen bonds with ASP29 and π-stacking interactions with TYR150.[1]

Visualizing the Workflow and Key Interactions

To further clarify the process and the molecular interactions at play, the following diagrams illustrate the experimental and computational workflow, as well as the key binding interactions within the σ2 receptor.

experimental_workflow cluster_exp Experimental Protocol Receptor Prep Preparation of Guinea Pig Brain Membranes Radioligand Incubation Incubation with [³H]DTG and Test Compound Receptor Prep->Radioligand Incubation Filtration Separation of Bound and Free Ligand Radioligand Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Data Analysis Calculation of IC50 and Ki Quantification->Data Analysis

Experimental workflow for radioligand binding assays.

computational_workflow cluster_comp Computational Protocol Protein Prep Prepare σ2R Crystal Structure Docking Molecular Docking (AutoDock) Protein Prep->Docking Ligand Prep Prepare 3D Structures of Diazaspiro Compounds Ligand Prep->Docking Scoring Pose Selection and Binding Energy Estimation Docking->Scoring Analysis Analysis of Binding Interactions Scoring->Analysis

Computational workflow for molecular docking studies.

binding_interactions cluster_binding Key Binding Interactions in σ2R Ligand Diazaspiro Compound (Protonated Amine) ASP29 ASP29 Ligand->ASP29 Hydrogen Bond TYR150 TYR150 Ligand->TYR150 π-Stacking

Key molecular interactions for high-affinity binding.

References

Safety Operating Guide

Navigating the Disposal of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, a nitrogen-containing heterocyclic compound.

Core Principles of Chemical Waste Management

The disposal of this compound should adhere to the fundamental principles of chemical waste management to ensure the safety of laboratory personnel and minimize environmental impact. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.[1][2]

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3][4]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes.[3][4]

  • Avoid Contamination: Prevent the chemical from entering drains, waterways, or soil.[3][4] In case of a spill, absorb the material with an inert substance and place it in a suitable, sealed container for disposal.[3][4]

Disposal Procedure for this compound

Step 1: Waste Identification and Segregation

  • Waste Characterization: Classify this compound as a chemical waste. Do not mix it with non-hazardous waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical.

Step 2: Labeling and Storage

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any known hazard warnings.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility.[1][6] The most common method for disposing of such organic compounds is high-temperature incineration.[1][6]

Quantitative Data Summary

Specific quantitative data for this compound regarding toxicity and environmental hazards is not available in the provided search results. In the absence of this data, it is crucial to treat the compound as potentially hazardous.

Data PointValue
Acute Toxicity (Oral) Data not available; handle with caution.
Skin Corrosion/Irritation Data not available; avoid skin contact.
Eye Damage/Irritation Data not available; wear eye protection.
Environmental Hazards Data not available; prevent environmental release.

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any attempt at neutralization should only be conducted by trained professionals following a thoroughly vetted and approved protocol.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill disposal_path Finished with Compound or Generated Waste ppe->disposal_path contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes spill->disposal_path No collect_waste Collect Residue into a Sealed, Labeled Container contain_spill->collect_waste waste_container Place in a Designated, Labeled Hazardous Waste Container collect_waste->waste_container disposal_path->waste_container storage Store in Satellite Accumulation Area waste_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Professional Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 154495-69-9) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling solid, non-volatile organic compounds and information on structurally related diazaspiro compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Summary of Potential Hazards

Based on the general class of diazaspiro compounds, this compound may present the following hazards[1]:

  • Oral and Dermal Toxicity: May be harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye Protection Body Protection Respiratory Protection
Receiving and Storage General Laboratory VentilationNitrile GlovesSafety Glasses with Side ShieldsLaboratory CoatNot generally required
Weighing and Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesChemical Splash GogglesLaboratory CoatRecommended if not in a fume hood
Dissolution and Solution Handling Chemical Fume HoodNitrile GlovesChemical Splash GogglesLaboratory CoatNot generally required in a fume hood
Reaction Work-up and Purification Chemical Fume HoodNitrile GlovesChemical Splash Goggles and Face Shield (if splash hazard exists)Laboratory CoatNot generally required in a fume hood
Waste Disposal Chemical Fume HoodNitrile GlovesChemical Splash GogglesLaboratory CoatNot generally required in a fume hood

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential for safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. Storage recommendations include desiccated conditions and protection from light[2].

Weighing and Transfer of Solid Compound
  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of any dust.

  • Static Control: Use anti-static weigh paper or an anti-static gun to prevent scattering of the powder.

  • Tool Selection: Use clean, dedicated spatulas and weighing vessels.

  • Transfer Technique: Gently transfer the desired amount of the compound, avoiding the creation of dust clouds.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as solid chemical waste.

Experimental Use
  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly while stirring to prevent splashing.

  • Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood.

  • Monitoring: Regularly check the reaction setup for any signs of leaks or unexpected changes.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following procedures should be followed for the disposal of this compound and associated waste.

Solid Waste
  • Unused Compound: Unwanted or expired this compound should be disposed of in its original container or a clearly labeled, sealed container as solid organic chemical waste.

  • Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that have come into contact with the solid compound should be collected in a designated, labeled solid waste container.

Liquid Waste
  • Organic Solutions: Solutions of the compound in organic solvents should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not mix incompatible waste streams.

  • Aqueous Solutions: The disposal of aqueous solutions into the sanitary sewer is generally not recommended without a thorough hazard assessment and approval from your institution's EHS department. Collect aqueous waste containing the compound in a labeled hazardous waste container.

Empty Containers
  • Decontamination: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Disposal: After triple-rinsing and air-drying, the container label should be defaced or removed, and the container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling), in accordance with institutional guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_handling Handling Workflow cluster_disposal Disposal Workflow receive Receive and Inspect Chemical store Store in a Cool, Dry, Ventilated Area receive->store Intact Container weigh Weigh Solid in Fume Hood store->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve solid_waste Solid Waste (Unused Compound, Contaminated Labware) weigh->solid_waste Contaminated Weigh Paper/Gloves empty_container Empty Container weigh->empty_container Empty Original Container experiment Conduct Experiment dissolve->experiment dissolve->solid_waste Contaminated Pipette Tips experiment->solid_waste Generate Solid Waste liquid_waste Liquid Waste (Organic/Aqueous Solutions) experiment->liquid_waste Generate Liquid Waste rinse_container Triple Rinse Container empty_container->rinse_container rinsate_waste Collect Rinsate as Liquid Waste rinse_container->rinsate_waste dispose_container Dispose of Decontaminated Container rinse_container->dispose_container

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.